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Fosamine ammonium

Cat. No.: B166179
CAS No.: 25954-13-6
M. Wt: 170.1 g/mol
InChI Key: OTSAMNSACVKIOJ-UHFFFAOYSA-N
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Description

Fosamine ammonium (IUPAC PIN: ammonium ethyl carbamoylphosphonate, No. 25954-13-6) is an organophosphate compound classified as a plant growth regulator and herbicide for research applications . Its primary research value lies in its unique mechanism of action as a growth inhibitor. This compound exhibits slight systemic and contact activity, and it functions by preventing dormant plant tissues from becoming active and resuming growth . This makes it a valuable compound for studying the control of woody plants, brush, and problematic perennial weeds like bindweed and bracken in non-crop research areas . From an ecotoxicological perspective, this compound presents a low acute toxicity profile to mammals and birds, which can be a relevant consideration for environmental research . It is also reported to be non-toxic to bees . The compound is highly soluble in water and is not considered highly persistent in the environment, with a soil half-life of approximately 10 days under non-sterile conditions, as its dissipation is mediated by microbial degradation . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. It is imperative to consult the Safety Data Sheet (SDS) before handling and to adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H11N2O4P B166179 Fosamine ammonium CAS No. 25954-13-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;carbamoyl(ethoxy)phosphinate
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InChI

InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3
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InChI Key

OTSAMNSACVKIOJ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(C(=O)N)[O-].[NH4+]
Source PubChem
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Molecular Formula

C3H11N2O4P
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Related CAS

59682-52-9 (Parent)
Record name Fosamine-ammonium [BSI:ISO:ANSI]
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DSSTOX Substance ID

DTXSID9032406
Record name Fosamine ammonium
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Molecular Weight

170.10 g/mol
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Physical Description

Colorless or white solid; [HSDB]
Record name Fosamine-ammonium
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Solubility

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE, SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS, 0.04 g/kg chloroform at 25 °C
Record name FOSAMINE
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Density

1.33
Record name FOSAMINE
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Vapor Pressure

0.00000398 [mmHg], 0.53 mPa @ 25 °C
Record name Fosamine-ammonium
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Color/Form

COLORLESS CRYSTALLINE SOLID, WHITE CRYSTALLINE SOLID

CAS No.

25954-13-6
Record name Fosamine ammonium
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Record name Ammonium ethyl carbamoylphosphonate
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Record name FOSAMINE-AMMONIUM
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Melting Point

175 °C
Record name FOSAMINE
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Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Fosamine Ammonium in Woody Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), an organophosphate herbicide, is utilized for the control of woody plants in non-crop areas. Its mode of action, while not entirely elucidated, is primarily characterized by its role as a plant growth regulator that uniquely inhibits bud development. This "dormancy enforcing" effect manifests the spring following a late summer or fall application, where treated plants fail to refoliate and subsequently perish. This technical guide synthesizes the current understanding of the biochemical and physiological mechanisms underlying the effects of fosamine ammonium on woody plants. It delves into the proposed enzymatic inhibition, metabolic fate, and physiological consequences, presenting available quantitative data and suggesting experimental approaches for further investigation.

Physicochemical and Toxicological Profile of this compound

A summary of the key properties and toxicological data for this compound is presented in Table 1. This information is crucial for understanding its environmental fate and safety profile.

PropertyValueReference
Chemical Formula C₃H₁₁N₂O₄P[1]
Molecular Weight 170.10 g/mol [1]
Water Solubility 1,790,000 ppm[1]
Average Soil Half-life 8 days[1]
Oral LD50 (rats) 24,400 mg/kg[1]
Dermal LD50 (rabbits) >1,683 mg/kg[1]
LC50 (bluegill sunfish) 670 mg/L[1]

Proposed Mechanisms of Action in Woody Plants

The herbicidal activity of this compound is a result of its systemic absorption and translocation, leading to a delayed but potent effect on plant growth and development. The primary proposed mechanisms are detailed below.

Inhibition of Bud Development

This compound is most recognized for its impact on the perennating buds of woody plants. When applied in late summer or early fall, it is absorbed by the foliage and translocated to the buds.[2] The herbicide does not cause immediate visible harm; instead, it appears to interfere with the physiological processes that prime the buds for breaking dormancy the following spring. Treated buds either fail to open or produce only miniature, non-viable leaves, leading to the eventual death of the plant due to carbohydrate starvation.[3]

Biochemical Interference with Carbamoyl (B1232498) Phosphate (B84403) Metabolism

A significant hypothesis regarding the molecular mechanism of this compound centers on its interference with enzymes that utilize carbamoyl phosphate, a key intermediate in pyrimidine (B1678525) and arginine biosynthesis. In plants, this compound is hydrolyzed to its parent acid and then to carbamoylphosphonic acid (CPA).

There is evidence to suggest that fosamine competitively inhibits aspartate transcarbamylase (ATCase). ATCase catalyzes the first committed step in pyrimidine biosynthesis, the condensation of carbamoyl phosphate and aspartate. By inhibiting this enzyme, fosamine could disrupt the synthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA). This disruption would have profound effects on cell division and growth. The metabolite, CPA, is proposed to be a non-competitive inhibitor of ATCase.

Furthermore, CPA has been identified as a competitive inhibitor of carbamate (B1207046) kinase (CK). While more prominent in microbial metabolism, the inhibition of any carbamoyl phosphate-utilizing enzymes would disrupt critical metabolic pathways.

Inhibition of Mitosis

Some evidence suggests that this compound may directly inhibit mitosis.[1] This aligns with the observed disruption of bud development, as the formation and growth of new tissues are dependent on active cell division in the meristems. The inhibition of pyrimidine biosynthesis, as proposed above, would be a direct cause for the cessation of mitosis.

Quantitative Data Summary

The available quantitative data on the efficacy and environmental characteristics of this compound is summarized below.

Efficacy Data
Target SpeciesMortality RateApplication DetailsReference
Rhamnus cathartica (Common Buckthorn)95%Foliar spray[4][5]
Soil Adsorption Coefficients
Soil TypeAdsorption Coefficient (Kd)Reference
Low Organic Sandy Loam0.22[2]
Silt Loam>20[2]
Silt Loam350[2]

Proposed Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biochemical interactions of this compound and its metabolite, CPA.

Fosamine_Metabolism Fosamine This compound Parent_Acid Parent Acid Fosamine->Parent_Acid Hydrolysis in plant CPA Carbamoylphosphonic Acid (CPA) Parent_Acid->CPA Degradation

Caption: Metabolic conversion of this compound to its active metabolite, CPA, in planta.

Pyrimidine_Inhibition cluster_pathway Pyrimidine Biosynthesis Pathway Carbamoyl_P Carbamoyl Phosphate ATCase Aspartate Transcarbamylase Carbamoyl_P->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Asp N-Carbamoyl-L-aspartate ATCase->Carbamoyl_Asp Pyrimidines Pyrimidines Carbamoyl_Asp->Pyrimidines ... Nucleic_Acids Nucleic Acids (DNA, RNA) Pyrimidines->Nucleic_Acids Cell_Division Cell Division & Growth Nucleic_Acids->Cell_Division Fosamine Fosamine Fosamine->ATCase Competitive Inhibition CPA CPA CPA->ATCase Non-competitive Inhibition

Caption: Proposed inhibition of the pyrimidine biosynthesis pathway by fosamine and its metabolite CPA.

Suggested Experimental Protocols

Detailed experimental protocols for the study of this compound in woody plants are scarce in the literature. The following are generalized protocols based on standard methodologies in herbicide science that can be adapted for this purpose.

Dose-Response Analysis in Woody Plant Seedlings

Objective: To determine the effective dose of this compound that causes 50% inhibition of growth (ED50) in a target woody species.

Materials:

  • This compound stock solution

  • Target woody plant seedlings (e.g., Acer rubrum, Quercus alba) of uniform size and developmental stage

  • Pots with appropriate soil medium

  • Growth chamber or greenhouse with controlled environmental conditions

  • Foliar spray applicator

  • Balance for measuring biomass

Procedure:

  • Acclimate seedlings in the growth chamber/greenhouse for one week.

  • Prepare a series of this compound dilutions from the stock solution to create a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the recommended field application rate).

  • Randomly assign seedlings to treatment groups (n ≥ 5 per group).

  • Apply the different doses of this compound to the foliage of the seedlings until runoff. Ensure even coverage. The control group is sprayed with water only.

  • Maintain the seedlings under controlled conditions for a period that allows for the expression of symptoms (e.g., 8-12 weeks, observing for bud break failure in the subsequent simulated spring).

  • At the end of the experimental period, assess visual injury and harvest the above-ground biomass.

  • Dry the biomass at 60-70°C to a constant weight and record the dry weight for each plant.

  • Calculate the percent inhibition of growth relative to the control for each dose.

  • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the ED50 value.

In Vitro Enzyme Inhibition Assay for Aspartate Transcarbamylase (ATCase)

Objective: To determine the inhibitory effect of fosamine and CPA on ATCase activity.

Materials:

  • Partially purified ATCase from a woody plant source

  • Fosamine and CPA standards

  • Substrates: Carbamoyl phosphate and L-aspartate

  • Assay buffer (e.g., Tris-HCl with appropriate pH)

  • Colorimetric reagent for detecting the product (N-carbamoyl-L-aspartate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a fixed concentration of L-aspartate.

  • Add varying concentrations of the inhibitor (fosamine or CPA) to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of carbamoyl phosphate and the enzyme solution.

  • Incubate the reaction at a constant temperature for a specific time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Add the colorimetric reagent and measure the absorbance at the appropriate wavelength to quantify the amount of product formed.

  • Run control reactions without the inhibitor.

  • Calculate the reaction velocity for each inhibitor concentration.

  • To determine the mode of inhibition, repeat the experiment with varying concentrations of one substrate while keeping the other substrate and the inhibitor concentration constant.

  • Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine Vmax, Km, and the inhibition constant (Ki).

Experimental_Workflow cluster_whole_plant Whole Plant Studies cluster_biochemical Biochemical & Cellular Studies start Hypothesis: This compound inhibits bud development via enzyme inhibition Dose_Response Dose-Response Assay start->Dose_Response Enzyme_Assay Enzyme Inhibition Assay (e.g., ATCase) start->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (Fosamine & CPA) Dose_Response->Metabolite_Analysis Physiological_Assessment Physiological Assessment (Bud break, Photosynthesis) Dose_Response->Physiological_Assessment Data_Analysis Data Analysis & Interpretation Metabolite_Analysis->Data_Analysis Physiological_Assessment->Data_Analysis Enzyme_Assay->Data_Analysis Microscopy Microscopy of Meristems (Cell Division Analysis) Microscopy->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A generalized experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Research Directions

The mechanism of action of this compound in woody plants remains an area ripe for further investigation. While the inhibition of bud development is the most prominent physiological effect, the underlying biochemical pathways are not fully understood. The hypothesis of interference with carbamoyl phosphate-dependent enzymes, particularly aspartate transcarbamylase, provides a compelling avenue for future research.

To advance our understanding, future studies should focus on:

  • Detailed Enzyme Kinetic Studies: Quantifying the inhibition constants (Ki) of fosamine and its metabolite, CPA, for ATCase and other related enzymes in various woody species.

  • Metabolomic and Transcriptomic Analyses: Identifying the broader metabolic and gene expression changes in woody plants following this compound treatment.

  • Cellular Localization Studies: Determining the subcellular distribution of fosamine and CPA to pinpoint their sites of action.

  • Investigation of Hormonal Crosstalk: Exploring the potential interaction of this compound with plant hormone signaling pathways that regulate bud dormancy and break.

A more comprehensive understanding of the molecular mechanisms of this compound will not only satisfy scientific curiosity but also inform the development of more effective and selective herbicides for woody plant management.

References

What is the chemical structure of Fosamine ammonium?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of Fosamine Ammonium (B1175870)

Introduction

Fosamine ammonium, identified by the CAS number 25954-13-6, is an organophosphate compound primarily utilized as a post-emergent, selective herbicide and plant growth regulator.[1][2] It is particularly effective in controlling woody and leafy plants in non-cropland areas such as forests and industrial sites.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and available experimental data for researchers, scientists, and professionals in drug and herbicide development.

Chemical Structure and Identification

The chemical identity of this compound is well-established. Its IUPAC name is azanium carbamoyl(ethoxy)phosphinate.[3] The molecular formula for the compound is C3H11N2O4P, and its canonical SMILES representation is CCOP(=O)(C(=O)N)[O-].[NH4+].[1][3][4]

Fosamine_Ammonium Chemical Structure of this compound P P O1 O P->O1 O2 O- P->O2 O_ethyl O P->O_ethyl C_carbonyl C P->C_carbonyl invis1 C1 C C_ethyl1 CH2 O_ethyl->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2 O_carbonyl O C_carbonyl->O_carbonyl N_amide NH2 C_carbonyl->N_amide NH4 NH4+

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Properties

This compound is a white crystalline solid with a slight peppermint-like odor.[1][4] It is highly soluble in water but has limited solubility in organic solvents like methanol (B129727) and ethanol.[1][4] Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 170.10 g/mol [1][4]
Melting Point 175 °C[1][4]
Water Solubility 1,790,000 ppm[5]
LogP (Octanol/Water) -2.9[6]
Vapor Pressure 3.98E-06 mm Hg[7]
Oral LD50 (Rat) > 5,000 mg/kg to 24,400 mg/kg[2][8]
Dermal LD50 (Rabbit) > 1,683 mg/kg[5]
LC50 (Bluegill Sunfish) 670 mg/L[5]
Soil Half-life Approximately 1 week[8]

Mode of Action

This compound functions as a plant growth regulator.[5] It is typically applied in late summer or early fall and is absorbed by the foliage, stems, and buds of the plant.[8] The herbicidal effects are usually not visible until the following spring, when the treated plants fail to refoliate and subsequently die.[5][8]

The precise molecular mechanism of action has not been fully elucidated, but it is thought to act as a "dormancy enforcer."[5] There is evidence to suggest that it may inhibit mitosis in susceptible plants.[5] At higher concentrations, it can inhibit photosynthetic phosphorylation, which disrupts the plant's ability to produce energy, leading to cell death.[1][4]

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step laboratory protocols for the synthesis of this compound are not extensively available in public domain literature. However, the general manufacturing process is described as follows:

  • Formation of the Phosphonate Intermediate: The synthesis typically begins with the reaction of a phosphorous acid derivative, such as triethyl phosphite, with ethyl chloroformate and an amine source like urea (B33335) or ammonia.[3][9] This reaction forms the ethyl hydrogen (aminocarbonyl)phosphonate backbone.[9]

  • Neutralization: The resulting intermediate is then neutralized with ammonium hydroxide (B78521) to produce the final product, this compound, which is an ammonium salt.[9]

Analytical Methods

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[10] A published method outlines the following conditions:

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.

  • Detection: While not specified in the abstract, UV or Mass Spectrometry (MS) detectors are typically used. For MS-compatible applications, phosphoric acid in the mobile phase should be substituted with formic acid.[10]

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]

Logical Workflow for Herbicide Application

The application and effect of this compound as a herbicide follows a distinct workflow from application to plant death.

Herbicide_Workflow A Application (Late Summer/Fall) B Absorption by Foliage, Stems, and Buds A->B C Translocation within the Plant B->C D Inhibition of Mitosis & Photosynthetic Phosphorylation C->D E Plant Enters Dormancy Period D->E F Failure to Refoliate (Following Spring) E->F G Plant Death F->G

Caption: Workflow of this compound as a herbicide.

Conclusion

This compound is an effective herbicide with a unique mode of action centered on disrupting plant growth following a dormancy period. Its chemical structure is characterized by an ethyl carbamoylphosphonate anion and an ammonium cation. While its toxicological profile indicates low toxicity to mammals and aquatic life, its high water solubility and mobility are important considerations for environmental fate. The synthesis and analytical methods are established, though detailed experimental protocols require access to specialized literature. This guide provides a foundational understanding for scientific professionals engaged in the study and development of herbicides and plant growth regulators.

References

Laboratory Synthesis of Fosamine Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis of fosamine (B1202035) ammonium (B1175870), a phosphonate (B1237965) herbicide. It outlines a plausible synthetic pathway based on established organophosphorus chemistry, including a detailed, representative experimental protocol. This document is intended for an audience with a professional background in chemistry and laboratory safety. All quantitative data are summarized for clarity, and the synthesis workflow is visualized using a chemical process diagram.

Introduction

Fosamine ammonium, chemically known as ammonium ethyl carbamoylphosphonate, is an organophosphonate herbicide used for the control of woody plants.[1] It was first introduced by E.I. du Pont de Nemours & Co.[2][3] The synthesis of this compound for laboratory use involves the formation of a carbon-phosphorus bond, a key step in organophosphorus chemistry. This guide details a likely two-step synthesis route, beginning with the formation of a carbamoylphosphonate intermediate, followed by its conversion to the final ammonium salt.

Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages:

  • Formation of Diethyl Carbamoylphosphonate: This step involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an electrophilic reagent containing a carbonyl group that can be converted to a carbamoyl (B1232498) group. A common and effective method for this transformation is the Michaelis-Arbuzov reaction. In this case, triethyl phosphite acts as a nucleophile, attacking an electrophilic carbonyl carbon. While various reagents could be employed, the reaction with an isocyanate, such as chlorosulfonyl isocyanate, provides a direct route to the carbamoylphosphonate structure.

  • Formation of this compound: The diethyl carbamoylphosphonate intermediate is then selectively dealkylated and neutralized with ammonia (B1221849) to yield the final product, this compound.

This overall pathway is illustrated in the workflow diagram below.

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This protocol is constructed based on the principles of the Michaelis-Arbuzov reaction and general organophosphorus synthesis techniques, as a detailed, publicly available, step-by-step procedure is not readily found in the searched literature.

Materials and Equipment
  • Reagents:

    • Triethyl phosphite (C₆H₁₅O₃P)

    • Chlorosulfonyl isocyanate (ClSO₂NCO)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Aqueous ammonia solution (NH₃, 28-30%)

    • Diethyl ether ((C₂H₅)₂O)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    • Rotary evaporator

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Synthesis of Diethyl Carbamoylphosphonate (Intermediate)
  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with triethyl phosphite (1.0 eq). Anhydrous dichloromethane is added as a solvent.

  • Addition of Reactant: The flask is cooled in an ice bath. A solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl carbamoylphosphonate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of this compound
  • Ammonolysis and Neutralization: The purified diethyl carbamoylphosphonate (1.0 eq) is dissolved in a suitable solvent like ethanol (B145695) in a round-bottom flask. A concentrated aqueous solution of ammonia (excess) is added, and the mixture is stirred at room temperature. The reaction progress is monitored until the formation of the monoethyl ester is complete.

  • Isolation: The solvent and excess ammonia are removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like hexane (B92381) to remove any remaining impurities and then dried under vacuum to yield this compound as a white solid.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product. Please note that reaction yields are dependent on the specific experimental conditions and are not provided in the general literature.

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
Triethyl phosphite C₆H₁₅O₃P166.16-112156Flammable, Harmful if swallowed, Skin sensitizer[4][5]
Methyl Chloroformate C₂H₃ClO₂94.50-6171-72Highly flammable, Fatal if inhaled, Causes severe skin burns and eye damage[6][7]
Ammonia (aqueous) NH₃17.03 (anhydrous)-77.7 (anhydrous)-33.3 (anhydrous)Causes severe skin burns and eye damage, May cause respiratory irritation, Very toxic to aquatic life[8][9]
This compound C₃H₁₁N₂O₄P170.11175N/ACauses moderate eye irritation

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Triethyl phosphite: Is a flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction.[4][5]

  • Methyl chloroformate: Is a highly flammable liquid and vapor. It is fatal if inhaled and causes severe skin burns and eye damage.[6][7] It is also a lachrymator.[7]

  • Ammonia solution: Causes severe skin burns and eye damage and may cause respiratory irritation.[8][9] It is also very toxic to aquatic life.[9]

  • Chlorosulfonyl isocyanate (if used): Is a highly corrosive and irritating compound.[7]

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Emergency eyewash and safety shower facilities should be readily accessible.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the laboratory synthesis of this compound.

// Reactants TriethylPhosphite [label="Triethyl Phosphite", fillcolor="#F1F3F4"]; Electrophile [label="Electrophilic Reagent\n(e.g., Chlorosulfonyl Isocyanate)", fillcolor="#F1F3F4"]; Ammonia [label="Aqueous Ammonia", fillcolor="#F1F3F4"];

// Intermediates and Product Intermediate [label="Diethyl Carbamoylphosphonate\n(Intermediate)", shape=rectangle, fillcolor="#FFFFFF", color="#4285F4"]; Product [label="this compound\n(Final Product)", shape=rectangle, fillcolor="#FFFFFF", color="#34A853"];

// Process Steps Reaction1 [label="Michaelis-Arbuzov\nReaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="Purification\n(Distillation/Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction2 [label="Ammonolysis &\nNeutralization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Isolation &\nDrying", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections TriethylPhosphite -> Reaction1; Electrophile -> Reaction1; Reaction1 -> Intermediate [label="Crude"]; Intermediate -> Purification1; Purification1 -> Reaction2 [label="Pure"]; Ammonia -> Reaction2; Reaction2 -> Product [label="Crude"]; Product -> Isolation; Isolation -> Product [label="Purified Solid", dir=back]; }

Caption: Laboratory synthesis workflow for this compound.

References

Fosamine-Ammonium as a Plant Growth Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine-ammonium, the ammonium (B1175870) salt of fosamine (B1202035), is a selective, post-emergent plant growth regulator and herbicide.[1][2] It is primarily utilized for the control of woody and herbaceous plants in non-crop areas such as rights-of-way, industrial sites, and for conifer release.[3][4] Applied to foliage in the late summer or early fall, its effects are typically not observed until the following spring when treated plants fail to produce new growth.[1] While its exact mechanism of action is not fully elucidated, evidence suggests it functions as a "dormancy enforcer," possibly by inhibiting mitosis in susceptible species. This technical guide provides a comprehensive overview of fosamine-ammonium, including its physicochemical properties, mode of action, and detailed experimental protocols for its evaluation.

Physicochemical and Toxicological Properties

Fosamine-ammonium is an organophosphate compound with high water solubility. This characteristic, combined with its rapid microbial degradation in soil, results in a low potential for groundwater contamination.[3] The compound exhibits low toxicity to mammals, birds, fish, and aquatic invertebrates.[1]

Table 1: Physicochemical Properties of Fosamine-Ammonium

PropertyValueReference
Chemical FormulaC₃H₁₁N₂O₄P
Molecular Weight170.10 g/mol [5]
Water Solubility1,790,000 ppm
Average Soil Half-life8 days
Adsorption PotentialMedium-high
Mobility PotentialLow

Table 2: Toxicological Data for Fosamine-Ammonium

Test OrganismLD50/LC50Reference
Rat (oral LD50)24,400 mg/kg
Rabbit (dermal LD50)>1,683 mg/kg
Bluegill Sunfish (LC50)670 mg/L
Bobwhite Quail (oral LD50)>10,000 mg/kg
Mallard Duck (oral LD50)>10,000 mg/kg

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which fosamine-ammonium exerts its plant growth regulatory effects remains to be fully understood. It is categorized as a growth inhibitor and is often referred to as a "dormancy enforcer."[5] The primary hypothesis is that it inhibits bud development and prevents the renewal of growth in the spring following a late summer or fall application.[6] There is some evidence to suggest that fosamine-ammonium may inhibit mitosis in susceptible plants, which would explain the failure of new tissue to develop.

At a physiological level, the ammonium ion (NH₄⁺) itself can act as a signaling molecule in plants, influencing a variety of processes including gene expression, cytosolic pH, and root system architecture.[7] However, it is unclear how the fosamine moiety specifically contributes to the observed herbicidal and growth-regulating effects.

Further research is required to identify the specific molecular targets and signaling cascades affected by fosamine-ammonium.

Fosamine_Ammonium Fosamine-Ammonium Application (Late Summer/Fall) Foliar_Uptake Foliar Absorption and Translocation Fosamine_Ammonium->Foliar_Uptake Bud_Accumulation Accumulation in Meristematic Tissues (Buds) Foliar_Uptake->Bud_Accumulation Mitosis_Inhibition Inhibition of Mitosis (Hypothesized) Bud_Accumulation->Mitosis_Inhibition Growth_Inhibition Failure of Bud Break (Following Spring) Mitosis_Inhibition->Growth_Inhibition Plant_Death Plant Death Growth_Inhibition->Plant_Death

Caption: Hypothetical mechanism of action for fosamine-ammonium.

Experimental Protocols

Field Efficacy Trials for Woody Plant Control

This protocol outlines a typical field trial to evaluate the efficacy of fosamine-ammonium for controlling undesirable woody vegetation.

Objective: To determine the effective application rate of fosamine-ammonium for the control of a target woody plant species.

Materials:

  • Fosamine-ammonium formulation (e.g., Krenite® S)

  • Backpack sprayer or similar application equipment

  • Graduated cylinders and mixing containers

  • Personal Protective Equipment (PPE) as specified by the product label

  • Marking flags or tags

  • GPS unit for plot location

  • Data collection sheets

Procedure:

  • Site Selection: Choose a site with a uniform population of the target woody species.

  • Plot Design: Establish replicated plots in a randomized complete block design. Each plot should contain a minimum of 10-15 individual plants of the target species. Include an untreated control plot in each block.

  • Treatment Preparation: Prepare spray solutions of fosamine-ammonium at various concentrations. A typical range for woody brush control is 6 to 12 pounds of active ingredient per acre.[8]

  • Application: Apply the treatments as a foliar spray in the late summer or early fall, ensuring thorough coverage of the foliage.[1]

  • Evaluation: In the following spring, assess the efficacy of the treatments.

    • Count the number of plants in each plot that fail to produce new growth (i.e., bud break).

    • Visually rate the level of growth inhibition on a scale of 0% (no effect) to 100% (complete inhibition).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase Site_Selection Site Selection Plot_Design Plot Design (Randomized Block) Site_Selection->Plot_Design Treatment_Prep Treatment Preparation (Varying Concentrations) Plot_Design->Treatment_Prep Application Foliar Application (Late Summer/Fall) Treatment_Prep->Application Spring_Assessment Spring Assessment (Following Year) Application->Spring_Assessment Data_Collection Data Collection (% Inhibition, Bud Break Failure) Spring_Assessment->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis

Caption: Experimental workflow for a field efficacy trial.
¹⁴C-Fosamine-Ammonium Absorption and Translocation Study

This protocol describes a laboratory-based study to investigate the uptake and movement of fosamine-ammonium in a target plant species using a radiolabeled compound.

Objective: To quantify the absorption and translocation of ¹⁴C-fosamine-ammonium in a target woody plant.

Materials:

  • ¹⁴C-Fosamine-ammonium of known specific activity

  • Target woody plant seedlings grown in a controlled environment

  • Micropipette

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Plant tissue oxidizer

  • Phosphor imager or X-ray film for autoradiography

Procedure:

  • Plant Preparation: Grow healthy, uniform seedlings of the target species under controlled conditions (e.g., growth chamber).

  • Treatment Application: Apply a known amount of ¹⁴C-fosamine-ammonium solution to a specific leaf of each plant using a micropipette.

  • Harvesting: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).

  • Sample Processing:

    • Wash the treated leaf with a suitable solvent to remove unabsorbed radioactivity.

    • Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

    • Dry and weigh each plant part.

  • Quantification of Radioactivity:

    • Combust the dried plant parts in a tissue oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Autoradiography (Optional):

    • Press and dry whole plants.

    • Expose the dried plants to a phosphor screen or X-ray film to visualize the distribution of the radiolabel.

  • Data Analysis: Calculate the percentage of applied radioactivity absorbed and translocated to different plant parts at each time point.

Mitosis Inhibition Assay

This protocol provides a general method to assess the effect of fosamine-ammonium on cell division in root tips.

Objective: To determine if fosamine-ammonium inhibits mitosis in the root meristems of a model plant (e.g., onion, Allium cepa).

Materials:

  • Fosamine-ammonium solutions of varying concentrations

  • Onion bulbs

  • Beakers or vials

  • Microscope slides and coverslips

  • Fixative solution (e.g., Carnoy's fixative)

  • Hydrochloric acid (1N)

  • Stain (e.g., Acetocarmine or Toluidine Blue)

  • Microscope with camera

Procedure:

  • Root Growth: Suspend onion bulbs in beakers containing different concentrations of fosamine-ammonium solution, with the base of the bulb just touching the solution. Include a control group with only water.

  • Root Tip Collection: After a set period of root growth (e.g., 48-72 hours), excise the root tips.

  • Fixation: Immediately place the root tips in a fixative solution for at least 24 hours.

  • Hydrolysis: Transfer the fixed root tips to 1N HCl for a few minutes to soften the tissue.

  • Staining: Place a root tip on a microscope slide, add a drop of stain, and gently squash it with a coverslip.

  • Microscopy: Observe the prepared slides under a microscope.

  • Mitotic Index Calculation: Count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in several fields of view. Calculate the mitotic index as: Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100

  • Data Analysis: Compare the mitotic indices of the treated groups with the control group to determine if there is a significant inhibition of cell division.

Environmental Fate and Degradation

Fosamine-ammonium is primarily degraded in the environment through microbial metabolism. It has a relatively short half-life in soil, typically around one to two weeks. The major degradation product is carbamoylphosphonic acid (CPA).[3] Fosamine-ammonium is highly soluble in water but tends to bind to soil particles, which limits its mobility and potential for leaching.

Fosamine_Ammonium Fosamine-Ammonium in Soil Microbial_Degradation Microbial Degradation Fosamine_Ammonium->Microbial_Degradation Soil_Binding Binding to Soil Particles Fosamine_Ammonium->Soil_Binding CPA Carbamoylphosphonic Acid (CPA) Microbial_Degradation->CPA Further_Degradation Further Degradation to CO2 CPA->Further_Degradation Limited_Leaching Limited Leaching Soil_Binding->Limited_Leaching

Caption: Environmental fate of fosamine-ammonium in soil.

Conclusion

Fosamine-ammonium is an effective plant growth regulator for the management of woody vegetation. Its unique mode of action, characterized by delayed effects and the inhibition of bud development, makes it a valuable tool in various land management scenarios. While the precise molecular mechanisms are still under investigation, the available evidence points towards an inhibition of mitosis. The provided experimental protocols offer a framework for further research into its efficacy, mechanism of action, and environmental behavior. A deeper understanding of its signaling pathways could lead to the development of more targeted and efficient plant growth regulators in the future.

References

Environmental Fate and Degradation of Fosamine Ammonium in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), a non-selective, post-emergent herbicide, is utilized for the control of woody plants and brush. Its environmental persistence and mobility are of significant interest to ensure its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation of fosamine ammonium in the soil matrix. The primary mode of dissipation is microbial degradation, leading to a relatively short soil half-life. The herbicide exhibits moderate to high adsorption to soil particles, limiting its mobility despite its high water solubility. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the degradation pathways and experimental workflows.

Physicochemical Properties

This compound possesses properties that significantly influence its environmental behavior. Its high water solubility suggests a potential for mobility, but this is counteracted by its tendency to adsorb to soil colloids.

PropertyValueReference
Chemical FormulaC₃H₁₁N₂O₄P[1]
Molecular Weight170.12 g/mol [1]
Water Solubility1,790,000 ppm (miscible)[2]
Vapor Pressure4 x 10⁻⁶ mm Hg[3]
log Kow-2.9[3]

Degradation in Soil

The persistence of this compound in soil is primarily governed by microbial activity. Abiotic degradation processes such as hydrolysis and photolysis play a minor role under typical environmental conditions.

Microbial Degradation

Microbial metabolism is the principal mechanism for the degradation of this compound in soil.[2][4] The rate of degradation is influenced by soil properties that favor microbial activity, such as temperature, moisture, and organic matter content.[2] Studies have shown that between 45% and 75% of applied this compound can be microbially degraded within 90 days.[2]

The primary metabolite of this compound is carbamoylphosphonic acid (CPA), which is also readily degraded by soil microorganisms.[2][5] A secondary metabolite, carboxylphosphonic acid (ING-3003), has also been identified.[3][5]

Abiotic Degradation

This compound is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9. It is also not readily degraded by sunlight on the soil surface (photodegradation). However, breakdown can be facilitated by low pH and high temperatures.[2]

Quantitative Degradation Data

The half-life (DT₅₀) of this compound in soil is generally short, though it can vary with soil type and environmental conditions.

Table 1: Soil Half-Life of this compound

Soil TypeHalf-Life (Days)ConditionsReference
Various (field studies in FL, DE, IL)~7Field conditions
Not specified (greenhouse study)~10Greenhouse conditions
Not specified8 (typical)Not specified[6]
Various7 - 10Dependent on clay content and microbial availability[5]
Various (field and laboratory)7 - 42 (1 to 6 weeks)Not specified[2]

The primary metabolite, CPA, is also non-persistent, with studies indicating its complete disappearance from soil within three to six months.[2][7]

Mobility and Sorption in Soil

Despite its high water solubility, this compound is considered to have low mobility in soil due to its strong adsorption to soil particles.[7]

Sorption Characteristics

The adsorption of this compound to soil is influenced by the organic matter and clay content, with higher content of either leading to increased adsorption.[2] The soil sorption coefficient (Kd) is a measure of this partitioning between the soil and water phases.

Table 2: Soil Sorption Coefficients (Kd) for this compound

Soil TypeKd Value (mL/g)Reference
Sandy Loam0.7[2]
Silt Loam>20[2]
Low Organic Sandy Loam0.22
Silt Loam350

The organic carbon-normalized sorption coefficient (Koc) values are reported to be more variable, ranging from 20 to 62, with one reported value as high as 7400, suggesting that factors other than just organic carbon content can significantly influence its adsorption.[7]

Leaching Potential

Due to its strong adsorption, this compound has a low potential to leach into groundwater. Field studies have confirmed its limited downward movement, with the majority of residues remaining in the upper soil layers.

Microbial Degradation Pathway

This compound is an aminophosphonate. The microbial degradation of such compounds often involves the cleavage of the carbon-phosphorus (C-P) bond, a reaction catalyzed by C-P lyase enzymes.[8][9] This enzymatic pathway allows microorganisms to utilize the phosphorus from these compounds.

Fosamine_Degradation_Pathway Fosamine This compound CPA Carbamoylphosphonic Acid (CPA) Fosamine->CPA Microbial Hydrolysis (likely C-P lyase mediated) CO2_NH3 CO₂ + NH₃ + H₃PO₄ CPA->CO2_NH3 Further Microbial Degradation

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Protocols

Aerobic Soil Metabolism Study (Degradation Rate Determination)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its major metabolites.

Methodology:

  • Soil Collection and Preparation:

    • Collect fresh soil from a location with no prior history of this compound application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

    • Characterize the soil for its physicochemical properties (pH, organic carbon content, texture, microbial biomass).

    • Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Incubation:

    • Treat a known mass of the prepared soil with a solution of ¹⁴C-labeled this compound at a concentration relevant to its field application rate.

    • Thoroughly mix the treated soil for homogeneity.

    • Divide the soil into multiple incubation vessels (biometer flasks are recommended to trap volatile degradates like ¹⁴CO₂).

    • Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling and Analysis:

    • At predetermined time intervals, sacrifice replicate incubation vessels.

    • Extract the soil samples with a suitable solvent (e.g., 50% methanolic ammonium carbonate).

    • Analyze the extracts for this compound and its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Quantify the amount of parent compound and metabolites at each time point.

    • Determine the amount of non-extractable residues and ¹⁴CO₂ evolved.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the degradation half-life (DT₅₀) using first-order kinetics or other appropriate models.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Herbicide_Application ¹⁴C-Fosamine Ammonium Application Moisture_Adjustment->Herbicide_Application Incubation_Vessels Transfer to Incubation Vessels Herbicide_Application->Incubation_Vessels Controlled_Incubation Incubation in Dark (Constant Temp. & Aerobic) Incubation_Vessels->Controlled_Incubation Sampling Sacrificial Sampling at Time Intervals Controlled_Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Data_Analysis DT₅₀ Calculation HPLC_MS->Data_Analysis

Caption: Experimental workflow for an aerobic soil metabolism study.

Batch Equilibrium Study (Sorption Coefficient Determination)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

Methodology:

  • Soil and Solution Preparation:

    • Use characterized, air-dried, and sieved (2 mm) soil.

    • Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution.

    • Create a series of dilutions from the stock solution to cover a range of concentrations.

  • Equilibration:

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of each this compound concentration to the tubes.

    • Include control samples with no soil (to check for adsorption to the tube) and no herbicide (to check for interferences).

    • Shake the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Phase Separation and Analysis:

    • Centrifuge the tubes at high speed to separate the soil from the aqueous phase.

    • Carefully collect an aliquot of the supernatant (aqueous phase).

    • Analyze the concentration of this compound in the supernatant using HPLC-MS.

  • Data Analysis:

    • Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration.

    • Calculate the Kd value for each concentration using the formula: Kd = (Amount sorbed to soil) / (Equilibrium aqueous concentration).

    • Plot the amount sorbed versus the equilibrium concentration to generate a sorption isotherm.

    • Calculate the Koc value using the formula: Koc = (Kd / % Organic Carbon) * 100.

Batch_Equilibrium_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis & Calculation Soil_Prep Prepare Characterized Soil Addition Add Soil & Solutions to Centrifuge Tubes Soil_Prep->Addition Solution_Prep Prepare Herbicide Concentration Series Solution_Prep->Addition Shaking Shake for Equilibrium (e.g., 24h) Addition->Shaking Centrifugation Centrifuge to Separate Phases Shaking->Centrifugation Supernatant_Analysis Analyze Supernatant (HPLC-MS) Centrifugation->Supernatant_Analysis Kd_Calculation Calculate Kd Supernatant_Analysis->Kd_Calculation Koc_Calculation Calculate Koc Kd_Calculation->Koc_Calculation

Caption: Experimental workflow for a batch equilibrium sorption study.

Conclusion

The environmental fate of this compound in soil is characterized by rapid microbial degradation and low mobility. Its half-life in soil is typically in the range of one to two weeks, and its primary metabolite, carbamoylphosphonic acid, is also non-persistent. Strong adsorption to soil organic matter and clay particles limits its potential for leaching, despite its high water solubility. These characteristics suggest a low risk of groundwater contamination and persistence in the soil environment when used according to label directions. Further research could focus on elucidating the specific microbial consortia and enzymatic pathways responsible for its degradation under various soil conditions.

References

Microbial Degradation of Fosamine Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), an organophosphonate herbicide, is primarily dissipated from the environment through microbial degradation. This technical guide provides a comprehensive overview of the current understanding of the microbial degradation pathways of fosamine ammonium, targeting researchers and professionals in environmental science and drug development. While the complete enzymatic pathway and specific microbial species responsible for its degradation are not yet fully elucidated in publicly available literature, this guide synthesizes existing data on its metabolites, degradation kinetics, and analytical methodologies. It includes quantitative data on its soil half-life, detailed experimental protocols for its analysis, and visualizations of the degradation logic and analytical workflows.

Introduction

This compound, the ammonium salt of ethyl hydrogen (aminocarbonyl)phosphonate, is a post-emergent, non-selective herbicide used for the control of woody and herbaceous plants.[1] Its environmental fate is of significant interest due to its application in rights-of-way, forestry, and industrial areas. The primary route of its dissipation in the environment is through metabolism by soil microorganisms.[2][3][4] Understanding the microbial degradation pathways is crucial for assessing its environmental persistence, potential for bioremediation, and overall ecological impact. This guide aims to provide an in-depth summary of the known microbial degradation processes affecting this compound.

Microbial Degradation Pathway

The microbial degradation of this compound is the principal mechanism of its breakdown in soil and aquatic sediments. The process is influenced by environmental conditions that favor microbial activity, such as increased soil temperature, moisture, and organic content. Unlike many other pesticides, this compound is stable against hydrolysis at environmental pH values (5, 7, and 9) and is not readily degraded by photodegradation.[2]

The degradation of this compound proceeds through the formation of key metabolites. The primary metabolite identified is carbamoylphosphonic acid (CPA).[1][2] A further degradation product, carboxylphosphonic acid (ING-3003), has also been reported, ultimately leading to the formation of carbon dioxide.[1][5]

While specific microorganisms (genera or species) and the enzymatic machinery responsible for the cleavage of the C-P bond in this compound have not been definitively identified in the available scientific literature, the degradation of other organophosphonates often involves enzymes such as phosphonatases or C-P lyases.[6] These enzymes catalyze the breaking of the carbon-phosphorus bond, a critical step in the mineralization of these compounds.

Below is a logical diagram illustrating the proposed degradation sequence of this compound based on its identified metabolites.

Fosamine_Degradation_Pathway Fosamine_ammonium This compound Microbial_Metabolism Microbial Metabolism Fosamine_ammonium->Microbial_Metabolism Primary Degradation Step CPA Carbamoylphosphonic Acid (CPA) Microbial_Metabolism->CPA Mineralization Further Mineralization CPA->Mineralization Secondary Degradation Carboxylphosphonic_acid Carboxylphosphonic Acid CO2 Carbon Dioxide (CO2) Carboxylphosphonic_acid->CO2 Final Mineralization Mineralization->Carboxylphosphonic_acid

Figure 1: Proposed microbial degradation pathway of this compound.

Quantitative Data on Degradation

The persistence of this compound in the soil is relatively short, with reported half-life values generally ranging from one to two weeks.[4] The rate of degradation can be influenced by soil type and environmental conditions.

ParameterSoil TypeConditionHalf-life (t½)Reference
This compoundField Soils (Florida, Delaware, Illinois)Field Conditions~1 week[2]
This compoundGreenhouse SoilGreenhouse Conditions~10 days[2]
This compoundNot specifiedAverage Soil Half-life8 days[4]
This compoundNot specifiedField and Laboratory1 to 6 weeks[4]
Carbamoylphosphonic acid (CPA)Field SoilsField ConditionsDisappeared completely by 3 to 6 months[2][4]

Table 1: Summary of Quantitative Data on this compound Degradation

Experimental Protocols

Protocol for Isolation of this compound-Degrading Microorganisms (General Approach)

While specific protocols for isolating this compound degraders are not available, a general enrichment culture technique can be employed.

  • Soil Sampling: Collect soil samples from sites with a history of this compound application.

  • Enrichment Medium: Prepare a minimal salt medium (MSM) with this compound as the sole source of carbon and/or phosphorus. The medium composition could be as follows:

    • K₂HPO₄: 1.5 g/L

    • KH₂PO₄: 0.5 g/L

    • (NH₄)₂SO₄: 1.0 g/L (if this compound is the sole P source) or omit if it is the sole N source.

    • MgSO₄·7H₂O: 0.2 g/L

    • CaCl₂·2H₂O: 0.02 g/L

    • Trace element solution: 1 ml/L

    • This compound: 50-100 mg/L

  • Enrichment Culture: Inoculate 10 g of soil into 100 mL of the enrichment medium. Incubate at 25-30°C on a rotary shaker.

  • Subculturing: After significant growth is observed (or after 1-2 weeks), transfer an aliquot of the culture to fresh enrichment medium. Repeat this process several times to enrich for microorganisms capable of utilizing this compound.

  • Isolation: Plate serial dilutions of the enriched culture onto solid MSM agar (B569324) plates containing this compound.

  • Identification: Isolate distinct colonies and identify them using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).

  • Degradation Assay: Confirm the degradative ability of the isolates by inoculating them into liquid MSM with this compound and monitoring the disappearance of the parent compound and the appearance of metabolites over time using HPLC-MS/MS.

Analytical Method for this compound and Carbamoylphosphonic Acid in Soil

This protocol is based on the method described by the U.S. Environmental Protection Agency.

  • Sample Preparation:

    • Homogenize soil samples by passing them through a 5 mm sieve.

    • Weigh a 25 g subsample of the homogenized soil into a centrifuge tube.

  • Extraction:

    • Add 50 mL of an extraction solvent (50% methanolic ammonium carbonate) to the soil sample.

    • Shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the sample to separate the soil from the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a C18 SPE cartridge to remove interfering substances.

    • Elute the analytes from the cartridge with an appropriate solvent.

  • Analysis by HPLC-MS/MS:

    • Concentrate the eluate and reconstitute in a suitable mobile phase.

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • HPLC Conditions (Example):

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Monitor the parent-to-daughter ion transitions for this compound and CPA for quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Collection Homogenization Homogenization (Sieving) Soil_Sample->Homogenization Subsampling Subsampling (25g) Homogenization->Subsampling Solvent_Addition Addition of Extraction Solvent Subsampling->Solvent_Addition Shaking Shaking Solvent_Addition->Shaking Centrifugation Centrifugation Shaking->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Concentration Concentration & Reconstitution SPE->Concentration HPLC_MSMS HPLC-MS/MS Analysis Concentration->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis

Figure 2: General workflow for the analysis of this compound in soil.

Conclusion

The microbial degradation of this compound is a key process in its environmental dissipation. While the primary metabolites have been identified, there remains a significant knowledge gap regarding the specific microorganisms and enzymatic pathways involved. This guide provides a summary of the current state of knowledge, offering a foundation for future research in this area. Further studies focusing on the isolation and characterization of this compound-degrading microorganisms and the elucidation of the genetic and enzymatic basis of its degradation are crucial for a more complete understanding of its environmental fate and for the development of potential bioremediation strategies.

References

An In-depth Technical Guide on the Photodegradation and Hydrolysis Stability of Fosamine Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosamine ammonium (B1175870), the ammonium salt of ethyl hydrogen (aminocarbonyl) phosphonate, is an organophosphate herbicide used for the control of woody and herbaceous plants. Understanding its stability under various environmental conditions is critical for assessing its environmental fate, persistence, and potential impact. This technical guide provides a comprehensive overview of the photodegradation and hydrolysis stability of Fosamine ammonium, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Hydrolysis Stability

This compound is generally considered stable to hydrolysis in neutral to alkaline aqueous solutions.[1][2][3] The primary route of its degradation in the environment is not abiotic chemical processes but rather microbial metabolism.[1][2] However, the rate of hydrolysis is significantly influenced by the pH of the medium.

Influence of pH:

  • Neutral to Alkaline Conditions (pH 7-9): The compound is relatively stable. In studies conducted at pH 7 and 9, less than 3% of this compound degraded over a four-week period.[3][4]

  • Acidic Conditions (pH ≤ 5): Hydrolysis is more pronounced under acidic conditions.[1] In dilute solutions (<5 ppm) at a pH of 5 or less, this compound can hydrolyze to its primary metabolite, carbamoylphosphonic acid (CPA).[1][4] One study observed a degradation half-life of approximately 10 days at pH 5.[4]

The principal hydrolysis reaction involves the cleavage of the ester linkage, yielding carbamoylphosphonic acid.

Photodegradation Stability

Similar to its hydrolytic behavior, this compound is not readily degraded by sunlight.[1][2][5] Multiple studies have confirmed its stability against photolysis in aqueous solutions and on soil surfaces.[3][5]

Influencing Factors: While stable, certain conditions can accelerate its photolytic degradation. The most significant factors, in order of importance, are:

  • Low pH (< 5): Acidic conditions increase the rate of photodegradation.[1]

  • High Temperatures: Increased temperature can facilitate breakdown.[1]

  • UV Exposure: Higher intensity or duration of UV radiation can increase degradation rates.[1]

Interestingly, the presence of photosensitizers, which are compounds that can promote photodegradation, did not enhance the breakdown rates of this compound in studies.[1] A photolysis study using sunlight on a solution at pH 7.9 showed less than 2% degradation over a four-week period.[4]

Major Degradation Products

The degradation of this compound, whether through hydrolysis, photolysis, or microbial action, leads to specific metabolites.

  • Carbamoylphosphonic Acid (CPA): This is the major and primary metabolite formed through the hydrolysis of the parent compound.[1][2][3][5] CPA itself has a short half-life in soil and is typically eliminated completely within three to six months.[1][2]

  • Carboxylphosphonic Acid (ING-3003) and Carbon Dioxide (CO2): Further degradation of CPA can lead to the formation of these compounds.[3][5][6]

In biological systems, such as plants, the ammonium salt is rapidly hydrolyzed to the parent acid, which is then further degraded to CPA over several weeks.[1]

Data Presentation: Summary of Quantitative Stability Data

The following tables summarize the key quantitative findings from various stability studies on this compound.

Table 1: Hydrolysis Stability Data

pHTemperatureConcentrationDurationPercent DegradedHalf-Life (t½)Reference
520°C5 and 7200 ppm4 weeks-~10 days[4]
720°C5 and 7200 ppm4 weeks< 3%Very Stable[3][4]
920°C5 and 7200 ppm4 weeks< 3%Very Stable[4]

Table 2: Photodegradation Stability Data

ConditionpHPhotosensitizerDurationPercent DegradedObservationsReference
Sunlight7.9None4 weeks< 2%Stable to direct photolysis[4]
Sunlight7.9Riboflavin, Anthraquinone4 weeks< 2%Photosensitizers did not enhance degradation[1][4]

Table 3: Environmental Persistence (Primarily Microbial Degradation)

MatrixConditionHalf-Life (t½)Reference
SoilField (FL, DE, IL)~1 week[2]
SoilGreenhouse~10 days[2]
SoilAverage (Field & Lab)1 to 2 weeks[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on methodologies described in the literature for assessing the stability of this compound.

5.1 Hydrolysis Stability Protocol (Adapted from Han, 1979)

  • Preparation of Solutions: Prepare buffered aqueous solutions at pH 5, 7, and 9 using 0.01 M standard buffers.

  • Spiking: Spike the buffered solutions with [14C]-labeled this compound to achieve desired initial concentrations (e.g., 5 ppm and 7200 ppm).

  • Incubation: Store the solutions in sealed, sterile glass containers in the dark at a constant temperature (e.g., 20°C) to prevent photodegradation.

  • Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Quantify the total radioactivity in each aliquot using Liquid Scintillation Counting (LSC).

    • Separate the parent compound (this compound) from its degradates (e.g., CPA) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Identify and quantify the separated compounds using techniques such as scanning radioautography for TLC or a radioactivity detector for HPLC.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point and determine the hydrolysis rate constant and half-life.

5.2 Photodegradation Protocol (Adapted from Han, 1979)

  • Preparation of Solutions: Prepare a solution of [14C]-labeled this compound in a relevant aqueous medium (e.g., pH 7.9 buffered water).

  • Irradiation Setup:

    • Place the solution in quartz tubes, which are transparent to UV radiation.

    • Expose the tubes to a light source that simulates sunlight (e.g., a lamp emitting radiation between 300 and 500 nm).

    • Maintain a constant temperature using a water bath.

  • Control Samples: Prepare identical "dark control" samples wrapped in aluminum foil and incubated under the same conditions to measure any degradation not caused by light (e.g., hydrolysis or microbial action).

  • Photosensitizer Test (Optional): To test for indirect photolysis, prepare additional samples containing environmentally relevant photosensitizers (e.g., riboflavin, anthraquinone).

  • Sampling and Analysis: Follow the same sampling and analysis procedures as described in the hydrolysis protocol (Section 5.1, steps 4-6) for both irradiated and dark control samples.

  • Data Calculation: Determine the photodegradation rate by subtracting the degradation observed in the dark controls from the total degradation in the irradiated samples. Calculate the quantum yield and environmental half-life.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the stability of this compound.

Hydrolysis_Pathway cluster_conditions Influencing Conditions Fosamine This compound CPA Carbamoylphosphonic Acid (CPA) Fosamine->CPA Hydrolysis (H₂O, H⁺) Further_Deg Further Degradation (e.g., CO2) CPA->Further_Deg Microbial Action Acidic_pH Acidic pH (≤ 5) Acidic_pH->Fosamine Accelerates

Caption: Hydrolysis pathway of this compound to its primary metabolite.

Stability_Factors cluster_degradation Degradation Pathways cluster_factors Influencing Factors Fosamine This compound Stability Hydrolysis Hydrolysis Fosamine->Hydrolysis Photodegradation Photodegradation Fosamine->Photodegradation Microbial Microbial Degradation (Primary Pathway) Fosamine->Microbial pH pH pH->Hydrolysis Accelerates at pH ≤ 5 pH->Photodegradation Accelerates at low pH Temp Temperature Temp->Photodegradation UV UV Exposure UV->Photodegradation Microbes Soil Microbes Microbes->Microbial

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow cluster_incubation Incubation Phase start Start: Stability Study Design prep Prepare Buffered Solutions (pH 5, 7, 9) start->prep spike Spike with ¹⁴C-Fosamine Ammonium prep->spike photolysis Irradiation (Light Source) spike->photolysis dark_control Dark Control (Foil Wrapped) spike->dark_control sampling Periodic Sampling photolysis->sampling dark_control->sampling analysis Sample Analysis (LSC, HPLC/TLC) sampling->analysis quantify Quantify Parent & Degradates analysis->quantify calc Calculate Half-Life & Rate Constants quantify->calc end End: Report Findings calc->end

Caption: General experimental workflow for a photodegradation stability study.

References

Toxicological Profile of Fosamine Ammonium on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosamine (B1202035) ammonium (B1175870), an organophosphonate herbicide, is widely utilized for the control of woody and herbaceous plants. While effective in its intended application, a thorough understanding of its toxicological impact on non-target organisms is paramount for environmental risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the toxicological profile of fosamine ammonium, focusing on its effects on a range of non-target species. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed descriptions of standardized experimental protocols are provided to ensure transparency and reproducibility. Furthermore, this guide elucidates potential signaling pathways and experimental workflows through mandatory Graphviz diagrams, offering a visual representation of the current scientific understanding of this compound's mode of action in non-target organisms.

Introduction

This compound is a post-emergent, systemic herbicide that acts as a plant growth regulator.[1] Its mode of action in plants involves the inhibition of bud development, leading to a failure of refoliation in the spring following a late summer or fall application.[1] Although it belongs to the organophosphonate class of chemicals, it is crucial to note that this compound does not inhibit acetylcholinesterase, the primary target for many organophosphate insecticides.[2] This distinction underscores the need for a specific toxicological profile for non-target animal species. This guide synthesizes the available data on the acute and chronic toxicity of this compound to mammals, birds, fish, and aquatic invertebrates, and explores its environmental fate.

Environmental Fate and Degradation

This compound is characterized by its high water solubility and rapid degradation in the environment, primarily through microbial metabolism in soil and aquatic sediments.[1] The soil half-life is typically short, ranging from one to two weeks, which limits its potential for leaching and persistence.[1] Its major degradates include carbamoylphosphonic acid (CPA) and carboxylphosphonic acid (ING-3003), which are also considered to have low toxicological concern.[3] this compound shows a low potential for bioaccumulation in aquatic organisms.[3]

Toxicological Data on Non-Target Organisms

The toxicity of this compound to non-target organisms is generally considered to be low. The following tables summarize the key quantitative data from various ecotoxicological studies.

Acute Toxicity to Mammals
SpeciesRoute of ExposureEndpointValue (mg/kg)Reference
RatOralLD5024,400[1]
RatDermalLD50>1,683[1]
Guinea PigOralLD507,380[4]
Acute and Subacute Toxicity to Birds
SpeciesRoute of ExposureEndpointValue (mg/kg or ppm)Reference
Bobwhite QuailOralLD50>10,000[1]
Mallard DuckOralLD50>10,000[1]
Bobwhite QuailDietaryLC50 (8-day)>10,000 ppm[4]
Mallard DuckDietaryLC50 (8-day)>10,000 ppm[4]
Acute Toxicity to Aquatic Organisms
SpeciesEndpointValue (mg/L)Reference
Bluegill Sunfish96-hour LC50670[1]
Rainbow Trout96-hour LC501,000[1]
Fathead Minnow96-hour LC501,000[1]
Coho Salmon96-hour LC508,290[4]
Daphnia magna (Water Flea)48-hour LC501,524[4]
Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL)
SpeciesStudy DurationEndpointValue (ppm)Reference
Rat90-dayNOAEL1,000[4]
Dog6-monthNOAEL1,000[4]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing data.

Avian Dietary Toxicity Test (based on OECD Guideline 205)

This test is designed to determine the subacute oral toxicity of a substance when administered in the diet to young, rapidly growing birds.[5][6]

  • Test Animals: Typically, bobwhite quail or mallard ducks, between 10 and 17 days old, are used.[7]

  • Dietary Administration: The test substance is mixed into the diet at various concentrations. A control group receives the same diet without the test substance.[6]

  • Exposure Period: The birds are exposed to the treated diet for five days, followed by a three-day observation period with a normal diet.[5]

  • Observations: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily.[6]

  • Endpoint: The primary endpoint is the LC50, the dietary concentration lethal to 50% of the test birds.[7]

cluster_0 Acclimatization cluster_1 Exposure Phase cluster_2 Post-Exposure Phase cluster_3 Data Analysis Acclimatization Bird Acclimatization (≥ 7 days) Dosing Dietary Exposure (5 days) Acclimatization->Dosing Observations1 Daily Observations: - Mortality - Clinical Signs - Body Weight - Food Consumption Dosing->Observations1 Observation Observation Period (3 days on normal diet) Dosing->Observation Observations2 Continued Daily Observations Observation->Observations2 Analysis LC50 Calculation Observations2->Analysis

Avian Dietary Toxicity Test Workflow (OECD 205)
Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[8][9]

  • Test Species: Commonly used species include rainbow trout, bluegill sunfish, and fathead minnow.[10]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. A control group is maintained in clean water.[9]

  • Exposure Duration: The standard exposure period is 96 hours.[8]

  • Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[11]

  • Endpoint: The 96-hour LC50 value is calculated using statistical methods.[9]

cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis Preparation Test Solution Preparation Exposure 96-hour Exposure Preparation->Exposure Fish_Acclimatization Fish Acclimatization Fish_Acclimatization->Exposure Observations Observations at 24, 48, 72, 96 hours Exposure->Observations Data_Collection Mortality Data Collection Observations->Data_Collection LC50_Calculation LC50 Calculation Data_Collection->LC50_Calculation

Fish Acute Toxicity Test Workflow (OECD 203)
Mammalian Acute Oral Toxicity Test (based on OECD Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on its LD50.[12][13]

  • Test Animals: Typically, rats or mice are used. The test usually starts with a group of three females.[13]

  • Dosing: A single oral dose of the test substance is administered. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[12]

  • Stepwise Procedure: The outcome of the first step (mortality or survival) determines the next step. If there is no mortality, a higher dose is used in the next group of animals. If mortality occurs, a lower dose is used.[12]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[12]

  • Endpoint: The substance is classified into a GHS (Globally Harmonized System) category based on the dose levels at which mortality is observed.[13]

Start Start with 3 Female Rodents at a Selected Dose Level Observe Observe for 14 Days (Toxicity & Mortality) Start->Observe Decision Mortality Observed? Observe->Decision HigherDose Test Higher Dose in New Group Decision->HigherDose No LowerDose Test Lower Dose in New Group Decision->LowerDose Yes Classify Classify Substance Based on Results Decision->Classify Sufficient Data HigherDose->Observe LowerDose->Observe

Mammalian Acute Oral Toxicity Logical Flow (OECD 423)

Potential Signaling Pathways of Toxicity in Non-Target Organisms

While this compound does not inhibit acetylcholinesterase, its toxic effects in animals may be mediated through other cellular mechanisms. Based on the toxicological profiles of related compounds and the general effects of ammonium, two primary signaling pathways are hypothesized to be involved.

Oxidative Stress Induction

Exposure to some herbicides can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system in aquatic organisms.[14] Similarly, high concentrations of ammonia/ammonium can induce oxidative stress.[15] This can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Fosamine This compound Exposure ROS Increased Reactive Oxygen Species (ROS) Fosamine->ROS Antioxidant Depletion of Antioxidant Defenses Fosamine->Antioxidant Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage & Toxicity Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Hypothesized Oxidative Stress Pathway
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Activation

Environmental toxicants, including some organophosphates, have been shown to activate MAPK signaling pathways (e.g., ERK, JNK, p38).[16] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis in response to external stressors.[17] The toxicity of ammonium has also been linked to the activation of the MAPK/ERK pathway.[18] Dysregulation of these pathways can lead to adverse cellular outcomes.

Fosamine This compound Exposure MAPKKK MAPK Kinase Kinase (MAP3K) Activation Fosamine->MAPKKK MAPKK MAPK Kinase (MAP2K) Activation MAPKKK->MAPKK MAPK MAPK Activation (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Activation of Transcription Factors MAPK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Responses: - Inflammation - Apoptosis - Cell Cycle Arrest Gene_Expression->Cellular_Response

References

Physical and chemical properties of Fosamine ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine (B1202035) ammonium (B1175870), the ammonium salt of fosamine, is a selective, post-emergence herbicide and plant growth regulator.[1] It is primarily used to control woody and leafy plants in non-crop areas.[1] This technical guide provides an in-depth overview of the physical and chemical properties of fosamine ammonium, including detailed experimental protocols based on established guidelines and a proposed mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound is a white crystalline solid with a slight peppermint odor.[2] It is highly soluble in water and exhibits low volatility.

Identification and Structure
PropertyValueReference
IUPAC Name azanium;carbamoyl(ethoxy)phosphinate
CAS Number 25954-13-6
Molecular Formula C₃H₁₁N₂O₄P
Molecular Weight 170.10 g/mol
Canonical SMILES CCOP(=O)(C(=O)N)[O-].[NH4+]
Physicochemical Properties
PropertyValueReference
Melting Point 175 °C[2]
Boiling Point Decomposes before boiling
Density 1.33 g/cm³
Vapor Pressure 3.98 x 10⁻⁶ mmHg (at 25 °C)[3]
Water Solubility 1.79 kg/kg (1,790,000 ppm) at 25 °C
Solubility in Organic Solvents (at 25 °C) Acetone: 300 mg/kgBenzene: 400 mg/kgEthanol: 12 g/kgDimethylformamide: 1.4 g/kgMethanol: 158 g/kgHexane: 200 mg/kg
Octanol-Water Partition Coefficient (log P) -2.9[4]
pKa 9.25[4]

Chemical Reactivity and Stability

This compound is stable in neutral and alkaline aqueous solutions but decomposes in acidic media. Its primary degradation pathway in the environment is through microbial metabolism in soil and aquatic sediments.[5]

Hydrolysis

This compound is stable to hydrolysis at pH 5, 7, and 9.[6] In acidic conditions (pH < 5), it can hydrolyze to its metabolite, carbamoylphosphonic acid (CPA).[5]

Photolysis

This compound is not readily degraded by sunlight.[5] Studies have shown it to be stable to direct photolysis in water.[6]

Microbial Degradation

The major route of degradation in the environment is through microbial action in soil, with a reported half-life of approximately one to two weeks.[5] The primary metabolite formed is carbamoylphosphonic acid (CPA), which is also readily degraded.[5]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD Guideline 102)

Principle: This method determines the temperature at which the phase transition from solid to liquid occurs.[7]

Apparatus:

  • Capillary tube melting point apparatus (e.g., Büchi M-560)

  • Sample capillary tubes

  • Thermometer calibrated to a traceable standard

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_analysis Analysis A Grind this compound to a fine powder B Pack into capillary tube A->B C Place in melting point apparatus B->C Transfer D Heat at a controlled rate C->D E Observe and record melting range D->E

Caption: Workflow for Melting Point Determination.

Water Solubility (OECD Guideline 105 - Flask Method)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.[1]

Apparatus:

  • Constant temperature water bath

  • Glass flasks with stoppers

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Centrifuge or filtration apparatus (0.45 µm filter)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • An excess amount of this compound is added to a flask containing deionized water.

  • The flask is sealed and placed in a constant temperature water bath (e.g., 25 °C).

  • The solution is stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • The stirring is stopped, and the solution is allowed to stand for phase separation.

  • An aliquot of the supernatant is taken and centrifuged or filtered to remove undissolved particles.

  • The concentration of this compound in the clear aqueous phase is determined by a validated analytical method, such as HPLC.

experimental_workflow_solubility cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to water B Stir at constant temperature A->B C Allow to settle B->C D Sample supernatant C->D Sampling E Filter or Centrifuge D->E F Quantify by HPLC E->F

Caption: Workflow for Water Solubility Determination.

Vapor Pressure (OECD Guideline 104 - Gas Saturation Method)

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported is determined.[8]

Apparatus:

  • Constant temperature bath

  • Saturation column packed with an inert support coated with this compound

  • Inert gas supply (e.g., nitrogen) with flow control

  • Trapping system (e.g., sorbent tubes)

  • Analytical instrument for quantification (e.g., HPLC-MS)

Procedure:

  • The saturation column is prepared and placed in a constant temperature bath.

  • A controlled flow of inert gas is passed through the column until saturation is achieved.

  • The vapor is captured in the trapping system.

  • The amount of this compound in the trap is quantified.

  • The vapor pressure is calculated from the mass of the substance transported and the volume of gas passed through the column.

Hydrolysis as a Function of pH (OECD Guideline 111)

Principle: The rate of hydrolysis is determined by measuring the concentration of the test substance in aqueous buffer solutions at different pH values and temperatures over time.[9]

Apparatus:

  • Constant temperature incubator

  • Sterile glass vessels

  • pH meter

  • Buffer solutions (pH 4, 7, and 9)

  • Analytical instrument for quantification (e.g., HPLC-MS)

Procedure:

  • A solution of this compound is prepared in sterile aqueous buffer solutions at pH 4, 7, and 9.

  • The solutions are incubated in the dark at a constant temperature (e.g., 25 °C).

  • Aliquots are taken at various time intervals.

  • The concentration of this compound and any degradation products (e.g., CPA) are determined by a validated analytical method.

  • The rate of hydrolysis and the half-life are calculated.

Phototransformation in Water (OECD Guideline 316)

Principle: The rate and route of degradation of a chemical by direct photolysis in water are determined by exposing a solution of the chemical to a light source that simulates natural sunlight.[10]

Apparatus:

  • Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp)

  • Quartz reaction vessels

  • Constant temperature system

  • Analytical instrument for quantification (e.g., HPLC-MS)

Procedure:

  • A solution of this compound in sterile, buffered water is prepared in quartz vessels.

  • The vessels are placed in the photoreactor and irradiated at a constant temperature.

  • Dark control samples are incubated under the same conditions but shielded from light.

  • Aliquots are taken from both irradiated and dark control samples at various time intervals.

  • The concentration of this compound and any photoproducts are determined.

  • The photolysis rate constant and half-life are calculated.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated. However, it is known to function as a plant growth regulator, often referred to as a "dormancy enforcer."[5] There is evidence to suggest that it inhibits mitosis in susceptible plants.[5] As an organophosphate compound, it may induce cellular stress, leading to cell cycle arrest.

The following diagram illustrates a plausible, though hypothetical, signaling pathway for the action of this compound in a plant cell.

mechanism_of_action cluster_entry Cellular Uptake cluster_stress Cellular Stress Induction cluster_cell_cycle Cell Cycle Regulation cluster_outcome Physiological Outcome Fosamine This compound ROS Reactive Oxygen Species (ROS) Production Fosamine->ROS induces DNA_Damage DNA Damage ROS->DNA_Damage causes Checkpoint Cell Cycle Checkpoint Activation (e.g., G2/M) DNA_Damage->Checkpoint triggers CDK_Cyclin Inhibition of Cyclin-Dependent Kinases (CDKs) / Cyclins Checkpoint->CDK_Cyclin Mitosis_Inhibition Mitosis Inhibition CDK_Cyclin->Mitosis_Inhibition Dormancy Enforced Dormancy / Growth Inhibition Mitosis_Inhibition->Dormancy

Caption: Proposed Mechanism of Action for this compound.

Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of this compound, grounded in established scientific literature and standardized testing methodologies. The detailed information on its identity, physicochemical characteristics, and reactivity, along with standardized experimental protocols, serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. The proposed mechanism of action, while requiring further empirical validation, offers a scientifically plausible framework for understanding its herbicidal and plant growth regulatory effects.

References

Fosamine Ammonium's Effect on Plant Mitosis and Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), an organophosphate herbicide, is utilized for the control of woody and herbaceous plants.[1] Its primary mode of action is often described as a "dormancy enforcer," where it inhibits the development of buds, with effects becoming apparent in the spring following a late summer or fall application.[1][2] While the precise molecular mechanisms underlying its herbicidal activity are not fully elucidated, evidence suggests a potential role in the disruption of plant mitosis and cell division.[1] Toxicity evaluations have also pointed to a potential for fosamine ammonium to induce chromosomal breakages.[3] This technical guide synthesizes the current understanding and proposes a hypothetical mechanism of action regarding the impact of this compound on plant mitosis. It further provides detailed experimental protocols for the investigation of these effects, leveraging established methodologies in plant cytology.

Proposed Mechanism of Action

The herbicidal effect of this compound on plant mitosis is likely a dual-pronged assault, stemming from the independent or synergistic actions of its two components: the fosamine molecule and the ammonium ion.

1.1. The "Fosamine" Component: An Organophosphate's Potential Antimitotic Activity

As an organophosphate, the fosamine component may interfere with critical cellular processes, including mitosis. Herbicides with antimitotic properties typically disrupt the formation and function of the microtubule spindle apparatus, which is essential for the proper segregation of chromosomes during cell division.[4][5][6][7] This disruption can lead to a variety of chromosomal aberrations and ultimately halt the cell cycle.

1.2. The "Ammonium" Component: Inducer of Cellular Stress and a Mitotic Inhibitor

Elevated concentrations of ammonium are known to be toxic to plants, leading to stunted growth.[8] Research indicates that ammonium toxicity can directly impact cell division and elongation in the meristematic tissues of roots.[9] The proposed mechanism for this inhibition involves the downregulation of genes that are critical for the progression of the cell cycle, such as cyclins and cyclin-dependent kinases.[10] Furthermore, high levels of ammonium can induce oxidative stress through the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal mitotic events.[10][11][12]

The following diagram illustrates the proposed dual-impact mechanism of this compound on plant cell division.

Fosamine_Ammonium_MoA cluster_fosamine Fosamine (Organophosphate) cluster_ammonium Ammonium Fosamine Fosamine Microtubule_Disruption Microtubule Spindle Disruption Fosamine->Microtubule_Disruption Inhibits polymerization/function Chromosomal_Aberrations Chromosomal Aberrations Microtubule_Disruption->Chromosomal_Aberrations Mitotic_Arrest Mitotic Arrest & Cell Cycle Inhibition Chromosomal_Aberrations->Mitotic_Arrest Ammonium Ammonium ROS_Production Increased ROS Production Ammonium->ROS_Production Gene_Downregulation Downregulation of Cell Cycle Genes (e.g., Cyclins) Ammonium->Gene_Downregulation ROS_Production->Mitotic_Arrest Gene_Downregulation->Mitotic_Arrest Plant_Growth_Inhibition Inhibition of Plant Growth Mitotic_Arrest->Plant_Growth_Inhibition

Figure 1: Proposed dual mechanism of this compound on plant mitosis.

Quantitative Data on Mitotic Disruption by Herbicides

Table 1: Effect of Various Herbicides on Mitotic Index in Allium cepa Root Tip Cells

HerbicideConcentrationExposure Time (hours)Mitotic Index (%) (Control)Mitotic Index (%) (Treated)Reference
Trifluralin1 mg/L249.83.2[11]
Glyphosate1 ppm2410.25.1[13]
2,4-D50 ppm2411.54.8[14]
Imazethapyr20 ppm2412.36.7[15]

Table 2: Frequency of Chromosomal Aberrations in Allium cepa Root Tip Cells Induced by Herbicides

HerbicideConcentrationExposure Time (hours)Aberrant Cells (%) (Control)Aberrant Cells (%) (Treated)Types of Aberrations ObservedReference
Simazine10 mg/L241.28.5Bridges, fragments, stickiness[11]
Glyphosate0.75 ppm240.86.2C-mitosis, stickiness, breaks[13]
2,4-D500 ppm121.515.7C-metaphase, bridges, laggards[14]
Imazethapyr10 ppm241.15.4Stickiness, bridges, fragments[15]

Experimental Protocols

To investigate the effects of this compound on plant mitosis, the Allium cepa (onion) root tip assay is a reliable and widely used method.[13][16][17]

3.1. Allium cepa Root Tip Mitotic Assay

This assay is a sensitive indicator of cytotoxicity and genotoxicity, allowing for the determination of the mitotic index (MI) and the frequency of chromosomal aberrations (CAs).[13][16]

3.1.1. Materials

  • Healthy, uniform-sized onion bulbs (Allium cepa L.)

  • This compound solutions of varying concentrations

  • Distilled water (negative control)

  • Methyl methanesulfonate (B1217627) (MMS, 10 ppm) or colchicine (B1669291) (positive control)

  • Carnoy's fixative (ethanol: glacial acetic acid, 3:1 v/v)

  • 1 N Hydrochloric acid (HCl)

  • Aceto-orcein or Schiff's reagent stain

  • Microscope slides and coverslips

  • Light microscope (400x to 1000x magnification)

3.1.2. Procedure

  • Root Growth Stimulation: Remove the outer dry scales from the onion bulbs and place them in containers with distilled water for 24-48 hours in the dark to stimulate root growth.[16]

  • Herbicide Exposure: Once roots have reached 2-3 cm in length, transfer the bulbs to containers with the different concentrations of this compound solutions, as well as the negative and positive controls. The exposure period typically ranges from 24 to 96 hours, with the solutions being refreshed every 24 hours.[16]

  • Fixation: After the exposure period, excise the root tips (terminal 1-1.5 cm) and fix them in Carnoy's fixative for 24 hours at 4°C.[16][18]

  • Hydrolysis: Wash the root tips with distilled water and then hydrolyze them in 1 N HCl at 60°C for 5-10 minutes. This step softens the cell walls.[16][18]

  • Staining: Stain the root tips with aceto-orcein or Schiff's reagent for 1-2 hours in the dark.[16]

  • Slide Preparation (Squash Method): Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it under a coverslip.[13][16]

  • Microscopic Analysis: Examine the slides under a light microscope. Score a minimum of 1000 cells per slide to determine the mitotic index and the frequency of chromosomal aberrations.[13][16]

3.1.3. Data Analysis

  • Mitotic Index (MI): Calculated as the number of dividing cells divided by the total number of cells scored, multiplied by 100. A decrease in MI indicates cytotoxicity.[13]

  • Chromosomal Aberrations (CAs): Identify and count various types of abnormalities such as chromosome bridges, fragments, stickiness, c-mitosis, and micronuclei. The frequency of aberrant cells is calculated as the number of cells with aberrations divided by the total number of dividing cells, multiplied by 100. An increase in CAs suggests a genotoxic effect.[13][17][19]

The following diagram outlines the experimental workflow for the Allium cepa root tip assay.

Allium_Cepa_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing cluster_analysis Analysis Bulb_Selection Select healthy Allium cepa bulbs Root_Growth Stimulate root growth in distilled water Bulb_Selection->Root_Growth Exposure Expose roots to varying concentrations of This compound Root_Growth->Exposure Fixation Fix root tips in Carnoy's fixative Exposure->Fixation Controls Include negative (water) and positive (e.g., MMS) controls Controls->Fixation Hydrolysis Hydrolyze in 1N HCl Fixation->Hydrolysis Staining Stain with Aceto-orcein or Schiff's reagent Hydrolysis->Staining Slide_Prep Prepare squash slides Staining->Slide_Prep Microscopy Microscopic examination (400x-1000x) Slide_Prep->Microscopy Data_Collection Calculate Mitotic Index and Chromosomal Aberration Frequency Microscopy->Data_Collection

Figure 2: Experimental workflow for the Allium cepa root tip assay.

3.2. Flow Cytometry for Cell Cycle Analysis

For a more quantitative analysis of the cell cycle phases, flow cytometry can be employed. This technique allows for the rapid analysis of a large number of cells to determine the proportion of cells in the G1, S, and G2/M phases of the cell cycle.

3.2.1. Abbreviated Protocol

  • Protoplast Isolation: Treat root tips with an enzymatic solution (e.g., cellulase (B1617823) and pectinase) to digest the cell walls and release protoplasts.

  • DNA Staining: Stain the protoplasts with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI) or DAPI.

  • Flow Cytometric Analysis: Analyze the stained protoplasts using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle.

  • Data Interpretation: A blockage in a specific phase of the cell cycle due to herbicide treatment will result in an accumulation of cells in that phase.

Conclusion

While the definitive mechanism of this compound's effect on plant mitosis remains an area for further investigation, the available evidence and understanding of its constituent components allow for the formulation of a plausible hypothesis. The proposed dual action of microtubule disruption by the fosamine moiety and the induction of cellular stress and cell cycle gene downregulation by the ammonium ion provides a solid foundation for future research. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to quantitatively assess the antimitotic and genotoxic potential of this compound, thereby contributing to a more comprehensive understanding of its herbicidal mode of action.

References

Carbamoylphosphonic Acid (CPA): A Key Metabolite in the Environmental Fate of Fosamine Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine (B1202035) ammonium (B1175870), a post-emergent brush control agent, undergoes metabolic degradation in the environment, leading to the formation of several metabolites. Among these, Carbamoylphosphonic acid (CPA) is a principal and transient intermediate. Understanding the formation, persistence, and analytical methodologies for CPA is crucial for a comprehensive environmental risk assessment of fosamine ammonium. This technical guide provides a detailed overview of the current scientific understanding of CPA as a metabolite, including its formation pathways, environmental fate, and analytical determination. It is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and regulation of herbicides.

Introduction

This compound [ethyl hydrogen (aminocarbonyl)phosphonate] is an organophosphate herbicide effective in controlling a wide range of woody and herbaceous plants.[1] Its mode of action involves the inhibition of bud development, with effects typically observed in the growing season following application. The environmental fate of this compound is of significant interest, as its degradation products determine its overall ecological impact. A major metabolite formed during the breakdown of this compound is Carbamoylphosphonic acid (CPA).[2] This document consolidates the available technical information on CPA, focusing on its generation from this compound, its environmental persistence, and the methodologies for its analysis.

Metabolic Formation of Carbamoylphosphonic Acid (CPA)

The transformation of this compound to CPA is a critical step in its environmental degradation pathway. This conversion occurs in various matrices, including soil, water, and plants.

Degradation in Soil

In soil, the primary mechanism for the degradation of this compound is microbial metabolism.[3] Soil microorganisms utilize this compound as a substrate, leading to the formation of CPA.[3] The rate of this transformation is influenced by several soil properties. While one study suggests that the degradation is not significantly influenced by soil characteristics or local climate, another indicates that metabolism is more rapid in fine sand compared to silt loams.[3] The persistence of both this compound and CPA in soil is relatively short.

Degradation in Water

The degradation of this compound in aquatic environments is largely dependent on pH. In neutral to alkaline waters (pH 7-9), this compound is relatively stable.[1] However, under acidic conditions (pH < 5), it undergoes hydrolysis to form CPA.[1]

Metabolism in Plants

Following foliar application, this compound is absorbed by plant tissues. Inside the plant, it is metabolized to CPA.[1]

The metabolic pathway for the formation of CPA from this compound is depicted in the following diagram:

G Metabolic Pathway of this compound to CPA Fosamine_Ammonium This compound [ethyl hydrogen (aminocarbonyl)phosphonate] CPA Carbamoylphosphonic Acid (CPA) Fosamine_Ammonium->CPA Microbial Degradation (Soil) Hydrolysis (Acidic Water, pH < 5) Plant Metabolism Degradation_Products Further Degradation Products (e.g., CO2) CPA->Degradation_Products Microbial Degradation G General Extraction Workflow for CPA Analysis cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Sample Environmental Sample (Soil, Water, Plant Tissue) Homogenization Homogenization / Sonication Sample->Homogenization Extraction Extraction with Polar Solvent (e.g., Methanol/Water, Alkaline or Acidic Buffer) Homogenization->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation SPE Solid Phase Extraction (SPE) (e.g., Anion Exchange) Centrifugation->SPE Concentration Concentration / Reconstitution SPE->Concentration Analysis LC-MS/MS or GC-MS (after derivatization) Concentration->Analysis

References

Understanding the "dormancy enforcer" effect of Fosamine ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine ammonium (B1175870) is a plant growth regulator known for its unique "dormancy enforcer" effect, particularly in woody plants.[1] Unlike typical herbicides that cause rapid necrosis, Fosamine ammonium, when applied post-growing season, is absorbed by the plant with little immediate effect.[1] Its primary action is observed in the subsequent spring, where it prevents bud break, leading to the eventual death of the plant.[1] This technical guide synthesizes the current understanding of this compound's mechanism of action, collates available physiological data, outlines hypothetical signaling pathways, and provides a framework for future experimental investigation. While its precise molecular target remains unidentified, evidence suggests interference with fundamental processes like mitosis and hormonal balance.[1]

Mechanism of Action and Physiological Effects

This compound is an organophosphate compound primarily used for brush control and selective elimination of woody plants.[2][3] Its mode of action is distinct from many other herbicides, functioning as a plant growth regulator that appears to prevent dormant tissues from reactivating.[1][2][4]

Key Characteristics:

  • Application Timing: It is most effective when applied in late summer or early fall, approximately two months before leaf drop in deciduous species.[1]

  • Delayed Effect: The visual impact of the treatment is not apparent until the following spring, when treated plants fail to refoliate. Buds may either fail to open entirely or produce only small, spindly leaves incapable of sustaining the plant.[1]

  • Systemic Activity: The compound is absorbed by foliage, stems, and buds and is translocated within the plant.[5]

  • Primary Degradation: In the environment, this compound is primarily degraded by microbial metabolism, with a soil half-life of approximately one to two weeks.[1][2]

The specific biochemical pathway through which this compound exerts its dormancy-enforcing effect is not yet fully understood.[1] However, some evidence points towards the inhibition of mitosis in susceptible plants.[1]

The physiological response to this compound appears to be highly dependent on its concentration. At higher concentrations, it can act as a herbicide by inhibiting photosynthetic phosphorylation, which prevents the formation of essential bioenergy and leads to plant death.[6][7] There is also evidence that it can influence the biosynthesis of endogenous ethylene, a key hormone in plant senescence.[6][7]

Concentration-Dependent Effects on Plant Hormones

Research indicates a complex, concentration-dependent interaction with auxin, a critical plant growth hormone. This dualistic action complicates the understanding of its primary mechanism but offers avenues for further research.

Concentration LevelEffect on Auxin MetabolismResulting Physiological Effect
Low Inhibits the activity of peroxidase and indoleacetic acid oxidase, leading to reduced degradation and increased accumulation of auxin.[6][7]Promotes growth, improves fruit setting rate, and can increase yield.[6][7]
High Promotes the activity of peroxidase and indoleacetic acid oxidase, leading to accelerated decomposition of auxin.[6][7]Inhibits growth, leading to dwarfing, pruning effects, and eventual plant death.[6][7]

Visualized Pathways and Workflows

Given the lack of a definitively characterized mechanism, the following diagrams illustrate the observed effects of this compound and provide a hypothetical framework for its interaction with known plant dormancy pathways.

G Observed Effect and Hypothesized Workflow of this compound cluster_0 Phase 1: Application & Absorption cluster_1 Phase 2: Overwintering (Mechanism Unconfirmed) cluster_2 Phase 3: Spring Effect A This compound Application (Late Summer/Fall) B Absorption via Foliage and Stems A->B C Translocation to Meristematic Tissues (Buds) B->C D Interaction with Cellular Processes C->D Compound remains active within the plant E Hypothesis 1: Inhibition of Mitosis D->E F Hypothesis 2: Disruption of Hormonal Balance (e.g., Auxin, ABA/GA ratio) D->F G Hypothesis 3: Inhibition of Photosynthetic Phosphorylation (at high conc.) D->G H Dormant Tissues Fail to Reactivate D->H Prevents resumption of growth I Bud Break Failure or Formation of Miniature Leaves H->I J Plant Death I->J

Caption: Workflow of this compound's "dormancy enforcer" effect.

The regulation of bud dormancy in perennial plants is a complex process governed by the interplay of environmental cues and endogenous hormones, principally Abscisic Acid (ABA) and Gibberellins (GA). ABA is generally considered a growth inhibitor that promotes the establishment and maintenance of dormancy, while GAs promote growth and are involved in dormancy release.[8] The ABA/GA ratio is a critical determinant of the dormancy state.[8]

While direct evidence is lacking, a plausible hypothesis is that this compound disrupts this delicate hormonal balance, effectively locking the plant in a dormant state.

G Hypothetical Interaction with ABA/GA Signaling Pathway ABA Abscisic Acid (ABA) Dormancy_Induction Dormancy Induction & Maintenance ABA->Dormancy_Induction Promotes GA Gibberellins (GA) Dormancy_Release Dormancy Release & Bud Break GA->Dormancy_Release Promotes Dormancy_Induction->Dormancy_Release Inhibits Dormancy_Release->Dormancy_Induction Inhibits Fosamine This compound (Hypothesized Action) Fosamine->ABA Potentially Upregulates ABA Synthesis/Signaling? Fosamine->GA Potentially Downregulates GA Synthesis/Signaling? Fosamine->Dormancy_Release Blocks Transition

Caption: Hypothetical influence of this compound on hormonal dormancy regulation.

Proposed Experimental Protocols

To elucidate the precise mechanism of this compound, a series of targeted experiments are required. The following outlines a general protocol for assessing the impact of a chemical agent on bud dormancy in a model woody plant species (e.g., Populus tremuloides or Salix spp.).

Objective: To quantify the dose-dependent effect of this compound on bud break and analyze its impact on key hormonal and genetic markers associated with dormancy.

Methodology:

  • Plant Material and Acclimation:

    • Acquire one-year-old saplings of the model species.

    • Grow in a controlled environment chamber under a long-day photoperiod (16h light / 8h dark) and optimal temperature (e.g., 22°C) for 4 weeks to ensure active growth.

  • Dormancy Induction:

    • Transfer plants to a short-day photoperiod (8h light / 16h dark) and a lower temperature (e.g., 15°C) for 8-10 weeks to induce endodormancy.

  • This compound Application:

    • Prepare aqueous solutions of this compound at a range of concentrations (e.g., 0 mg/L [control], 500 mg/L, 1000 mg/L, 2000 mg/L, 4000 mg/L).

    • Apply solutions as a foliar spray until runoff during the final week of dormancy induction. Ensure complete coverage of stems and buds.

  • Chilling and Forcing:

    • Defoliate plants manually (if leaves have not already senesced) and transfer to a cold chamber (4°C) in darkness for 12 weeks to satisfy chilling requirements.

    • After chilling, transfer plants to a forcing environment (long-day photoperiod, 22°C) to stimulate bud break.

  • Data Collection and Analysis:

    • Bud Break Assessment: Record the percentage of terminal and lateral buds that reach the green tip stage every 3 days for 6 weeks.

    • Hormone Analysis: Collect bud tissue at key time points (post-application, mid-chilling, post-forcing) and quantify endogenous ABA and GA levels using LC-MS/MS.

    • Transcriptomic Analysis: Perform RNA-seq on bud tissue from control and high-concentration treatments to identify differentially expressed genes related to cell cycle control (mitosis), hormone signaling, and stress response.

The workflow for such an experiment is visualized below.

G General Experimental Workflow for Testing Dormancy-Modifying Compounds cluster_F Data Collection Points cluster_G Analysis & Interpretation A Plant Acclimation (Long Day, 22°C) B Dormancy Induction (Short Day, 15°C) A->B C This compound Application (Dose-Response) B->C D Chilling Period (Dark, 4°C) C->D E Forcing Conditions (Long Day, 22°C) D->E F Data Collection E->F G Analysis F->G F1 Bud Break Percentage F2 Hormone Levels (LC-MS/MS) F3 Gene Expression (RNA-seq) G1 Statistical Analysis of Bud Break G2 ABA/GA Ratio Calculation G3 Differential Gene Expression Analysis

References

Methodological & Application

Application Note: Quantification of Fosamine-Ammonium in Soil Samples using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosamine-ammonium is a water-soluble, organophosphate herbicide used for controlling brush and herbaceous plants in non-cropland areas.[1] Its high polarity and rapid microbial degradation in soil present challenges for its accurate quantification.[2][3] This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of fosamine-ammonium in soil samples. The protocol is intended for researchers, environmental scientists, and professionals in regulatory agencies involved in environmental monitoring and pesticide residue analysis.

Fosamine-ammonium is characterized by its high water solubility and relatively low toxicity to mammals, birds, and aquatic invertebrates.[1][3][4] Understanding its fate and concentration in soil is crucial for assessing its environmental impact and ensuring its responsible use. This method provides a reliable tool for such assessments.

Physicochemical Properties of Fosamine-Ammonium

A thorough understanding of the analyte's properties is essential for developing an effective analytical method.

PropertyValueReference
Molecular FormulaC₃H₁₁N₂O₄P[4]
Molecular Weight170.10 g/mol [4]
Melting Point173-175 °C (decomposition)[1][4]
Water SolubilityCompletely miscible in water (1.79 kg/kg at 25°C)[1][4]
Soil Half-life1-2 weeks (readily degraded by soil microbes)[3]
Vapor Pressure3.98 x 10⁻⁶ mmHg[4]

Experimental Protocol

This protocol is based on the EPA method AMR-1107-88, which utilizes HPLC with thermospray mass spectrometry. While thermospray is an older technique, the principles of sample preparation and chromatographic separation remain relevant and can be adapted for modern LC-MS/MS instruments.

Materials and Reagents
  • Fosamine-ammonium analytical standard

  • HPLC-grade methanol

  • HPLC-grade ammonium (B1175870) carbonate

  • HPLC-grade ammonium acetate (B1210297)

  • Milli-Q or equivalent purified water

  • C18 Solid Phase Extraction (SPE) cartridges

  • Strong Anion Exchange (SAX) SPE cartridges

  • 0.45 µm Millex HV filter units

Sample Preparation
  • Sample Pre-processing: Soil samples should be kept frozen until analysis to minimize degradation of fosamine-ammonium. Before extraction, thaw the sample and pass it through a 5 mm mesh sieve to remove large stones and plant material.

  • Extraction:

    • Weigh a representative portion of the sieved soil.

    • Extract fosamine-ammonium from the soil using a 50% methanolic ammonium carbonate solution.

    • Shake the mixture vigorously and then centrifuge to pellet the soil particles.

  • Initial Cleanup:

    • Decant the supernatant and pass it through a C18 SPE cartridge to remove hydrophobic contaminants.

  • Concentration:

    • Reduce the volume of the cleaned extract using a rotary evaporator.

  • Secondary Cleanup:

    • Pass the concentrated extract through another C18 SPE cartridge in tandem with a Strong Anion Exchange (SAX) cartridge.

  • Final Preparation:

    • Evaporate the effluent from the SAX cartridge to dryness under a stream of nitrogen.

    • Reconstitute the residue in water and filter through a 0.45 µm filter before HPLC-MS analysis.

HPLC-MS Conditions
  • HPLC Column: 25 cm Strong Anion Exchange (SAX) analytical column

  • Mobile Phase: A suitable mobile phase for SAX columns, such as an ammonium acetate buffer.

  • Post-column Additive: 0.5 M ammonium acetate at a flow rate of 0.4 mL/minute can be used to improve ionization.

  • Mass Spectrometry:

    • Ionization Mode: Thermospray (or adapt to modern electrospray ionization, ESI, in negative mode)

    • Detection Mode: Single Ion Monitoring (SIM) at m/z 171 (M+1 ion for thermospray, or the corresponding ion for ESI)

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method.

ParameterValue
Limit of Detection (LOD)0.05 ppm
Limit of Quantification (LOQ)0.15 ppm (Estimated as 3x LOD)
Recovery (at 0.3 ppm)87%
Linearity Range0.05 ppm to 1.0 ppm
Correlation Coefficient (r²)> 0.99 (Expected)

Data based on EPA Method AMR-1107-88, which reported a detection limit of 0.05 ppm and showed a chromatogram of a soil sample fortified at 0.3 ppm with 87% recovery.

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Soil Sample Collection Sieving Sieving (5mm mesh) Sample->Sieving Extraction Extraction (50% Methanolic Ammonium Carbonate) Sieving->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup1 Initial Cleanup (C18 SPE) Centrifugation->Cleanup1 Concentration Concentration (Rotary Evaporation) Cleanup1->Concentration Cleanup2 Secondary Cleanup (C18 + SAX SPE) Concentration->Cleanup2 Evaporation Evaporation to Dryness (Nitrogen Stream) Cleanup2->Evaporation Reconstitution Reconstitution in Water & Filtration Evaporation->Reconstitution HPLC HPLC Separation (SAX Column) Reconstitution->HPLC MS MS Detection (SIM at m/z 171) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for Fosamine-Ammonium Quantification in Soil.

Conclusion

The described HPLC-MS method provides a sensitive and selective approach for the quantification of fosamine-ammonium in soil samples. The detailed sample preparation procedure, involving a dual solid-phase extraction cleanup, is effective in removing matrix interferences, ensuring reliable results. This application note serves as a comprehensive guide for laboratories conducting environmental monitoring of this herbicide. For modern applications, transitioning from thermospray to LC-MS/MS with electrospray ionization is recommended for enhanced sensitivity and specificity.

References

Application Notes and Protocols for Fosamine Ammonium in Forestry Brush Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fosamine (B1202035) ammonium (B1175870) for brush control in forestry research. The information is compiled from various scientific sources and is intended to guide researchers in designing and implementing effective field trials.

Fosamine ammonium is a post-emergent, selective herbicide and plant growth regulator used to control a variety of woody and herbaceous plants.[1][2][3] Its active ingredient is ammonium ethyl carbamoylphosphonate.[4] Marketed under trade names such as Krenite®, it is particularly useful in forestry for conifer release and managing competing vegetation.[3][5] The herbicide is absorbed by foliage, buds, and stems, with effects typically visible in the spring following a late summer or fall application, when treated plants fail to refoliate and subsequently die.[5][6]

Physicochemical and Toxicological Properties

A summary of the key properties of this compound is presented below. This data is essential for understanding its environmental fate and for conducting risk assessments.

PropertyValueReference
Chemical Formula Ethyl hydrogen (aminocarbonyl) phosphonate[6]
Trade Name Krenite®[6]
Formulation Soluble Liquid (SL)[6]
Water Solubility 1,790,000 ppm[6]
Soil Half-life 1 to 2 weeks[6]
Primary Degradation Microbial metabolism[6]
Oral LD50 (Rat) 24,400 mg/kg[6]
Dermal LD50 (Rabbit) >1,683 mg/kg[6]
LC50 (Bluegill Sunfish) 670 mg/L[6]

Application Recommendations for Optimal Efficacy

Research has shown that the timing and method of application are critical for the successful use of this compound.

ParameterRecommendationReference
Timing Late summer or early fall, within two months of leaf drop for deciduous species.[6][6]
Application Rate 6 to 12 pounds of active ingredient per acre (1.5 to 3 gallons of product). For dense brush over 6 feet high, a minimum of 8 lbs/acre is recommended.[4]
Surfactant Addition of a non-ionic surfactant is recommended to improve leaf penetration.[6][6]
Target Species Effective against a wide range of woody species including maple, birch, alder, blackberry, and oak.[1][2][1][2]

Experimental Protocols for Forestry Research

The following protocols are designed to guide the setup and execution of field trials to evaluate the efficacy and environmental impact of this compound.

Experimental Design and Plot Establishment

A robust experimental design is crucial for obtaining statistically significant results. The following workflow outlines the key steps for establishing research plots.

experimental_design cluster_setup Plot Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis site_selection Site Selection plot_layout Plot Layout and Design site_selection->plot_layout Define experimental units plot_demarcation Plot Demarcation plot_layout->plot_demarcation Randomized block design control_plots Establish Control Plots plot_layout->control_plots Untreated/placebo pre_treatment_survey Pre-Treatment Vegetation Survey plot_demarcation->pre_treatment_survey Establish baseline herbicide_prep Herbicide Preparation pre_treatment_survey->herbicide_prep application This compound Application herbicide_prep->application Calibrate equipment post_treatment_survey Post-Treatment Surveys application->post_treatment_survey control_plots->post_treatment_survey data_analysis Statistical Analysis post_treatment_survey->data_analysis Compare treatments

Experimental workflow for this compound field trials.

Methodology:

  • Site Selection: Choose a research site with a uniform distribution of the target brush species.

  • Plot Layout: Employ a randomized complete block design to account for environmental gradients. Each block should contain a set of treatment plots and at least one control plot.

  • Plot Size: The size of the plots will depend on the specific research question and the heterogeneity of the vegetation.

  • Plot Demarcation: Clearly mark the corners of each plot with durable stakes and record the GPS coordinates.

  • Pre-Treatment Vegetation Survey:

    • Establish subplots within each main plot for detailed vegetation analysis.

    • Identify and count all woody stems of the target species.

    • Measure stem diameter at a standardized height (e.g., 1.3 meters).

    • Estimate the percent cover of the target species and other vegetation.

Herbicide Application Protocol

Accurate and consistent application of the herbicide is critical for reliable results.

Methodology:

  • Herbicide Preparation:

    • Calculate the required amount of this compound concentrate and surfactant for each treatment based on the desired application rate and plot area.

    • Mix the herbicide solution thoroughly in a calibrated sprayer.

  • Application:

    • Apply the herbicide solution uniformly across the entire plot, ensuring complete coverage of the target brush foliage.

    • Use a backpack sprayer with a calibrated nozzle for precise application in smaller plots. For larger areas, a boom sprayer may be more appropriate.

    • Avoid application during windy conditions to prevent drift to non-target areas.

    • Record the date, time, weather conditions, and amount of herbicide applied for each plot.

  • Control Plots: Control plots should be treated with a placebo (e.g., water and surfactant) to isolate the effects of the this compound.

Post-Treatment Data Collection and Efficacy Assessment

The unique mode of action of this compound necessitates a delayed assessment of its efficacy.

Methodology:

  • Timing of Assessment: Conduct post-treatment surveys in the growing season following the application to assess the impact on bud break and foliation.

  • Data to Collect:

    • In the established subplots, recount the number of living and dead stems of the target species.

    • Visually assess the percent control (i.e., the reduction in living canopy) for each plot.

    • Measure the height and diameter of any surviving target plants.

    • Document any observed effects on non-target vegetation.

  • Efficacy Calculation: Calculate the percent mortality and the percent control for each treatment.

Mode of Action and Environmental Fate

The following diagram illustrates the proposed mode of action of this compound and its degradation pathway in the environment. The exact biochemical mechanism of action is not fully understood, but it is known to inhibit growth in woody plants.[6]

mode_of_action cluster_plant In Plant cluster_environment In Environment application Foliar Application of This compound absorption Absorption by Leaves, Stems, and Buds application->absorption soil This compound in Soil application->soil Runoff/Dripoff translocation Translocation absorption->translocation inhibition Inhibition of Bud Development translocation->inhibition no_refoliation Failure to Refoliate in Spring inhibition->no_refoliation plant_death Plant Death no_refoliation->plant_death degradation Microbial Degradation soil->degradation Half-life: 1-2 weeks metabolite Metabolite: Carbamoylphosphonic Acid (CPA) degradation->metabolite further_degradation Further Degradation metabolite->further_degradation

Proposed mode of action and environmental fate of this compound.

This compound is readily degraded by soil microbes, with a half-life of approximately one to two weeks.[6] Its primary metabolite is carbamoylphosphonic acid (CPA), which is also non-persistent in the soil.[3] Due to its rapid degradation and strong adsorption to soil particles, this compound has a low potential for leaching into groundwater.[5]

Safety Precautions

  • Always follow the manufacturer's label instructions for handling and application.

  • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.

  • Avoid contact with skin and eyes.

  • Do not apply directly to water or in areas where surface water is present.

By following these detailed application notes and protocols, researchers can conduct rigorous and reproducible studies on the use of this compound for brush control in forestry, contributing to the development of effective and environmentally sound vegetation management strategies.

References

Application of Fosamine Ammonium in Non-Cropland Vegetation Management: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fosamine (B1202035) ammonium (B1175870), a plant growth regulator, presents a valuable tool for the management of undesirable woody and herbaceous vegetation in non-cropland areas such as rights-of-way, industrial sites, and forest management settings. Its unique mode of action, which typically manifests as a failure of bud development in the spring following a late summer or early fall application, offers distinct advantages for targeted vegetation control. This document provides detailed application notes and experimental protocols based on available research to guide scientists and drug development professionals in the effective use and study of this herbicide.

Mechanism of Action and General Characteristics

Fosamine ammonium is an organophosphate herbicide that functions as a plant growth regulator. While its precise mechanism of action is not fully understood, it is believed to inhibit mitosis in susceptible plants and is often referred to as a "dormancy enforcer".[1] When applied to deciduous plants late in the growing season, the herbicide is absorbed by the foliage and translocated to the buds. The effects are not typically visible until the following spring when treated plants fail to refoliate and subsequently die, often without the "brown-out" effect caused by many other herbicides.[1]

Quantitative Data on Efficacy

The efficacy of this compound has been demonstrated in several studies, particularly for the control of invasive woody species. The following tables summarize available quantitative data from field trials.

Target SpeciesApplication Rate (Product)Application Rate (Active Ingredient)EfficacyStudy Location & ConditionsReference
Common Buckthorn (Rhamnus cathartica)Krenite® (concentration not specified)Not specified95% mortalitySix forest sites in Minnesota, USA. Foliar spray using backpack or pistol grip sprayers.Schuster et al., 2020
Dense brush >6 feet high2 gal / acre8 lb / acreMinimum recommended rate for effective controlGeneral recommendationThe Nature Conservancy
Taller brush and tough to control species3 gal / acre12 lb / acreRecommended rate for enhanced controlGeneral recommendationThe Nature Conservancy

Note: The product Krenite® contains 41.5% this compound as its active ingredient.[2] Application rates are often provided as the volume of the formulated product per acre.

Experimental Protocols

The following protocols are synthesized from available literature and provide a framework for conducting field efficacy trials with this compound.

Protocol 1: Foliar Application for Woody Brush Control

1. Objective: To evaluate the efficacy of this compound applied as a foliar spray for the control of target woody species in a non-cropland setting.

2. Materials:

  • This compound herbicide (e.g., Krenite® S)
  • Backpack sprayer or handheld sprayer with adjustable nozzle
  • Non-ionic surfactant
  • Personal Protective Equipment (PPE) as per product label (gloves, eye protection, etc.)
  • Marking flags or GPS unit for plot demarcation
  • Data collection sheets

3. Experimental Design:

  • Establish experimental plots in an area with a uniform infestation of the target woody species.
  • Plot size should be sufficient to contain several individual plants and a buffer zone. A minimum of 10m x 10m is recommended.
  • Employ a randomized complete block design with a minimum of three replications for each treatment.
  • Treatments should include a non-treated control and a range of this compound application rates.

4. Application Procedure:

  • Timing: Apply in late summer or early fall, within two months of the typical onset of autumn leaf coloration and drop for deciduous species.[1]
  • Solution Preparation: Prepare the herbicide solution according to the desired application rates. Add a non-ionic surfactant at a concentration of 0.25% by volume to enhance leaf penetration.[1] For ground applications, a 1-1.5% concentration of the herbicide product in water is often recommended.[1]
  • Application:
  • Calibrate the sprayer to ensure accurate and uniform application.
  • Apply the herbicide solution to the foliage of the target plants until wet, ensuring thorough coverage of all leaves and stems. Avoid runoff.
  • For side branch trimming, this compound can be applied to the foliage of individual branches. The effect is localized to the treated branches as the herbicide moves outwards towards the growing points.

5. Data Collection:

  • Pre-treatment: Record the species, density, and height of the target vegetation in each plot.
  • Post-treatment Assessment: Evaluate the efficacy of the treatments in the spring following the application.
  • Assess mortality by counting the number of dead and live plants of the target species in each plot.
  • Visually estimate the percent control or injury to the target vegetation. This is often characterized by the failure of buds to break, or the emergence of stunted, malformed leaves.

6. Data Analysis:

  • Calculate the mean mortality and percent control for each treatment.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Non-Target Species Impact Assessment

1. Objective: To assess the potential impact of this compound on non-target herbaceous vegetation co-occurring with the target woody species.

2. Materials:

  • Same as Protocol 1.
  • Quadrat frames for vegetation sampling.

3. Experimental Design:

  • This protocol can be integrated into the efficacy trial described in Protocol 1.
  • Within each experimental plot, establish permanent quadrats (e.g., 1m x 1m) for monitoring non-target vegetation.

4. Procedure:

  • Pre-treatment: In each quadrat, identify and record the percent cover of all present herbaceous species.
  • Application: Apply this compound as described in Protocol 1.
  • Post-treatment Assessment: In the spring and summer following application, re-survey the quadrats to record the percent cover of each herbaceous species.

5. Data Analysis:

  • Compare the pre- and post-treatment vegetation data for each treatment group.
  • Analyze changes in species composition and cover to identify any significant impacts on non-target plants.

Visualizations

The following diagrams illustrate key aspects of the application and mechanism of this compound.

G cluster_workflow Experimental Workflow for Efficacy Trial A Plot Establishment & Pre-Treatment Assessment B Herbicide Application (Late Summer/Fall) A->B C Dormant Period (Winter) B->C D Post-Treatment Assessment (Following Spring) C->D E Data Analysis D->E

Caption: Experimental workflow for a this compound efficacy trial.

G cluster_pathway Proposed Mechanism of Action Foliar_Application Foliar Application (Late Season) Absorption Absorption by Leaves and Stems Foliar_Application->Absorption Translocation Translocation to Meristematic Tissues (Buds) Absorption->Translocation Inhibition Inhibition of Mitosis & Bud Development Translocation->Inhibition Spring_Effect Failure of Bud Break & Leaf Emergence Inhibition->Spring_Effect Plant_Death Plant Death Spring_Effect->Plant_Death

Caption: Proposed mechanism of action for this compound in deciduous plants.

Conclusion

This compound is an effective tool for managing certain woody species in non-cropland environments. Its unique delayed action provides a long window for application and can be advantageous for specific management goals. The protocols and data presented here offer a foundation for researchers to design and conduct robust studies to further elucidate the efficacy and environmental impacts of this herbicide. Future research should focus on generating more quantitative efficacy data across a wider range of woody species and application rates to refine management recommendations.

References

Application Note: Determination of Fosamine-Ammonium Residues in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the quantitative analysis of fosamine-ammonium, a non-selective herbicide, in environmental matrices such as soil and water. Due to the high polarity and low volatility of fosamine-ammonium, direct analysis by gas chromatography (GC) is not feasible. This method employs a crucial derivatization step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis. The protocol outlines sample extraction using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by silylation derivatization and subsequent detection by tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.

Introduction

Fosamine-ammonium is a water-soluble organophosphate herbicide used for brush control on non-cropland areas.[1] Monitoring its residue levels in soil and water is essential for environmental risk assessment. While liquid chromatography (LC) is often used for such polar compounds, GC-MS offers high chromatographic resolution and is a staple in many analytical laboratories.[2] The primary challenge for GC-MS analysis of fosamine-ammonium is its high polarity and non-volatile nature.[3] This protocol overcomes this limitation through a chemical derivatization process, which modifies the analyte to increase its volatility, making it amenable to GC separation and MS detection.[4]

Principle

The analytical workflow involves three main stages:

  • Extraction: Fosamine-ammonium residues are extracted from the sample matrix using an appropriate solvent system. The QuEChERS method is detailed for its efficiency and applicability across various sample types.[3]

  • Derivatization: The polar functional groups of fosamine-ammonium are chemically modified, typically through silylation, to create a less polar, more volatile derivative. This step is critical for enabling the compound to be vaporized in the GC inlet without decomposition.

  • GC-MS/MS Analysis: The derivatized analyte is separated from other components on a GC column and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[5]

Experimental Protocols

3.1. Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)

    • Homogenizer

    • Centrifuge (capable of >4000 rpm)

    • Vortex mixer

    • Nitrogen evaporator

    • Analytical balance

    • Syringe filters (0.22 µm)

  • Reagents:

3.2. Sample Preparation (QuEChERS Method)

The QuEChERS method is a robust technique for extracting a wide range of pesticides from various matrices.[3]

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., soil, plant tissue) into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Evaporation: Transfer 1 mL of the cleaned extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

3.3. Derivatization Protocol

  • To the dried extract, add 100 µL of pyridine (or another suitable solvent) and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for GC-MS/MS injection.

3.4. GC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Condition
GC System
Injection Volume1 µL (Splitless)
Inlet Temperature250°C
Carrier GasHelium at 1.2 mL/min (Constant Flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS/MS System
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
Transfer Line Temp.280°C

Data Presentation

Table 1: Hypothetical MRM Transitions for Derivatized Fosamine-Ammonium

Quantitative analysis relies on specific ion transitions. The following are proposed transitions for the trimethylsilyl (B98337) (TMS) derivative of fosamine-ammonium. These must be confirmed by direct infusion of a derivatized standard.

Analyte Derivative Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Fosamine-TMS[Value][Value][Value]Quantifier
Fosamine-TMS[Value][Value][Value]Qualifier

Table 2: Typical Method Validation Parameters

The following data represents typical performance characteristics for multi-residue pesticide analysis methods.[6][7]

Parameter Value
Limit of Detection (LOD)1 - 5 µg/kg
Limit of Quantitation (LOQ)5 - 10 µg/kg
Linearity (R²)> 0.995
Recovery80 - 110%
Precision (RSD)< 15%

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Homogenized Sample (10g Soil/Water) Extraction 2. Add Acetonitrile & QuEChERS Salts Sample->Extraction Centrifuge1 3. Vortex & Centrifuge Extraction->Centrifuge1 Cleanup 4. dSPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Centrifuge2 5. Vortex & Centrifuge Cleanup->Centrifuge2 Evaporate 6. Evaporate to Dryness Centrifuge2->Evaporate Deriv 7. Add Pyridine & BSTFA Heat at 70°C for 60 min Evaporate->Deriv Dried Extract GCMS 8. GC-MS/MS Analysis (MRM Mode) Deriv->GCMS Derivatized Sample Data 9. Data Processing & Quantitation GCMS->Data

Caption: Experimental workflow for fosamine-ammonium residue analysis.

G Fosamine Fosamine-Ammonium (Polar, Non-Volatile) Product Fosamine-TMS Derivative (Non-Polar, Volatile) Fosamine->Product Derivatization (70°C) BSTFA BSTFA + TMCS (Silylating Agent) BSTFA->Product

Caption: Logical diagram of the fosamine-ammonium derivatization reaction.

References

Developing a Laboratory Bioassay for Fosamine Ammonium Phytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine (B1202035) ammonium (B1175870) is a plant growth regulator and herbicide used to control woody and herbaceous plants. Its mode of action involves the inhibition of bud development, with effects often not visible until the growing season following application. While its exact molecular mechanism is not fully understood, it is known to function as a growth inhibitor. Developing a reliable and reproducible laboratory bioassay is crucial for understanding its phytotoxicity, determining effective concentrations, and assessing its impact on non-target plant species. These application notes provide detailed protocols for conducting a laboratory-based bioassay to evaluate the phytotoxicity of fosamine ammonium.

Core Principles of the Bioassay

This bioassay is designed to assess the phytotoxic effects of this compound on a selected plant species under controlled laboratory conditions. The fundamental principle involves exposing plants to a range of this compound concentrations and subsequently measuring specific physiological and morphological parameters to quantify the dose-dependent response. Key endpoints for phytotoxicity assessment include inhibition of shoot and root growth, biomass reduction, and visual injury symptoms.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on a Model Woody Plant Species (e.g., Salix spp.)
This compound Concentration (mg/L)Mean Shoot Length Inhibition (%)Mean Root Length Inhibition (%)Mean Dry Biomass Reduction (%)Visual Phytotoxicity Score (0-5)
0 (Control)0000
10151081
504535302
1007560553
2509585804
50010098955

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the plant species, experimental conditions, and specific endpoints measured.

Table 2: Summary of Key Phytotoxicity Endpoints (Hypothetical IC50 Values)
EndpointIC50 (mg/L)95% Confidence Interval
Shoot Length Inhibition7065 - 75
Root Length Inhibition8580 - 90
Dry Biomass Reduction9590 - 100

IC50: The concentration of this compound that causes a 50% inhibition of the measured parameter.

Experimental Protocols

Plant Material and Propagation
  • Plant Species Selection: Choose a plant species relevant to the intended application of this compound. For woody plants, species like willow (Salix spp.) or poplar (Populus spp.) are suitable due to their rapid growth and ease of propagation from cuttings. For herbaceous species, consider plants like ryegrass (Lolium spp.) or clover (Trifolium spp.).

  • Propagation:

    • Woody Plants (from cuttings):

      • Collect dormant hardwood cuttings (approx. 15-20 cm in length) from healthy, disease-free stock plants.

      • Store cuttings at 4°C for up to 2 weeks if necessary.

      • Before use, allow cuttings to acclimate to room temperature.

      • Root the cuttings in a suitable rooting medium (e.g., perlite, vermiculite, or a sand/peat mixture) under controlled environmental conditions (e.g., 22 ± 2°C, 16:8 h light:dark photoperiod).

      • Once rooted (typically 2-3 weeks), select uniform, healthy plantlets for the bioassay.

    • Herbaceous Plants (from seed):

      • Select certified seeds of the chosen species.

      • Surface sterilize seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile deionized water.

      • Germinate seeds on moist filter paper in petri dishes or in a suitable germination medium (e.g., agar-based medium or fine-textured soil mix).

      • Maintain germination conditions at an appropriate temperature and light cycle for the selected species.

      • Select uniform, healthy seedlings at a specific growth stage (e.g., two-leaf stage) for the bioassay.

Preparation of this compound Solutions
  • Obtain a certified analytical standard of this compound.

  • Prepare a stock solution of a known concentration (e.g., 1000 mg/L) in deionized water. The high water solubility of this compound facilitates its dissolution.

  • From the stock solution, prepare a series of dilutions to create the desired test concentrations. A logarithmic series (e.g., 0, 10, 50, 100, 250, 500 mg/L) is recommended to establish a clear dose-response curve.

  • Include a negative control (deionized water or nutrient solution without this compound) in all experiments.

Bioassay Procedure (Hydroponic System)

A hydroponic system is recommended for laboratory bioassays as it allows for precise control of nutrient and toxicant concentrations.

  • Transfer the propagated plantlets or seedlings to hydroponic culture vessels (e.g., glass jars, plastic containers).

  • Use a standard hydroponic nutrient solution (e.g., Hoagland's solution) as the growth medium.

  • Allow the plants to acclimate to the hydroponic system for 3-5 days before introducing the this compound treatments.

  • After the acclimation period, replace the nutrient solution with the prepared this compound treatment solutions. Ensure each treatment group has an adequate number of replicates (e.g., 5-10 plants per concentration).

  • Maintain the plants in a controlled environment chamber with standardized conditions for temperature, light intensity, and photoperiod.

  • The duration of the bioassay will depend on the plant species and the expected time for phytotoxic effects to manifest. For this compound, a longer exposure period (e.g., 14-21 days) may be necessary to observe significant growth inhibition.

Endpoint Measurement and Data Collection
  • Shoot and Root Length: Carefully remove the plants from the hydroponic solution and measure the length of the primary shoot and the longest root of each plant.

  • Biomass (Fresh and Dry Weight):

    • Gently blot the plants dry to remove excess surface moisture and record the fresh weight.

    • Place the plants in a drying oven at 70°C for 48 hours or until a constant weight is achieved.

    • Record the dry weight.

  • Visual Phytotoxicity Assessment: Score each plant based on a predefined rating scale for visual signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and growth malformations. A common scale is 0 (no effect) to 5 (severe effect/plant death).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase Plant_Propagation Plant Propagation (Cuttings or Seeds) Acclimation Plant Acclimation (Hydroponic System) Plant_Propagation->Acclimation Solution_Prep This compound Solution Preparation Exposure Exposure to Fosamine Ammonium Treatments Solution_Prep->Exposure Acclimation->Exposure Endpoint_Measurement Endpoint Measurement (Growth, Biomass, Visual) Exposure->Endpoint_Measurement Data_Analysis Data Analysis (Dose-Response Modeling) Endpoint_Measurement->Data_Analysis

Caption: Workflow for the this compound phytotoxicity bioassay.

Putative Signaling Pathway Disruption

The precise molecular signaling pathways disrupted by this compound are not well-defined in the scientific literature. However, as a plant growth regulator that inhibits bud dormancy release, it is hypothesized to interfere with hormonal signaling pathways that control growth and development. The following diagram illustrates a generalized and hypothetical pathway of disruption.

Putative_Signaling_Disruption Fosamine This compound (External Application) Uptake Uptake by Plant Tissues (Leaves, Stems) Fosamine->Uptake Translocation Systemic Translocation Uptake->Translocation Target_Site Putative Target Site (e.g., Meristematic Tissues) Translocation->Target_Site Signal_Disruption Disruption of Growth-Promoting Signaling Pathways (e.g., Gibberellin, Auxin) Target_Site->Signal_Disruption Hypothesized Inhibition Physiological_Response Inhibition of Bud Break and Cell Division Signal_Disruption->Physiological_Response Visible_Effect Phytotoxic Effects (Stunted Growth, Lack of Foliation) Physiological_Response->Visible_Effect

Caption: Hypothesized mechanism of this compound phytotoxicity.

Conclusion

The protocols outlined in these application notes provide a framework for conducting a robust and reproducible laboratory bioassay to assess the phytotoxicity of this compound. Adherence to these methodologies will enable researchers to generate reliable dose-response data, which is essential for understanding the herbicidal properties of this compound and for informing risk assessments. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways affected by this compound in plants.

Application Notes and Protocols for the Analysis of Fosamine Ammonium and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine (B1202035) ammonium (B1175870) is a non-selective, post-emergence herbicide used to control woody plants and brush. Its effective use in environmental and agricultural applications necessitates reliable and sensitive analytical methods to monitor its presence and the formation of its metabolites in various matrices. These application notes provide detailed protocols for the quantitative analysis of fosamine ammonium and its principal metabolites, carbamoylphosphonic acid (CPA) and carboxylphosphonic acid (ING-3003). The methodologies described are primarily based on liquid chromatography coupled with mass spectrometry (LC-MS), a technique that offers high selectivity and sensitivity for these polar compounds.

Metabolic Degradation of this compound

This compound undergoes microbial degradation in the soil, leading to the formation of its primary metabolites. The degradation pathway involves the hydrolysis of the ethyl ester group and subsequent breakdown of the carbamoyl (B1232498) moiety.

Fosamine_Metabolism Fosamine_ammonium This compound CPA Carbamoylphosphonic Acid (CPA) Fosamine_ammonium->CPA Microbial Degradation ING3003 Carboxylphosphonic Acid (ING-3003) CPA->ING3003 Further Degradation Sample_Prep_Fosamine cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_final Final Preparation soil Soil Sample (10 g) extraction_solvent Add 20 mL of 1% Ammonium Carbonate in 50:50 Methanol:Water soil->extraction_solvent shake Shake for 30 min extraction_solvent->shake centrifuge Centrifuge at 4000 rpm for 10 min shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition_spe Condition C18 SPE Cartridge supernatant->condition_spe load_sample Load Supernatant condition_spe->load_sample wash_spe Wash with 5 mL Water load_sample->wash_spe elute Elute with 5 mL Methanol wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 1 mL of Mobile Phase evaporate->reconstitute filter Filter through 0.45 µm Syringe Filter reconstitute->filter LC-MS/MS Analysis LC-MS/MS Analysis filter->LC-MS/MS Analysis Derivatization_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Soil or Water Sample extraction Extract with Methanol/Water sample->extraction cleanup Anion Exchange SPE Cleanup extraction->cleanup adjust_ph Adjust pH to 9.0 with Borate Buffer cleanup->adjust_ph add_fmoc Add FMOC-Cl in Acetonitrile adjust_ph->add_fmoc react React at 60°C for 30 min add_fmoc->react quench Quench Reaction react->quench lc_injection Inject into LC-MS/MS quench->lc_injection Data Acquisition Data Acquisition lc_injection->Data Acquisition

Application Notes and Protocols for Foliar Application of Fosamine Ammonium in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of Fosamine ammonium (B1175870), a systemic herbicide and plant growth regulator, with a focus on its foliar application in experimental contexts. The information is intended to guide the design and execution of research studies investigating its efficacy, mode of action, and translocation within plants.

Product Information

Fosamine ammonium is the ammonium salt of fosamine, an organophosphate pesticide.[1] It is primarily used for the control of woody and herbaceous plants.[1][2]

PropertyValueReference
Chemical Name Ammonium ethyl carbamoylphosphonate[3]
CAS Number 25954-13-6[3]
Molecular Formula C3H11N2O4P[4]
Formulation Commonly available as a 41.5% soluble concentrate (SC)[3]
Water Solubility Highly soluble; 1,790,000 ppm[2]
Mode of Action Plant growth regulator, inhibits bud growth[2][5]
Trade Names Krenite®[1][2]

Mode of Action and Physiological Effects

This compound acts as a plant growth regulator, often described as a "dormancy enforcer".[2] Its precise biochemical mechanism of action is not fully understood, but it is known to inhibit mitosis in susceptible plants.[2]

When applied via foliar spray, it is absorbed by the leaves, stems, and buds.[6] The effects are typically not visible until the following growing season, when treated deciduous plants fail to refoliate and subsequently die.[2][6] This delayed effect is a key characteristic of this compound. In some non-deciduous species, such as pines, growth inhibition can be observed shortly after a spring or summer application.[2]

At varying concentrations, this compound can exhibit different physiological effects. At lower concentrations, it may inhibit peroxidase and indoleacetic acid oxidase, leading to an accumulation of auxin and promoting growth.[4] At higher, herbicidal concentrations, it promotes the activity of these enzymes, leading to auxin degradation and growth inhibition.[4] It can also inhibit photosynthetic phosphorylation.[4]

Translocation in Plants

This compound is systemic, meaning it is absorbed and translocated within the plant.[6] However, absorption through the leaf tissue is reported to be slow, with an average of only 50% of the applied herbicide being absorbed and translocated.[2] The addition of a surfactant is recommended to improve leaf penetration.[2]

Studies using radiolabeled 14C-fosamine on multiflora rose have shown that it is absorbed in decreasing order by axillary buds, leaves, and stems.[7] Once absorbed, it is rapidly translocated throughout the plant.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: Recommended Application Rates (Field Use)
Application Rate (Product)Application Rate (Active Ingredient)Target VegetationReference
1.5 to 3 gallons / acre6 to 12 lbs / acreDense stands of brush >6 feet high[8][9]
128 to 256 ounces / acre~8 lbs / acreBrush and small undesirable trees[1]

Note: These are field application rates and should be scaled down appropriately for experimental settings.

Table 2: Environmental Fate
ParameterValueReference
Soil Half-life 7-10 days; ranges from one to two weeks[2][9]
Primary Degradation Mechanism Microbial metabolism[2]
Mobility Potential in Soil Low[2]

Experimental Protocols

The following protocols are generalized for experimental foliar application of this compound in a controlled environment (e.g., greenhouse or growth chamber).

Protocol for Preparation of this compound Spray Solution

Objective: To prepare a stable and effective spray solution of this compound for experimental application.

Materials:

  • This compound formulation (e.g., Krenite® S, 41.5% SC)

  • Distilled or deionized water

  • Non-ionic surfactant

  • Graduated cylinders

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate Required Volumes: Determine the desired final concentration of the active ingredient (a.i.) and the total volume of spray solution needed. For example, to prepare 1 L of a 2.5% (v/v) solution as used in some studies[7], you would mix 25 mL of the this compound product with 975 mL of water.

  • Add Water: To a clean volumetric flask, add approximately half of the required volume of distilled or deionized water.

  • Add this compound: While stirring the water, slowly add the calculated volume of the this compound concentrate.

  • Add Surfactant: Add a non-ionic surfactant according to the manufacturer's recommendation or a standard experimental concentration (e.g., 0.5% v/v).[7] The addition of a surfactant is crucial for improving leaf penetration.[2]

  • Complete to Volume: Add the remaining water to reach the final desired volume.

  • Mix Thoroughly: Continue stirring the solution for at least 15 minutes to ensure it is homogenous.

  • Measure pH: Record the pH of the final solution. This compound is more stable in neutral to alkaline conditions and can decompose under acidic conditions.[4][8]

  • Use Promptly: Use the prepared solution promptly, as the stability of diluted pesticides can vary.

Protocol for Foliar Application of this compound

Objective: To apply a uniform and precise dose of this compound to target plants in an experimental setting.

Materials:

  • Prepared this compound spray solution

  • Pressurized spray system with a flat-fan nozzle (or other appropriate nozzle for uniform coverage)

  • Spray shield or enclosed spray chamber to prevent drift

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

  • Target plants at a consistent growth stage

  • Control plants (to be sprayed with a solution containing only water and surfactant)

Procedure:

  • Plant Preparation: Ensure all plants are well-watered and not under drought stress before application. Group plants by treatment.

  • Sprayer Calibration: Calibrate the sprayer to deliver a known volume per unit area or per plant. This is critical for dose accuracy.

  • Application:

    • Place the target plant(s) inside the spray chamber or use a spray shield to contain the application.

    • Spray the foliage evenly until just before the point of runoff. Ensure complete coverage of all aerial parts of the plant.[6]

    • For control plants, repeat the process using the control solution (water + surfactant).

  • Post-Application Care:

    • Allow the plants to dry completely before moving them.

    • Maintain the plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.

    • Avoid overhead watering for at least 24 hours to prevent washing the herbicide off the leaves.

  • Data Collection:

    • Observe plants regularly for any immediate phytotoxic effects (though delayed effects are expected with this compound).[2]

    • At predetermined time points (e.g., weekly, or at the start of the next growing season), assess parameters such as:

      • Bud break (or failure thereof)

      • Leaf development and morphology

      • Plant height and biomass

      • Mortality

Visualizations

Experimental Workflow for Foliar Application

experimental_workflow cluster_prep Preparation Phase cluster_post Post-Application Phase A Solution Preparation (Fosamine + Surfactant) D Treatment Group Application (Foliar Spray) A->D B Control Solution (Water + Surfactant) E Control Group Application (Foliar Spray) B->E C Plant Acclimatization C->D C->E F Drying Period (24h) D->F E->F G Controlled Environment (Greenhouse/Growth Chamber) F->G H Data Collection (e.g., Bud Break, Biomass) G->H

Caption: Experimental workflow for foliar application of this compound.

Proposed Signaling Pathway of this compound

mode_of_action A Foliar Application of this compound B Absorption by Leaves, Stems, Buds A->B C Systemic Translocation B->C D Inhibition of Mitosis (Mechanism not fully understood) C->D E Growth Regulation 'Dormancy Enforcer' D->E F Failure of Bud Break in Following Season E->F G Lack of Refoliation F->G H Plant Death G->H

References

Application Notes and Protocols for Soil Column Leaching Studies of Fosamine-Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for conducting soil column leaching studies to evaluate the mobility and potential for groundwater contamination of the herbicide fosamine-ammonium. The provided methodology is based on internationally recognized guidelines, such as OECD Guideline 312 and US EPA OCSPP 835.1240.

Application Notes

Fosamine-ammonium is a post-emergence herbicide used for the control of woody plants. Understanding its environmental fate, particularly its mobility in soil, is crucial for assessing its potential impact on non-target organisms and ecosystems.

Key Characteristics of Fosamine-Ammonium Relevant to Leaching Studies:

  • Low Mobility: Despite its high water solubility, fosamine-ammonium exhibits low mobility in most soil types.[1] This is primarily attributed to its strong adsorption to soil particles.

  • Rapid Degradation: The major route of dissipation for fosamine-ammonium in soil is microbial degradation.[2] It is not considered persistent, with a reported soil half-life of approximately one to two weeks.[2]

  • Principal Degradate: The main metabolite of fosamine-ammonium is carbamoylphosphonic acid (CPA).[2] Leaching studies should ideally monitor for both the parent compound and this primary degradate.

  • Influence of Soil Properties: The extent of leaching is influenced by soil characteristics. Soils with higher organic matter and clay content tend to exhibit greater adsorption and thus lower leaching of fosamine-ammonium.[2]

Experimental Protocol: Soil Column Leaching of Fosamine-Ammonium

This protocol outlines the steps for a laboratory-based soil column leaching study.

1. Materials and Reagents:

  • Soil: At least two different soil types with varying characteristics (e.g., sandy loam, clay loam) should be used. The soil should be collected from the top 20 cm of the profile, air-dried, and sieved to <2 mm.

  • Fosamine-Ammonium: Analytical grade fosamine-ammonium. Radiolabeled ([14C]) fosamine-ammonium is recommended for accurate quantification.

  • Reference Substance: A compound with known mobility, such as atrazine (B1667683) or monuron, should be used for comparison.

  • Artificial Rain: 0.01 M calcium chloride (CaCl2) solution in deionized water.

  • Glass Columns: Inert columns (e.g., glass or stainless steel), typically 30-50 cm in length and 4-5 cm in internal diameter.

  • Analytical Equipment: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or a Liquid Scintillation Counter if using a radiolabeled compound.

2. Experimental Workflow Diagram:

Soil_Column_Leaching_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_data Data Interpretation soil_collection Soil Collection (Air-dried, <2mm sieve) column_packing Soil Column Packing (Approx. 30 cm height) soil_collection->column_packing saturation Column Saturation & Equilibration (Artificial Rain) column_packing->saturation application Application of Fosamine-Ammonium (& Reference Substance) saturation->application leaching Simulated Rainfall (200 mm over 48h) application->leaching collection Leachate Collection leaching->collection soil_sectioning Soil Column Sectioning (e.g., 0-5, 5-10, 10-15, 15-20, 20-25, 25-30 cm) leaching->soil_sectioning extraction Extraction of Fosamine-Ammonium & CPA from Soil and Leachate collection->extraction soil_sectioning->extraction analysis Quantification (HPLC-MS or LSC) extraction->analysis mass_balance Mass Balance Calculation analysis->mass_balance mobility_assessment Mobility Assessment mass_balance->mobility_assessment

Caption: Experimental workflow for the soil column leaching study of fosamine-ammonium.

3. Detailed Methodology:

  • Soil Column Preparation:

    • Place a glass wool plug or a fine mesh screen at the bottom of the glass column.

    • Pack the air-dried, sieved soil into the column to a height of approximately 30 cm. Pack the soil in increments, gently tapping the column to ensure uniform packing and avoid preferential flow paths.

    • Saturate the soil column from the bottom with artificial rain to displace air.

    • Allow the column to equilibrate by letting the excess water drain until the soil reaches field capacity.

  • Application of Fosamine-Ammonium:

    • Prepare a stock solution of fosamine-ammonium in deionized water. If using a radiolabeled compound, the specific activity should be known.

    • Apply the fosamine-ammonium solution evenly to the surface of the soil column. The application rate should be equivalent to the maximum recommended field application rate.

    • If a reference substance is used, it should be applied in the same manner.

  • Simulated Rainfall and Leaching:

    • Apply artificial rain to the top of the soil column at a constant, slow rate. A typical regime is 200 mm of rainfall over 48 hours.

    • Collect the leachate that percolates through the column in fractions or as a total volume. Record the volume of leachate collected.

  • Sample Collection and Analysis:

    • After the leaching period, carefully extrude the soil from the column.

    • Section the soil core into segments of desired depths (e.g., 0-5, 5-10, 10-15, 15-20, 20-25, and 25-30 cm).

    • Analyze the leachate and each soil segment for the concentration of fosamine-ammonium and its major metabolite, CPA.

    • Extraction from Soil: A suitable extraction method involves using a 50% methanolic ammonium (B1175870) carbonate solution. The extract is then cleaned up using solid-phase extraction (SPE) before analysis.

    • Analysis: Quantify the concentration of fosamine-ammonium and CPA in the extracts and leachate using a validated HPLC-MS method. If [14C]-fosamine-ammonium was used, analysis can be performed by liquid scintillation counting.

4. Data Presentation:

Summarize the quantitative data in clearly structured tables for easy comparison. The results should be expressed as the percentage of the applied fosamine-ammonium found in the leachate and in each soil segment.

Table 1: Representative Physicochemical Properties of Fosamine-Ammonium

PropertyValue
Water Solubility1,790,000 mg/L
Soil Adsorption Coefficient (Kd)0.22 - 350 (silt loams)[1]
Soil Half-life~7-14 days[2]

Table 2: Representative Results of a Fosamine-Ammonium Soil Column Leaching Study

The following table presents representative data based on published literature describing the low mobility of fosamine-ammonium. Specific values may vary depending on the soil type and experimental conditions.

SampleFosamine-Ammonium (% of Applied)Carbamoylphosphonic Acid (CPA) (% of Applied)
Leachate < 1%< 0.5%
Soil Segments
0 - 5 cm> 85%< 5%
5 - 10 cm< 5%< 1%
10 - 15 cm< 1%Not Detected
15 - 20 cmNot DetectedNot Detected
20 - 25 cmNot DetectedNot Detected
25 - 30 cmNot DetectedNot Detected
Mass Balance
Total Recovery ~90-95%~5-6%

5. Logical Relationship Diagram for Fosamine-Ammonium Leaching Potential:

Fosamine_Leaching_Factors cluster_properties Chemical Properties cluster_soil_interaction Soil Interaction cluster_outcome Leaching Outcome solubility High Water Solubility adsorption Strong Adsorption to Soil Particles solubility->adsorption counteracted by leaching_potential Low Leaching Potential adsorption->leaching_potential leads to degradation Rapid Microbial Degradation degradation->leaching_potential contributes to

Caption: Factors influencing the low leaching potential of fosamine-ammonium in soil.

References

Application Notes & Protocols: Determining the Half-Life of Fosamine Ammonium in Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies employed to determine the soil half-life of Fosamine ammonium (B1175870), a crucial parameter for assessing its environmental persistence and potential for off-site transport. The protocols detailed below are intended for researchers and scientists in the fields of environmental chemistry, soil science, and drug development.

Fosamine ammonium's persistence in the soil is primarily dictated by microbial degradation.[1][2] It is generally considered non-persistent, with reported half-lives often ranging from one to two weeks under field conditions.[1][2] However, factors such as soil composition, temperature, and moisture can influence this rate.[2] The primary metabolite formed during this degradation process is carbamoylphosphonic acid (CPA).[1][3] Unlike many other herbicides, this compound is stable against hydrolysis at a pH range of 5 to 9 and is also resistant to photodegradation.[1]

Data Presentation: Half-Life of this compound in Soil

The following table summarizes the reported half-life of this compound across various studies and conditions.

Condition/Soil TypeReported Half-LifeStudy TypeReference(s)
Fine Sand, Silt LoamApprox. 1 weekField (FL, DE, IL)[1]
Not SpecifiedApprox. 10 daysGreenhouse[1]
Not Specified1 to 2 weeksGeneral Average[2]
Not Specified8 days (Typical)General[4]
Not Specified4-11 daysAerobic Biotic[5]
Not Specified< 5 daysTerrestrial Field[5]
Not Specified< 4 daysAnaerobic[5]

Experimental Protocols & Methodologies

Overall Experimental Workflow

The determination of a pesticide's soil half-life follows a structured workflow, from sample collection to data analysis. The key stages are outlined in the diagram below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation & Sampling cluster_2 Phase 3: Analysis & Calculation SoilCollection Soil Sample Collection (Multiple Locations/Types) SoilProcessing Soil Sieving & Characterization (pH, OM, Texture) SoilCollection->SoilProcessing Fortification Spiking Soil with This compound SoilProcessing->Fortification Incubation Controlled Incubation (Temperature, Moisture) Fortification->Incubation Sampling Time-Course Sampling (e.g., Day 0, 1, 3, 7, 14, 30) Incubation->Sampling Storage Sample Storage (Frozen to halt degradation) Sampling->Storage Extraction Solvent Extraction of This compound Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Calculation Half-Life Calculation (First-Order Kinetics) Analysis->Calculation

Caption: Workflow for determining the soil half-life of this compound.

Protocol 1: Soil Sample Collection and Preparation

Objective: To obtain and prepare representative soil samples for degradation studies.

Materials:

  • Shovels or soil augers

  • Clean sample bags or containers

  • Wooden mallet

  • Sieves (e.g., 5 mm mesh)

  • Gloves

Procedure:

  • Collection: Collect soil from the desired locations, typically from the top 15 cm of the soil profile. For comparative studies, collect samples from areas with differing soil characteristics (e.g., sandy loam, silt loam, clay).

  • Homogenization: Air-dry the collected soil to a workable moisture content. Place the entire contents of a sample into a heavy-duty bag. Pound the bag with a wooden mallet to break up large aggregates into smaller pieces (~1 cm or less).

  • Sieving: Pass the entire sample, excluding stones and large plant debris, through a sieve (e.g., 5 mm mesh) to ensure uniformity.

  • Characterization: Sub-sample the sieved soil for characterization of key properties, including pH, organic matter content, clay/silt/sand composition, and microbial biomass.

  • Storage: Store the processed soil in a cool, dark place (e.g., 4°C) prior to use to maintain microbial viability.

Protocol 2: Aerobic Soil Incubation

Objective: To measure the dissipation of this compound in soil under controlled laboratory conditions.

Materials:

  • Characterized soil from Protocol 1

  • This compound analytical standard

  • Incubation vessels (e.g., glass jars with breathable covers)

  • Incubator set to a constant temperature (e.g., 20-25°C)

  • Syringe or pipette for application

  • Balance

Procedure:

  • Soil Preparation: Weigh a standardized amount of soil (e.g., 100 g, dry weight equivalent) into each incubation vessel. Adjust the soil moisture to a specific level, typically 40-60% of water holding capacity, to support microbial activity.

  • Pre-incubation: Acclimate the soil samples in the incubator for several days to allow microbial populations to stabilize.

  • Application: Prepare a stock solution of this compound. Apply the solution to the soil surface to achieve the desired concentration (e.g., corresponding to a typical field application rate). Ensure even distribution. Prepare untreated control samples by adding the solvent only.

  • Incubation: Place the vessels in a dark incubator at a constant temperature. Maintain soil moisture throughout the experiment by adding deionized water as needed.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, and 60 days), remove triplicate samples for each treatment and control. The "time 0" samples should be taken immediately after application.

  • Storage: Immediately freeze the collected samples (e.g., at -20°C) to stop any further degradation prior to analysis.

Protocol 3: Analysis of this compound in Soil

Objective: To extract and quantify the concentration of this compound from soil samples over time. This protocol is based on methods using Liquid Chromatography with Mass Spectrometry (LC-MS).

Materials:

  • Frozen soil samples from Protocol 2

  • Ammonium carbonate solution (HPLC grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge and tubes

  • Nitrogen evaporator

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system, such as a thermospray MS.

Procedure:

  • Extraction:

    • Thaw the soil samples.

    • Extract a known weight of soil (e.g., 20 g) with a suitable solvent, such as an ammonium carbonate solution.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes).

    • Centrifuge the samples for 5-10 minutes at approximately 1000 rpm until the soil particles form a solid cake.

  • Cleanup:

    • Decant the supernatant.

    • Pass the liquid extract through a preconditioned C18 SPE cartridge to remove interfering co-extractants.

    • Collect the eluate.

  • Concentration:

    • Concentrate the eluate to dryness using a nitrogen evaporator, with temperatures up to 60°C.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase) for analysis.

    • Filter the final solution through a 0.45 µm filter.

  • Quantification:

    • Analyze the samples using an HPLC-MS system.

    • Develop a calibration curve using analytical standards of this compound.

    • Calculate the concentration of this compound in each soil sample based on the calibration curve.

  • Half-Life Calculation:

    • Plot the concentration of this compound versus time.

    • Assuming first-order kinetics, calculate the dissipation rate constant (k) and the half-life (DT50) using the formula: DT50 = ln(2) / k.

Factors Influencing Degradation

The degradation rate of this compound is not static; it is influenced by a combination of soil properties and environmental conditions that affect microbial activity.

G cluster_factors Influencing Factors Fosamine This compound Degradation Microbes Microbial Activity Fosamine->Microbes primary driver Texture Soil Texture (Clay, Sand Content) Fosamine->Texture affects rate Temp Temperature Microbes->Temp Moisture Soil Moisture Microbes->Moisture OM Organic Matter Microbes->OM

Caption: Key factors influencing the microbial degradation of this compound.

References

Application Notes and Protocols for the Experimental Use of Fosamine Ammonium as a Chemical Pruning Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine (B1202035) ammonium (B1175870), commercially known as Krenite®, is a water-soluble, post-emergent plant growth regulator and herbicide.[1] It is primarily utilized for the control and suppression of woody and herbaceous plants.[1] Its unique mode of action, often described as a "dormancy enforcer," makes it a candidate for experimental use as a chemical pruning agent.[1] Unlike typical herbicides that cause rapid "brown out," fosamine ammonium's effects are often not visible until the growing season following application, when treated buds fail to develop.[1][2] This characteristic allows for selective growth inhibition, a key aspect of chemical pruning.

These application notes provide a comprehensive overview of the experimental use of this compound as a chemical pruning agent, including its mechanism of action, application protocols, and efficacy data.

Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated.[1] However, it is understood to function as a bud inhibitor.[3] When applied to foliage, it is absorbed and translocated to the buds, where it appears to prevent dormant tissues from becoming active and initiating new growth in the following season.[1] There is some evidence to suggest that it may inhibit mitosis in susceptible plants.[1]

Data Presentation

The following tables summarize quantitative data on the efficacy and non-target effects of this compound.

Table 1: Efficacy of this compound on Target Woody Species

Target SpeciesApplication RateMortality RateApplication TimingReference
Rhamnus cathartica (Common Buckthorn)Not specified in abstract95%Foliar spray[3][4][5][6]

Table 2: Effects of this compound on Non-Target Herbaceous Species

Non-Target Species GroupObserved EffectApplication MethodReference
ForbsUp to 85% reduction in coverHigh-volume pistol grip sprayers[3][4][5][6]
GraminoidsUnclear impacts due to sparse coverNot specified[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound as a chemical pruning agent.

Protocol 1: Efficacy Trial on Woody Shrubs (based on Schuster et al., 2020)

Objective: To evaluate the efficacy of this compound in causing mortality of a target woody shrub species.

Materials:

  • This compound herbicide (e.g., Krenite®)

  • Backpack sprayer or high-volume pistol grip sprayer

  • Personal Protective Equipment (PPE) as per herbicide label

  • Plot marking supplies (flags, stakes)

  • Data collection sheets

Experimental Design:

  • Site Selection: Choose multiple experimental sites with a sufficient population of the target woody species (Rhamnus cathartica in the cited study).[3][4][5][6]

  • Plot Establishment: Establish replicate plots within each site. Each replicate should contain a treatment plot (this compound application) and a control plot (no application).

  • Pre-treatment Assessment: In each plot, measure and record baseline data, including the density and height of the target species, and the percentage cover of non-target vegetation (e.g., forbs, graminoids).

  • Herbicide Application:

    • Apply this compound as a foliar spray to the target species in the treatment plots. Ensure thorough coverage of the foliage.

    • The application should be conducted during the late growing season, typically late summer to early fall.[1][2]

  • Post-treatment Assessment:

    • In the growing season following the application, assess the mortality of the target species in both treatment and control plots. Mortality can be determined by the absence of leaf-out and brittle stems.[5]

    • Re-evaluate the percentage cover of non-target species to determine any off-target effects.

  • Data Analysis:

    • Calculate the mortality rate of the target species in the treatment plots compared to the control plots.

    • Analyze the change in cover of non-target species to quantify the impact of the herbicide.

Protocol 2: General Application for Chemical Pruning of Woody Brush

Objective: To suppress the growth of undesirable woody brush using this compound.

Materials:

  • This compound herbicide

  • Surfactant (non-ionic, as recommended by the herbicide manufacturer)

  • Application equipment (e.g., handgun sprayer, backpack sprayer)

  • Water

  • PPE

Procedure:

  • Timing: Apply in late summer or early fall, within two months of autumn leaf drop for deciduous species.[1]

  • Solution Preparation:

    • For ground applications, prepare a 1-1.5% solution of this compound in water.[1]

    • Add a surfactant at a concentration of 0.25% by volume to improve leaf penetration.[1]

  • Application:

    • Apply the solution as a foliar spray, ensuring complete and uniform coverage of the target brush.[2]

    • Avoid drenching or runoff from the leaves.

  • Evaluation:

    • Observe the treated brush in the following spring. Successful treatment will result in the failure of buds to open and subsequent dieback of the treated branches.[1][2]

Visualizations

The following diagrams illustrate the logical workflow of this compound's action and a typical experimental workflow.

G Logical Workflow of this compound's Pruning Action cluster_0 Application Phase cluster_1 Dormant Season cluster_2 Following Growing Season A Foliar Application (Late Summer/Early Fall) B Absorption by Leaves A->B C Translocation to Buds B->C D This compound Resides in Bud Tissues C->D E Inhibition of Bud Break (Mechanism not fully known) D->E F Failure of Leaf Development E->F G Branch Dieback (Chemical Pruning Effect) F->G

Caption: Logical workflow of this compound's pruning action.

G Experimental Workflow for Efficacy Testing cluster_0 Setup cluster_1 Treatment cluster_2 Assessment cluster_3 Analysis A Site Selection & Plot Establishment B Baseline Data Collection (Target & Non-target Species) A->B C This compound Application (Treatment Plots) B->C D Control (No Application) B->D E Post-Treatment Data Collection (Following Growing Season) C->E D->E F Mortality Rate Calculation E->F G Non-target Impact Analysis E->G H Statistical Analysis & Conclusion F->H G->H

Caption: Experimental workflow for efficacy testing.

References

Application Note: Quantification of Fosamine Ammonium in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Fosamine ammonium (B1175870) in various plant tissues. Fosamine ammonium is a water-soluble, post-emergent brush control agent and herbicide.[1] Understanding its uptake, translocation, and accumulation in target and non-target plant species is crucial for efficacy studies, environmental impact assessment, and regulatory compliance. The described protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector for the accurate measurement of this compound concentrations.

Introduction

This compound, the ammonium salt of fosamine, is an organophosphate herbicide used to control woody and leafy plants.[1] It acts as a plant growth regulator, preventing dormant tissues from resuming growth, although its precise mode of action is not fully understood.[2][3] When applied in late summer or fall, the effects are typically observed the following spring when treated plants fail to produce new leaves.[2] this compound is primarily absorbed through the leaves and stems.[4][5] Quantifying the concentration of this compound within different plant tissues (roots, stems, leaves) is essential for researchers studying its herbicidal activity, metabolic fate, and potential for residue in non-target organisms. This protocol provides a reliable method for the extraction and quantification of this compound from plant matrices.

Principle of the Method

The method is based on the extraction of this compound from homogenized plant tissue using a suitable solvent system. The crude extract is then subjected to a clean-up procedure using Solid Phase Extraction (SPE) to remove interfering compounds such as pigments, lipids, and other secondary metabolites. The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC). Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a certified reference standard. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, HPLC is often preferred for non-volatile, polar compounds like this compound.[6]

Experimental Protocols

3.1. Materials and Reagents

  • This compound certified reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water (Milli-Q or equivalent)

  • Ammonium carbonate

  • Formic acid

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

3.2. Sample Preparation and Extraction

  • Harvesting: Harvest plant tissues (leaves, stems, roots) at designated time points after this compound application.

  • Washing: Gently rinse the surface of the plant material with deionized water to remove any unabsorbed herbicide from the surface, then blot dry with a paper towel.

  • Homogenization: Weigh a precise amount (e.g., 1-5 g) of fresh plant tissue. To improve extraction efficiency, freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[7]

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of extraction solvent (e.g., 50% methanolic ammonium carbonate). Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid plant debris.[8]

  • Collection: Carefully decant the supernatant into a clean collection tube. Repeat the extraction process on the pellet with an additional 10 mL of extraction solvent to ensure complete recovery. Combine the supernatants.

3.3. Sample Clean-up (Solid Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it.

  • Loading: Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

3.4. HPLC Conditions

  • Instrument: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV at 210 nm or MS with single ion monitoring (SIM) at m/z 171 (M+1).

  • Column Temperature: 30°C.

3.5. Quantification

  • Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The final concentration in the plant tissue is calculated using the following formula:

    Concentration (µg/g) = (C x V) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • W = Initial weight of the plant tissue (g)

Data Presentation

The following tables present hypothetical data from an experiment quantifying this compound absorption in different tissues of a model plant species over time.

Table 1: this compound Concentration in Plant Tissues Over Time

Time After Application (Hours)Leaf Concentration (µg/g fresh weight)Stem Concentration (µg/g fresh weight)Root Concentration (µg/g fresh weight)
615.2 ± 1.82.1 ± 0.3< 0.1
1228.9 ± 3.15.8 ± 0.70.5 ± 0.1
2445.6 ± 4.512.3 ± 1.51.2 ± 0.2
4838.2 ± 3.918.9 ± 2.12.5 ± 0.4
7225.1 ± 2.722.5 ± 2.53.1 ± 0.5

Table 2: Translocation of this compound from a Treated Leaf

Time After Application (Hours)Treated Leaf (µg/g)Upper Stem (µg/g)Lower Stem (µg/g)Roots (µg/g)
2452.3 ± 5.18.9 ± 1.13.4 ± 0.50.8 ± 0.2
7230.1 ± 3.515.6 ± 1.89.7 ± 1.22.9 ± 0.4

Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction & Clean-up cluster_2 Analysis A Plant Tissue Harvesting (Leaves, Stems, Roots) B Sample Homogenization (Liquid Nitrogen Grinding) A->B C Solvent Extraction (50% Methanolic Ammonium Carbonate) B->C D Centrifugation (5000 x g, 10 min) C->D E Solid Phase Extraction (SPE) (C18 Cartridge) D->E F Evaporation & Reconstitution E->F G HPLC Analysis (C18 Column) F->G H Data Acquisition (Peak Area) G->H I Quantification (Standard Curve) H->I

Caption: Experimental workflow for this compound quantification.

G A This compound (Foliar Application) B Absorption (Leaf & Stem Cuticle) A->B C Translocation (Phloem & Xylem) B->C D Accumulation in Meristematic Tissues (Buds, Root Tips) C->D E Inhibition of Mitosis (Proposed) D->E F Inhibition of Photosynthetic Phosphorylation (at high conc.) D->F G Failure of Bud Break & Leaf Development E->G F->G

Caption: Proposed mode of action for this compound.

References

Application Notes and Protocols for Greenhouse-Based Fosamine-Ammonium Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fosamine-ammonium is an organophosphate herbicide used to control woody and leafy plants.[1] It functions as a plant growth regulator, often referred to as a "dormancy enforcer," by preventing dormant tissues from becoming active and growing.[2][3] When applied in late summer or early fall, the effects are typically not visible until the following spring when the treated vegetation fails to bud.[2] The exact mechanism of action is not fully understood, but it is believed to inhibit mitosis in susceptible plants.[2]

These application notes provide a detailed protocol for conducting dose-response studies of fosamine-ammonium in a controlled greenhouse environment. The aim is to determine the herbicide's efficacy and establish the dose required to produce a specific response, such as a 50% reduction in biomass (ED50). Robust and standardized protocols are essential for generating reliable and reproducible data for herbicide evaluation.[4]

2. Mechanism of Action Overview

Fosamine-ammonium is primarily absorbed through the foliage and translocated throughout the plant.[2] Its herbicidal effect is characterized by the inhibition of bud growth in the season following application.[5] At higher concentrations, it can inhibit photosynthetic phosphorylation, preventing the formation of bioenergy and leading to plant death.[6]

G Fosamine-Ammonium Mode of Action A Foliar Application of Fosamine-Ammonium B Absorption & Translocation Through Plant Tissue A->B C Accumulation in Meristematic Tissues (Buds) B->C D Inhibition of Mitosis & Bud Development C->D E Failure to Refoliate in Following Season D->E F Plant Death E->F

Caption: Simplified mode of action for fosamine-ammonium.

3. Materials and Reagents

  • Herbicide: Fosamine-ammonium (e.g., Krenite® formulation, 41.5% active ingredient).[7]

  • Plant Species: Select a susceptible woody or herbaceous plant species (e.g., Red Alder, Blackberry, or a model species like Lolium spp.).[1][4]

  • Growth Medium: A standardized potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio).

  • Containers: 10 cm diameter pots with drainage holes.

  • Greenhouse Facility: Capable of maintaining controlled temperature (20-25°C), humidity (50-70%), and a 16:8 hour light:dark photoperiod.

  • Spraying Equipment: A precision bench sprayer equipped with a flat-fan nozzle.[8]

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat.

  • Reagents: Distilled water, surfactant (if recommended by the herbicide label).

4. Experimental Workflow

The overall experimental process, from plant preparation to data analysis, is outlined below. A structured workflow ensures consistency and minimizes experimental error.

G Dose-Response Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Seed Germination & Seedling Propagation B 2. Transplanting to Pots A->B C 3. Plant Acclimatization (Greenhouse Conditions) B->C D 4. Preparation of Herbicide Dose Range Solutions C->D E 5. Herbicide Application (Precision Sprayer) D->E F 6. Post-Application Growth & Observation E->F G 7. Data Collection (Visual Injury, Biomass) F->G H 8. Statistical Analysis (Dose-Response Modeling) G->H I 9. Determination of ED50 H->I

Caption: Greenhouse workflow for fosamine-ammonium dose-response studies.

5. Detailed Experimental Protocol

5.1. Plant Preparation and Growth

  • Sow seeds of the chosen plant species in germination trays containing a standard potting mix.

  • Once seedlings have developed 2-3 true leaves, transplant them into individual 10 cm pots.[8]

  • Allow the plants to acclimatize in the greenhouse for at least one week before herbicide application. Maintain consistent environmental conditions (20-25°C, 16:8 h light:dark cycle).[8]

5.2. Preparation of Fosamine-Ammonium Solutions

  • Prepare a stock solution of fosamine-ammonium based on the commercial formulation's active ingredient concentration.

  • Create a series of dilutions from the stock solution to establish a dose-response range. A logarithmic series of concentrations is recommended.[9] For example, for a 1x recommended field rate of 8 lbs/acre, the dose range could be 0x (control), 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x.[2][9]

  • The control group (0x) should be sprayed with water and any surfactant used in the herbicide solutions.

5.3. Herbicide Application

  • Calibrate the precision bench sprayer to deliver a consistent volume of spray solution per unit area.

  • Place the potted plants in the spray cabinet and apply the respective fosamine-ammonium concentrations. Ensure even coverage of the foliage.

  • Start with the lowest concentration and work towards the highest to minimize contamination.[4]

5.4. Post-Application Maintenance and Observation

  • Return the treated plants to the greenhouse and arrange them in a completely randomized design.

  • Water the plants as needed, avoiding wetting the foliage for the first 24 hours after application.

  • Observe the plants for visual signs of phytotoxicity at regular intervals (e.g., 7, 14, and 28 days after treatment).[10]

6. Data Collection and Analysis

6.1. Efficacy Assessment

  • Visual Injury Rating: Assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death) at each observation interval.[11]

  • Biomass Measurement: At the end of the study (e.g., 28 days after treatment), harvest the above-ground biomass for each plant. Determine the fresh weight immediately, then dry the samples in an oven at 70°C for 72 hours to determine the dry weight.

6.2. Statistical Analysis

  • Calculate the percent biomass reduction for each treatment relative to the untreated control.

  • Analyze the dose-response data using a non-linear regression model, such as a four-parameter log-logistic model.[12]

  • From the fitted model, determine the ED50 (the effective dose causing a 50% reduction in biomass) and its corresponding 95% confidence interval.[13]

7. Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Visual Phytotoxicity of Fosamine-Ammonium on Lolium spp.

Dose Rate (x Field Rate)Active Ingredient ( kg/ha )Mean Visual Injury (%) at 14 DAT¹Mean Visual Injury (%) at 28 DAT¹
0 (Control)000
0.1251.1215.325.8
0.252.2435.148.2
0.54.4852.665.4
1.08.9678.988.1
2.017.9295.298.7
4.035.84100100
¹Days After Treatment

Table 2: Effect of Fosamine-Ammonium on Lolium spp. Biomass (28 DAT)

Dose Rate (x Field Rate)Active Ingredient ( kg/ha )Mean Fresh Weight (g)Mean Dry Weight (g)Biomass Reduction (%)
0 (Control)012.52.80
0.1251.1210.22.221.4
0.252.247.81.642.9
0.54.485.11.160.7
1.08.962.30.582.1
2.017.920.80.292.9
4.035.840.10.0100

Table 3: Calculated ED50 Values for Fosamine-Ammonium on Lolium spp.

ParameterValue95% Confidence Interval
ED50 ( kg/ha )3.853.1 - 4.6

References

Application Notes and Protocols for the Use of Adjuvants and Surfactants with Fosamine Ammonium in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adjuvants and surfactants with the herbicide fosamine (B1202035) ammonium (B1175870) in a research context. The information is compiled from manufacturer recommendations and available scientific literature.

Introduction to Fosamine Ammonium and the Role of Adjuvants

This compound is a post-emergent, selective herbicide used for the control and growth regulation of woody plants. Its mode of action involves inhibition of bud and leaf development in susceptible species, with effects often not visible until the growing season following application. A key challenge in the application of this compound is its limited ability to penetrate the waxy cuticle of plant leaves. To overcome this, the addition of adjuvants, particularly surfactants, is recommended to enhance its efficacy. Surfactants are surface-active agents that reduce the surface tension of the spray solution, leading to better spreading and adherence to the leaf surface, and facilitating the penetration of the active ingredient.

Recommended Adjuvants and Surfactants

Based on manufacturer guidelines, the use of non-ionic surfactants is recommended to improve the performance of this compound.

Table 1: Recommended Non-Ionic Surfactants for Use with this compound

Surfactant TypeTrade Name ExamplesRecommended Concentration (% v/v)
Non-ionic SurfactantDuPont Surfactant WK0.25%
Non-ionic SurfactantTween 200.25%
Non-ionic SurfactantRenex 300.25%
Non-ionic SurfactantTriton X-1000.25%

Note: The information in this table is based on manufacturer recommendations. Researchers should always consult the specific product label for the this compound formulation and the adjuvant being used.

Experimental Protocols

The following protocols are generalized based on common practices in herbicide research and manufacturer recommendations. Researchers should adapt these protocols to their specific experimental design, target species, and environmental conditions.

Protocol 1: Greenhouse Efficacy Trial of this compound with a Non-Ionic Surfactant

Objective: To evaluate the effect of a non-ionic surfactant on the efficacy of this compound for the control of a target woody plant species.

Materials:

  • This compound herbicide formulation

  • Non-ionic surfactant (e.g., Triton X-100)

  • Target woody plant species (e.g., Rosa multiflora), uniformly grown in pots

  • Pressurized spray chamber or handheld sprayer with a calibrated nozzle

  • Distilled or deionized water

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Preparation: Grow the target woody plants to a consistent growth stage (e.g., fully developed leaves) under controlled greenhouse conditions.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in water at the desired concentration (e.g., 2.5% v/v).[2]

    • Prepare a treatment solution by adding the non-ionic surfactant to the this compound solution at the recommended concentration (e.g., 0.25% v/v).[2]

    • Prepare a control group with this compound solution without the surfactant.

    • Prepare a negative control group with a water-only spray.

  • Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.

    • Apply the treatment solutions to the foliage of the target plants, ensuring thorough coverage but avoiding runoff.

  • Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection:

    • Visually assess plant injury at regular intervals (e.g., 1, 2, 4, and 8 weeks after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the surfactant's effect on this compound efficacy.

Protocol 2: Field Trial for Evaluating Adjuvant Effects on this compound Performance

Objective: To assess the impact of different adjuvants on the field performance of this compound for brush control.

Materials:

  • This compound herbicide formulation

  • Selected adjuvants for comparison (e.g., non-ionic surfactant, oil-based surfactant)

  • Field plots with a natural infestation of the target woody species

  • Backpack sprayer or boom sprayer with calibrated nozzles

  • Water source (note water hardness, as it can affect efficacy)[2]

  • GPS unit for plot marking

  • PPE

Procedure:

  • Site Selection and Plot Layout: Select a field site with a uniform distribution of the target woody species. Design a randomized complete block design with multiple replications for each treatment.

  • Treatment Preparation:

    • Prepare tank mixes of this compound with each adjuvant at the manufacturer's recommended rates.

    • Include a treatment of this compound alone and an untreated control.

  • Application:

    • Apply the treatments to the designated plots under appropriate weather conditions (e.g., low wind, no rain expected within 24 hours).[2]

    • Ensure uniform application across each plot.

  • Data Collection:

    • At pre-determined intervals (e.g., 3, 6, and 12 months after treatment), visually assess the percent control of the target woody species in each plot.

    • Stem counts or biomass sampling can also be conducted for more quantitative data.

  • Data Analysis: Use statistical analysis to compare the effectiveness of the different adjuvant treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase Plant_Acclimation Plant Acclimation & Growth to Target Stage Treatment_Formulation Treatment Formulation (this compound +/- Adjuvant) Plant_Acclimation->Treatment_Formulation Sprayer_Calibration Sprayer Calibration Treatment_Formulation->Sprayer_Calibration Spray_Application Spray Application to Target Plants Sprayer_Calibration->Spray_Application Post_Treatment_Monitoring Post-Treatment Monitoring (Greenhouse/Field) Spray_Application->Post_Treatment_Monitoring Data_Collection Data Collection (Visual Ratings, Biomass) Post_Treatment_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for evaluating adjuvant effects on this compound.

Fosamine_Efficacy_Factors cluster_adjuvant Adjuvant/Surfactant Factors cluster_application Application Factors cluster_plant Plant Factors Fosamine This compound Application Surfactant_Type Surfactant Type (e.g., Non-ionic, Oil-based) Fosamine->Surfactant_Type improves Concentration Concentration Fosamine->Concentration optimizes Coverage Spray Coverage Fosamine->Coverage requires good Water_Hardness Water Hardness Fosamine->Water_Hardness can be affected by Efficacy Enhanced Efficacy Surfactant_Type->Efficacy Concentration->Efficacy Coverage->Efficacy Water_Hardness->Efficacy mitigated by water softeners Species Target Species Leaf_Cuticle Leaf Cuticle Thickness Species->Leaf_Cuticle Leaf_Cuticle->Efficacy penetration challenge

Caption: Factors influencing the efficacy of this compound with adjuvants.

Summary and Recommendations

The addition of a non-ionic surfactant at a concentration of approximately 0.25% (v/v) is a critical step for enhancing the efficacy of this compound in research applications.[2] This practice improves the wetting and penetration of the herbicide on the leaf surface of target woody species. When designing experiments, it is crucial to include appropriate controls (this compound alone and an untreated control) to accurately quantify the contribution of the adjuvant. Researchers should also consider environmental factors such as water hardness, which can negatively impact this compound's performance, and take corrective measures if necessary.[2] Due to the limited availability of public, peer-reviewed comparative data, researchers are encouraged to conduct preliminary dose-response and adjuvant screening studies to determine the optimal combination for their specific target species and conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fosamine Ammonium Degradation in Acidic Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosamine ammonium (B1175870). The following information addresses the challenges of its degradation in acidic experimental media and offers practical solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my Fosamine ammonium solution losing potency in my acidic cell culture medium (pH < 5)?

A1: this compound is known to undergo hydrolysis in acidic aqueous solutions with a pH at or below 5.[1][2][3] This chemical decomposition leads to a reduction in the concentration of the active compound, which can significantly impact your experimental results. The primary degradation product is carbamoylphosphonic acid.[2][3][4]

Q2: At what pH is this compound considered stable?

A2: this compound is relatively stable in neutral to basic solutions (pH 7 to 9).[1][3] In buffered water at 20°C, less than 3% degradation was observed over a 4-week period at pH 7 and 9.[2]

Q3: What factors other than pH can contribute to the degradation of this compound?

A3: In addition to low pH, higher temperatures and exposure to UV light can also increase the rate of this compound degradation.[3]

Q4: How can I prevent the degradation of this compound in my acidic experimental media?

A4: To prevent degradation in acidic media, it is highly recommended to use a buffering agent to maintain the pH in a more stable range (ideally closer to neutral, if your experimental design allows). If the experiment must be conducted at a low pH, the use of a suitable buffer is critical to resist pH changes. Additionally, preparing fresh solutions before each experiment and protecting them from light and high temperatures can help minimize degradation.

Q5: What type of buffer should I use to stabilize my this compound solution?

A5: For experiments requiring an acidic pH, an acetate (B1210297) buffer system is a suitable choice. Acetate buffers are effective in the pH range of 3.8 to 5.8 and are commonly used in biological experiments. A phosphate (B84403) buffer system could also be considered, as phosphates are known to interact with and stabilize ammonium groups.[5] The choice of buffer should always be validated for compatibility with your specific experimental setup and cell type to avoid any unintended effects.

Q6: How can I confirm the concentration and purity of my this compound solution?

A6: The concentration and purity of your this compound solution can be determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is sensitive and selective for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound stock solution over time, especially if stored in an acidic solution.Prepare fresh stock solutions of this compound in a neutral buffer for storage. Dilute to the final acidic concentration in your buffered experimental medium immediately before use.
Loss of biological activity of this compound. Hydrolysis of the compound in the acidic experimental medium.Incorporate a suitable buffer (e.g., acetate buffer) into your experimental medium to maintain a stable pH. Monitor the pH of your medium throughout the experiment.
Precipitate formation in the experimental medium. Interaction between this compound and components of a complex medium at a specific pH.Evaluate the solubility of this compound in your specific buffered medium at the desired concentration and temperature before conducting the full experiment.

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the degradation at 20°C.

pHHalf-life (t½)Stability
3 Estimated < 10 daysUnstable
4 Estimated < 10 daysUnstable
5 Approximately 10 days[2]Unstable
7 > 4 weeks (<3% degradation)[2]Stable
9 > 4 weeks (<3% degradation)[2]Stable

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in an acetate buffer (pH 5.0).

Materials:

  • This compound

  • Sodium acetate

  • Glacial acetic acid

  • Nuclease-free water

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare 0.1 M Acetate Buffer (pH 5.0):

    • Dissolve an appropriate amount of sodium acetate in nuclease-free water.

    • Adjust the pH to 5.0 by adding glacial acetic acid.

    • Bring the final volume to the desired amount with nuclease-free water.

    • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Prepare 10 mM this compound Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the 0.1 M acetate buffer (pH 5.0).

    • Gently mix until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C and protect it from light. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: Analysis of this compound Concentration by HPLC-MS

This protocol provides a general workflow for the analysis of this compound concentration. The specific parameters should be optimized for your instrument.

Instrumentation and Columns:

  • HPLC system with a mass spectrometer detector (e.g., Triple Quadrupole).

  • A suitable column for polar compounds, such as a strong anion exchange (SAX) column.

Mobile Phase (example):

  • 0.05 M ammonium acetate with 6.0 g of glacial acetic acid per liter of water.

General Procedure:

  • Sample Preparation:

    • Dilute your experimental samples containing this compound with the mobile phase to a concentration within the calibration range of the instrument.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffered medium as your samples.

  • HPLC-MS Analysis:

    • Inject the prepared standards and samples into the HPLC-MS system.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.

Visualizations

cluster_prep Solution Preparation cluster_problem Problem cluster_solution Solution cluster_experiment Experiment start Weigh this compound dissolve Dissolve in Acidic Medium start->dissolve degradation Degradation Occurs (pH < 5) dissolve->degradation Unstable add_buffer Add Buffer (e.g., Acetate) dissolve->add_buffer Stabilization experiment Conduct Experiment degradation->experiment Inaccurate Results stable_solution Stable Solution add_buffer->stable_solution stable_solution->experiment

Caption: Workflow for overcoming this compound degradation.

Fosamine This compound CPA Carbamoylphosphonic Acid (Degradation Product) Fosamine->CPA Hydrolysis Ethanol Ethanol Fosamine->Ethanol Hydrolysis Ammonia Ammonia Fosamine->Ammonia Hydrolysis H3O Hydronium Ion (H3O+) (from acidic medium, pH < 5)

Caption: Chemical degradation pathway of this compound in acidic media.

References

Improving the stability of Fosamine ammonium stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Fosamine ammonium (B1175870) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Fosamine ammonium stock solutions?

A1: this compound is highly soluble in water, with a solubility of 1,790,000 ppm (1.79 kg/L ) at 25°C.[1][2] Therefore, high-purity water (e.g., deionized or distilled) is the recommended solvent. Its solubility is significantly lower in most organic solvents.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize stability, store stock solutions in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[3][4] While aqueous formulations are generally stable, degradation can occur under certain conditions.[2][3]

Q3: How does pH affect the stability of this compound solutions?

A3: this compound is most stable in neutral to alkaline solutions (pH 7-9).[1] It undergoes hydrolysis and degradation in acidic conditions (pH < 5).[1][2][3] This degradation is more pronounced at higher temperatures.[1]

Q4: Can I add surfactants or other adjuvants to my stock solution?

A4: It is generally recommended to add surfactants or other adjuvants to the diluted, working solution on the day of use rather than to the concentrated stock solution. Some adjuvants can precipitate over time, leading to clogging of application equipment.[3]

Q5: What are the primary degradation products of this compound?

A5: The main degradation products of this compound are carbamoylphosphonic acid (CPA) and carboxylphosphonic acid (ING-3003).[5][6][7] In soil and aquatic sediments, the primary degradation mechanism is microbial metabolism.[1][8]

Troubleshooting Guide

Encountering issues with your this compound stock solutions? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Precipitate formation in the stock solution The solution may be supersaturated, or the storage temperature is too low.Gently warm the solution while stirring to redissolve the precipitate. Store at a consistent, cool temperature, avoiding freezing.
Reduced herbicidal efficacy of the working solution The stock solution may have degraded due to improper storage conditions (e.g., acidic pH, high temperature, or prolonged storage).Prepare a fresh stock solution. Ensure the pH of your stock and dilution water is neutral to slightly alkaline. Store stock solutions in a cool, dark place.
Clogging of spray nozzles or tubing Precipitation of this compound or adjuvants. Use of water with high mineral content ("hard water").Filter the solution through a coffee filter or appropriate lab filter before use.[3] Use deionized or distilled water for solution preparation. Add adjuvants only to the final working solution just before application.[3]
Inconsistent experimental results Inconsistent concentration of the stock solution due to degradation or improper mixing.Always mix the stock solution thoroughly before taking an aliquot. Prepare fresh stock solutions regularly and perform a stability check if storing for extended periods.

Stability of this compound Stock Solutions

The stability of this compound stock solutions is influenced by pH, temperature, and light exposure. The following table summarizes the known stability data.

Parameter Condition Stability/Degradation Rate Reference
pH pH 7-9Stable[1]
pH 7Very stable; only 3% degradation observed after 4 weeks.[7]
pH < 5Increased degradation/hydrolysis, especially at higher temperatures.[1][6]
Temperature 15°C vs. 25°CDegradation is more rapid at 25°C, particularly in acidic conditions.[1]
Light Sunlight/UV ExposureThis compound is stable to photolysis and not readily degraded by sunlight.[1][6][8]

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Aqueous Stock Solution

Materials:

  • This compound (solid)

  • High-purity water (deionized or distilled)

  • Sterile glassware (beaker, volumetric flask)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • pH meter

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight: 170.10 g/mol ). For example, for 100 mL of a 100 mM solution, you would need 1.701 g of this compound.

  • Weigh the calculated amount of this compound and transfer it to a beaker containing approximately 80% of the final volume of high-purity water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

  • Check the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the neutral to slightly alkaline range (7.0-8.0) for optimal stability.

  • Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a clearly labeled, airtight container for storage.

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol provides a framework for conducting a stability study on your this compound stock solutions.

Objective: To determine the stability of a this compound stock solution under various storage conditions (e.g., different temperatures, pH values, and light exposures) over time.

Methodology:

  • Preparation of Stock Solutions: Prepare a batch of this compound stock solution as described in the protocol above. Divide this batch into several aliquots that will be subjected to different storage conditions.

  • Storage Conditions:

    • Temperature: Store aliquots at different temperatures (e.g., 4°C, room temperature (20-25°C), and an elevated temperature such as 40°C).

    • pH: Adjust the pH of different aliquots to acidic (e.g., pH 4), neutral (pH 7), and alkaline (e.g., pH 9) conditions.

    • Light Exposure: Store aliquots in the dark (e.g., wrapped in aluminum foil) and under ambient light conditions.

  • Time Points: Define the time points for analysis (e.g., day 0, week 1, week 2, week 4, and week 8).

  • Analysis: At each time point, analyze the concentration of this compound in each aliquot. A suitable analytical method is High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) detection.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration at day 0. Calculate the percentage of degradation for each condition.

Visualizations

Logical Workflow for Troubleshooting Stock Solution Instability

G Troubleshooting Workflow start Problem with Stock Solution (e.g., precipitation, low efficacy) check_precipitate Is there a precipitate? start->check_precipitate check_efficacy Is there reduced efficacy? check_precipitate->check_efficacy No warm_solution Gently warm and stir solution check_precipitate->warm_solution Yes check_storage_conditions Review storage conditions (pH, temp, age) check_efficacy->check_storage_conditions Yes end_solution Problem Resolved check_efficacy->end_solution No check_storage_temp Review storage temperature warm_solution->check_storage_temp check_storage_temp->end_solution prepare_fresh Prepare fresh stock solution check_storage_conditions->prepare_fresh check_ph Verify pH of water and stock prepare_fresh->check_ph store_properly Store in cool, dark, neutral pH conditions check_ph->store_properly store_properly->end_solution

Caption: A flowchart for troubleshooting common issues with this compound stock solutions.

Postulated Mechanism of Action of this compound

The precise mechanism of action for this compound is not fully elucidated. However, it is known to function as a plant growth regulator.[1] It is postulated that its effects are related to the disruption of normal plant development, potentially through the inhibition of mitosis and interference with cell wall synthesis, consistent with the observed effects of ammonium toxicity in plants.[1][4][9][10]

G Postulated Mechanism of this compound fosamine This compound Application absorption Absorption by foliage and buds fosamine->absorption translocation Translocation within the plant absorption->translocation inhibition Inhibition of Mitosis translocation->inhibition cell_wall Altered Cell Wall Plasticity translocation->cell_wall growth_inhibition Inhibition of Bud Development and Cell Elongation inhibition->growth_inhibition cell_wall->growth_inhibition plant_death Plant Death growth_inhibition->plant_death

Caption: A diagram illustrating the postulated mechanism of action for this compound in plants.

References

Troubleshooting poor efficacy of Fosamine ammonium in field trials

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Fosamine Ammonium (B1175870) Field Trials >

This technical support center provides troubleshooting guidance for researchers, scientists, and professionals encountering poor efficacy with Fosamine ammonium in field trials. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a selective, post-emergent organophosphate herbicide used to control woody and leafy plants.[1] Its mode of action is as a plant growth regulator.[2][3] It is absorbed by the foliage, stems, and buds of the plant.[4] The effects are often not visible until the spring following a late summer or fall application, when treated plants fail to produce new leaves and eventually die.[2][4] The exact biochemical mechanism is not fully understood, but it is thought to inhibit mitosis and prevent dormant tissues from becoming active.[2][5]

Q2: I've applied this compound, but I'm seeing poor control of my target woody species. What are the most common causes?

A2: Poor efficacy in field trials can often be attributed to one or more of the following factors:

  • Incorrect Application Timing: Applying the herbicide outside the optimal window is a primary cause of failure.

  • Unfavorable Environmental Conditions: Rainfall, temperature, and even the time of day can significantly impact results.

  • Improper Application Technique: Inadequate coverage of the target plant can lead to poor control.

  • Issues with the Spray Solution: Water quality, particularly hardness, can reduce the effectiveness of this compound.

  • Plant-Specific Factors: The species, growth stage, and health of the target plant play a crucial role in herbicide uptake and efficacy.

Troubleshooting Guides

Q3: How critical is application timing for this compound efficacy?

A3: Timing is arguably the most critical factor for success. For most deciduous woody species, the best results are achieved when this compound is applied in the late summer or early fall, typically within the two months before natural leaf drop begins.[2] Application during this window allows the active ingredient to be translocated to the buds, where it acts to prevent bud break the following spring.[4] Applying too early in the growing season or too late after leaves have senesced will result in significantly reduced control.

Q4: How do environmental conditions like rainfall and temperature affect my trial results?

A4: Environmental conditions at and after application are very important.

  • Rainfall: this compound is highly water-soluble.[2] Rainfall occurring shortly after application can wash the product off the foliage before it can be adequately absorbed, leading to treatment failure. A rain-free period of at least 24 hours is recommended for best results.[2]

  • Foliage Condition: The foliage of target plants should be dry at the time of application to ensure proper adhesion and absorption.[2]

  • Temperature: While specific optimal temperatures are not well-defined, extremes in temperature can cause plant stress, which may reduce herbicide uptake and translocation.[6][7]

Q5: Could the water I'm using for the spray solution be the problem?

A5: Yes, water quality can significantly impact this compound's effectiveness.

  • Hard Water: Water with high concentrations of calcium and magnesium ions (hard water) can bind with this compound molecules, reducing their availability for plant uptake and lessening the herbicide's effectiveness.[2]

  • pH: this compound is known to decompose more rapidly under acidic conditions (pH < 5).[2][8] While the impact of spray solution pH is not as extensively documented as water hardness, it is a factor to consider.

Q6: I believe my timing and conditions were correct. What application-specific factors could lead to poor results?

A6: If timing and conditions were optimal, review your application methodology.

  • Spray Coverage: Complete and uniform coverage of the target plant is essential.[2][4] this compound has limited systemic activity, so only the parts of the plant that are directly treated will be affected.[2][5] For dense brush, ensure spray penetrates the canopy to cover lower foliage and stems.

  • Application Rate: Using a rate that is too low for the target species or the density of the brush is a common cause of failure.[2] Dense stands of brush over 6 feet high may require higher rates for effective control.[2]

  • Use of Surfactants: this compound is absorbed slowly through leaf tissue.[2] The addition of a non-ionic surfactant is recommended to improve leaf penetration and overall efficacy.[2]

Data Presentation: Application Parameters

For successful trials, adherence to recommended parameters is crucial. The table below summarizes key application variables.

ParameterRecommendationRationaleSource(s)
Application Timing Late summer/early fall (within 2 months of leaf senescence)Maximizes translocation to buds before dormancy.[2][4]
Rain-Free Period Minimum 24 hours post-applicationPrevents the water-soluble herbicide from being washed off foliage.[2]
Water Quality Avoid "hard" water (high in Ca²⁺, Mg²⁺)Hard water ions can bind to the herbicide, reducing its efficacy.[2]
Surfactant Add a recommended non-ionic surfactant (e.g., 0.25% v/v)Improves leaf penetration and herbicide uptake.[2]
Spray Coverage Thorough and uniform coverage of the entire plantEnsures the contact-active herbicide affects all necessary plant parts.[2][4]

Experimental Protocols

Protocol: Standard Field Trial for this compound Efficacy

  • Site Selection: Choose a site with a uniform population of the target woody species. Establish multiple plots (e.g., 10m x 10m) for each treatment and for untreated controls.

  • Plot Design: Use a randomized complete block design with at least four replications to account for field variability.[9]

  • Pre-Treatment Assessment: Before application, record the species present, density (stems/m²), and average height of the target brush in each plot.

  • Spray Solution Preparation:

    • Test water hardness. If necessary, use a water conditioner.

    • Fill the spray tank to 50% with water.

    • Add the required amount of this compound while agitating.

    • Add the specified non-ionic surfactant (e.g., at 0.25% v/v).

    • Add the remaining water to reach the final spray volume.

  • Application:

    • Calibrate spray equipment to deliver the desired volume per acre.

    • Apply the treatment solution uniformly across the designated plots, ensuring complete coverage of the target vegetation. Use spray shields to prevent drift to adjacent plots.

    • Record environmental conditions: temperature, humidity, wind speed, and cloud cover.

  • Post-Treatment Assessment:

    • Conduct the primary efficacy evaluation in the spring of the year following application.

    • Visually assess the percent control (i.e., percentage of plants showing no refoliation) for each plot compared to the untreated control plots.

    • Count the number of surviving and dead stems for a quantitative measure of efficacy.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to this compound field trials.

G cluster_timing Timing & Environment cluster_application Application Method cluster_solution Spray Solution start Poor Efficacy Observed in Field Trial Timing Application Timing (Late Summer/Fall?) start->Timing Coverage Complete Plant Coverage Achieved? start->Coverage Water Water Hardness Checked? start->Water Rain Rainfall Post-Application (<24h?) Timing->Rain Foliage Foliage Dry at Application? Rain->Foliage Rate Correct Rate for Target Species/Density? Coverage->Rate Surfactant Surfactant Included? Rate->Surfactant pH Water pH Neutral/Alkaline? Water->pH

Caption: Troubleshooting workflow for poor this compound efficacy.

G cluster_field Field Application (Late Summer/Fall) cluster_plant Plant Physiological Effect Apply Herbicide Application (Fosamine + Surfactant) Absorb Absorption (Foliage & Stems) Apply->Absorb Translocate Translocation to Buds (Apical & Axillary Meristems) Absorb->Translocate Inhibit Inhibition of Mitosis & Bud Development Translocate->Inhibit Biochemical Mechanism Dormancy Plant Enters Dormancy Inhibit->Dormancy Spring Spring: Bud Break Failure Dormancy->Spring Death Plant Death Spring->Death

Caption: Simplified mode of action pathway for this compound.

G A 1. Define Research Question & Objectives B 2. Site Selection & Plot Layout A->B C 3. Pre-Treatment Assessment B->C D 4. Herbicide Application (Calibrated Equipment) C->D E 5. Post-Treatment Data Collection (Following Spring) D->E F 6. Statistical Analysis E->F G 7. Final Report & Conclusions F->G

Caption: Standard experimental workflow for a herbicide field trial.

References

Technical Support Center: Minimizing Off-Target Effects of Fosamine Ammonium on Herbaceous Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fosamine ammonium (B1175870), focusing on strategies to minimize unintended effects on non-target herbaceous plants.

Frequently Asked Questions (FAQs)

Q1: What is Fosamine ammonium and what is its primary mechanism of action?

A1: this compound is a contact herbicide with slight systemic activity, primarily used to control woody plants and some herbaceous species.[1][2] It functions as a plant growth regulator, often referred to as a "dormancy enforcer."[3] When applied to deciduous plants in late summer or early fall, it is absorbed by the foliage and translocated to the buds, preventing them from breaking dormancy the following spring, ultimately leading to the plant's death.[3][4][5] The effects are typically not visible until the next growing season.[3][4]

Q2: Why am I observing significant damage to non-target herbaceous plants, especially forbs, after applying this compound?

A2: While this compound is selective for woody species, it can cause severe damage to non-target herbaceous plants, particularly forbs.[3] One study noted up to an 85% reduction in forb cover following application.[5] This can be due to several factors including spray drift, application at a time when desirable herbaceous plants are still actively growing, or using high-volume sprayers that result in non-discriminate coverage.[5]

Q3: What is the optimal timing for this compound application to minimize damage to herbaceous perennials?

A3: For best results and to minimize off-target effects on desirable herbaceous plants, apply this compound in the late summer or early fall.[3][4] This timing, within two months of leaf-drop for deciduous species, targets the woody plants when they are translocating resources to their roots and buds for winter dormancy.[3] Many native herbaceous plants have senesced by this time, reducing their susceptibility.

Q4: Can I use adjuvants with this compound? If so, what kind and why?

A4: Yes, the addition of a non-ionic surfactant is recommended to improve the efficacy of this compound.[3] Because this compound is a salt formulation, it does not readily penetrate the waxy cuticle of leaves.[3] A surfactant reduces the surface tension of the spray droplets, allowing for better spreading and absorption into the leaf tissue.[3]

Q5: How do environmental conditions affect the efficacy and off-target movement of this compound?

A5: Environmental conditions play a crucial role. This compound is highly water-soluble, so rainfall within 24 hours of application can wash the product off the foliage, reducing its effectiveness.[3] Application should be made to dry foliage.[3] High temperatures and low humidity can increase the potential for spray droplet evaporation and drift.[6][7] Applying herbicides on calm days with wind speeds between 3 to 10 mph is generally recommended to minimize drift.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Significant damage to desirable forbs and grasses. 1. Spray Drift: Fine spray droplets carried by wind to non-target areas.[7][9] 2. Incorrect Timing: Application when herbaceous plants are still photosynthetically active. 3. Inappropriate Application Equipment: High-volume sprayers leading to broad, non-selective coverage.[5]1. Drift Mitigation: - Use low-drift nozzles (e.g., air-induction nozzles) that produce coarser droplets.[10][11] - Lower boom height and reduce sprayer speed.[8] - Apply when wind speeds are low (3-10 mph) and directed away from sensitive areas.[8] - Consider using a drift control adjuvant.[6] 2. Optimal Timing: Apply in late summer or early fall when target woody plants are preparing for dormancy and most herbaceous plants have senesced.[3][4] 3. Equipment Selection: Utilize more targeted application methods like backpack sprayers for spot treatments where feasible, instead of high-volume pistol grip sprayers for broadcast applications.[5]
Reduced efficacy on target woody species. 1. Poor Leaf Penetration: Especially on plants with waxy or glossy leaves.[3] 2. Rainfall After Application: Product washed off before it can be absorbed.[3] 3. Hard Water: High concentrations of calcium and magnesium can bind to this compound, reducing its effectiveness.[3] 4. Incomplete Coverage: Insufficient application to all parts of the target plant.[4][5]1. Enhance Penetration: Add a non-ionic surfactant to the tank mix as per the product label.[3] 2. Weather Awareness: Monitor weather forecasts and apply when there is no rain expected for at least 24 hours.[3] 3. Water Conditioning: If using hard water, consider adding a water conditioning agent like ammonium sulfate (B86663) (AMS) or sodium gluconate to the tank before adding the herbicide.[3][12] 4. Ensure Thorough Coverage: Adjust application technique to ensure all foliage and stems of the target woody plant are treated.[4][5]
Unexpected damage to nearby crops. 1. Vapor Drift: Volatilization of the herbicide under high temperatures.[11][13] 2. Contaminated Sprayer: Residue from a previous application in the spray tank.[7][9]1. Temperature Considerations: Avoid applying on days with excessively high temperatures (e.g., above 85°F) to minimize volatilization.[13] 2. Proper Sprayer Hygiene: Thoroughly clean the sprayer tank, hoses, and nozzles according to the herbicide label instructions before and after use.[7]

Quantitative Data Summary

Table 1: Recommended Application Rates for this compound

Target Vegetation Application Rate (Product per Acre) Active Ingredient per Acre Reference
Dense stands of brush >6 feet2 gallons8 lbs[3]
Taller brush and tough to control species3 gallons12 lbs[3]
Typical rights-of-way application128 to 256 ounces~4 to 8 lbs[14]

Table 2: Impact of this compound on Non-Target Herbaceous Plants

Plant Type Observed Effect Conditions Reference
ForbsUp to 85% reduction in coverApplication in a forest understory setting[5]
Native grasses and forbsSevere damageApplication on a prairie preserve[3]
GraminoidsUnclear/inconsistent impactsForest understory application[5]

Experimental Protocols

Protocol for Assessing Off-Target Effects of this compound on Herbaceous Plants

  • Site Selection and Plot Establishment:

    • Select a research area with a representative community of target woody species and non-target herbaceous plants.

    • Establish multiple experimental plots (e.g., 10m x 10m) with sufficient buffer zones between plots to prevent spray drift contamination.

    • Designate a subset of plots as untreated controls.

  • Pre-Application Vegetation Survey:

    • Within each plot, establish smaller quadrats (e.g., 1m x 1m) for detailed vegetation analysis.

    • Identify all herbaceous species within the quadrats.

    • Quantify the percent cover and density of each herbaceous species.

    • Collect photographic documentation of the pre-treatment plant community.

  • This compound Application:

    • Prepare the this compound solution according to the manufacturer's label for the target woody species. Include a non-ionic surfactant.

    • Record all details of the spray mixture, including product and adjuvant concentrations, and water source/quality.

    • Apply the herbicide using a calibrated sprayer (e.g., backpack sprayer with a specific nozzle type) to ensure a consistent application rate across treated plots.

    • Conduct the application during late summer/early fall under favorable weather conditions (low wind, no rain forecast).

    • Record all environmental parameters at the time of application (temperature, humidity, wind speed, and direction).

  • Post-Application Monitoring and Data Collection:

    • Monitor the plots for visual signs of phytotoxicity on herbaceous plants at regular intervals (e.g., 2, 4, and 8 weeks post-application, and at the start of the next growing season).

    • At the peak of the following growing season, repeat the vegetation survey from step 2 in the same quadrats.

    • Quantify changes in species diversity, percent cover, and density of herbaceous plants in treated versus control plots.

    • Document any observed injury symptoms on herbaceous species, such as chlorosis, necrosis, stunting, or mortality.

  • Data Analysis:

    • Statistically analyze the pre- and post-application vegetation data to determine the significance of any changes in the herbaceous plant community in the treated plots compared to the control plots.

    • Correlate the extent of off-target damage with the application parameters and environmental conditions.

Visualizations

Experimental_Workflow cluster_pre_app Pre-Application Phase cluster_app Application Phase cluster_post_app Post-Application Phase site_selection Site Selection & Plot Establishment pre_survey Pre-Application Vegetation Survey site_selection->pre_survey prep Herbicide Preparation pre_survey->prep app This compound Application prep->app env_rec Record Environmental Conditions app->env_rec monitoring Post-Application Monitoring env_rec->monitoring post_survey Post-Application Vegetation Survey monitoring->post_survey analysis Data Analysis & Reporting post_survey->analysis

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Logic cluster_assessment Initial Assessment cluster_solutions Potential Solutions start Observed Off-Target Damage to Herbaceous Plants check_timing Was application timing optimal (late season)? start->check_timing check_weather Were weather conditions conducive to drift? start->check_weather check_equip What application equipment was used? start->check_equip adjust_timing Adjust future applications to late summer/fall. check_timing->adjust_timing No mitigate_drift Implement drift reduction strategies (nozzles, adjuvants). check_weather->mitigate_drift Yes change_equip Use more targeted application methods. check_equip->change_equip High-volume

Caption: Troubleshooting logic for off-target damage.

References

Optimizing Fosamine ammonium concentration for specific woody species control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Fosamine ammonium (B1175870). This guide provides in-depth information, troubleshooting advice, and experimental protocols to assist in optimizing its concentration for the effective control of specific woody species.

Frequently Asked Questions (FAQs)

Q1: What is Fosamine ammonium and what is its primary mechanism of action?

A1: this compound is a selective, post-emergent organophosphate herbicide and plant growth regulator.[1][2] It is primarily used to control woody and leafy plants.[1][2] Its mode of action is not fully understood, but it is often referred to as a "dormancy enforcer."[3] When applied in late summer or fall, it is absorbed by the foliage and translocated, preventing buds from breaking dormancy the following spring.[3][4] This leads to the plant's death without the typical "brown-out" effect seen with other herbicides.[3] There is evidence to suggest it may inhibit mitosis and enzyme systems that require carbamoyl (B1232498) phosphate (B84403) as a substrate.[3][5]

Q2: When is the optimal time to apply this compound for woody species control?

A2: For deciduous species, the best results are achieved when this compound is applied in the late summer or early fall, typically within the two months prior to natural leaf drop.[3][6] This timing allows for maximum absorption and translocation into the plant's systems before dormancy. For pine species, applications can also be made during spring and summer to inhibit growth shortly thereafter.[3]

Q3: What happens if I apply this compound outside the recommended window?

A3: Application outside the late summer/early fall window for deciduous species will likely result in reduced efficacy. The herbicide's unique mode of action relies on being absorbed and present within the plant to prevent the following season's growth.

Q4: Are there different formulations of this compound available?

A4: Yes. The most common trade name is Krenite®, which is available in formulations with and without a built-in surfactant.[6] For formulations without a surfactant, the addition of one is highly recommended to improve performance.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the application and optimization of this compound.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Poor or No Control of Target Species Incorrect Timing: Application was made too early in the summer or after leaf fall.Apply within the two months prior to leaf drop for deciduous species to ensure active absorption and translocation.[3][6]
Insufficient Concentration: The rate was too low for the target species or the density of the brush.For dense stands of brush over 6 feet high, a minimum rate of 8 lbs (2 gallons of a 4 lb/gal product) per acre is recommended. Tougher species may require up to 12 lbs (3 gallons) per acre.[3]
Poor Leaf Penetration: The formulation used did not contain a surfactant, or one was not added.Always add a non-ionic surfactant to the spray solution if it is not already included in the product formulation to improve leaf uptake.[3][5]
Rainfall After Application: Rain occurred shortly after application, washing the herbicide off the foliage.Do not apply if rain is expected within 24 hours. Foliage should be dry at the time of application to ensure maximum absorption.[3]
Hard Water: The spray solution was prepared with hard water (high in calcium and magnesium).Hard water can bind with this compound molecules, reducing effectiveness. "Soften" the water by adding a water conditioning agent like sodium gluconate before adding the herbicide.[3]
Damage to Non-Target Plants Spray Drift: Wind carried the herbicide to desirable adjacent plants.Apply only when wind conditions are calm. Use appropriate nozzles and pressure to minimize the creation of fine droplets that are prone to drift.
Inconsistent Results Across a Treatment Area Uneven Application: The spray coverage was not uniform across all target plants.Ensure thorough and uniform coverage of the foliage, stems, and buds of the target woody plants for effective systemic action.[4]
Logical Troubleshooting Flow

The following diagram outlines a logical workflow for troubleshooting poor efficacy of this compound.

TroubleshootingFlow start Start: Poor Efficacy Observed timing Was Application Timing Correct? (Late Summer/Fall) start->timing rate Was Application Rate Adequate for Target Species/Density? timing->rate Yes adjust_timing Action: Adjust Timing in Next Application timing->adjust_timing No surfactant Was a Surfactant Used? rate->surfactant Yes adjust_rate Action: Increase Concentration/Rate rate->adjust_rate No weather Was Weather Favorable? (Dry Foliage, No Rain for 24h) surfactant->weather Yes add_surfactant Action: Add Surfactant to Tank Mix surfactant->add_surfactant No water Was Water Quality Assessed? (Hard Water) weather->water Yes adjust_weather Action: Re-apply in Favorable Weather weather->adjust_weather No coverage Was Spray Coverage Uniform? water->coverage Yes add_conditioner Action: Use Water Conditioner water->add_conditioner No adjust_coverage Action: Improve Application Technique coverage->adjust_coverage No success Problem Likely Resolved coverage->success Yes adjust_timing->rate adjust_rate->surfactant add_surfactant->weather adjust_weather->water add_conditioner->coverage adjust_coverage->success

Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.

Data Presentation: Application Rates and Efficacy

The following table summarizes recommended application rates for woody species control. Note that specific concentrations may need to be optimized based on local conditions and species tolerance.

Target ScenarioProduct Rate (4 lb/gal formulation)Active Ingredient RateTarget Species ExamplesNotes
General Brush Control 1.5 - 2.0 gallons / acre6 - 8 lbs / acreBlackberry, Sumac, Black Locust, Sweet Gum[6]Use the lower rate for suppression and the higher rate for complete control.
Dense Stands (>6 ft tall) 2.0 - 3.0 gallons / acre8 - 12 lbs / acreMaple, Oak, Birch, Alder, Ash, Hickory, Willow[1][3][6]Higher rates are necessary for tall, dense brush and difficult-to-control species.
Selective Application (Spot Treatment) 2.5% v/v solutionNot ApplicableMultiflora Rose (Rosa multiflora)[5]This concentration was effective in a field study when mixed with a 0.5% v/v non-ionic surfactant.[5]

Experimental Protocols

Protocol: Dose-Response Experiment for Optimizing Concentration

This protocol outlines a method for determining the optimal concentration of this compound for a specific woody species.

1. Objective: To determine the minimum effective concentration of this compound required for satisfactory control of a target woody species.

2. Materials:

  • This compound formulation (e.g., Krenite® S, 4 lb/gal)

  • Non-ionic surfactant (if not in formulation)

  • Water source (deionized or tested for hardness)

  • Calibrated spray equipment (e.g., backpack sprayer with a flat fan nozzle)

  • Personal Protective Equipment (PPE) as per product label

  • Marking flags or tags

  • Data collection sheets

3. Experimental Design:

  • Site Selection: Choose a site with a healthy, uniform population of the target woody species.

  • Plot Layout: Establish multiple treatment plots. Each plot should contain a representative number of individual plants (e.g., 5-10). Use a randomized complete block design to account for environmental variability.

  • Treatments: Prepare several concentrations of this compound. Include a control group (no treatment) and a vehicle control (water + surfactant only).

    • Example concentrations (as % of final spray volume): 0% (Control), 0% + Surfactant, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%.

  • Replication: Each treatment should be replicated at least 3-4 times.

4. Procedure:

  • Timing: Conduct the experiment during the optimal application window (late summer/early fall).

  • Preparation: Calibrate spray equipment to ensure a known and consistent output volume. Prepare the test solutions immediately before application.

  • Application: Apply the solutions to the foliage of the target plants until wet, but not to the point of runoff. Ensure complete coverage. Use spray shields to prevent drift between plots.

  • Data Collection (Initial): Record the date of application, weather conditions, and the health/vigor of the plants in each plot before treatment.

  • Data Collection (Follow-up): The primary efficacy assessment should occur in the spring of the following year. Evaluate each plant for:

    • Percentage of bud break failure.

    • Percentage of canopy control (leaf-out suppression).

    • Vigor of any new growth (e.g., spindly, stunted leaves).

    • Plant mortality.

5. Data Analysis:

  • Calculate the average response for each treatment group.

  • Use statistical analysis (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between concentrations.

  • Plot a dose-response curve to visualize the relationship between concentration and efficacy.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the dose-response experiment.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation site_selection Select Uniform Site & Target Species plot_design Design Experiment (Randomized Blocks) site_selection->plot_design treatment_prep Prepare Treatment Concentrations plot_design->treatment_prep calibrate Calibrate Sprayer treatment_prep->calibrate apply Apply Treatments (Late Summer/Fall) calibrate->apply record_initial Record Pre-Treatment Data apply->record_initial wait Wait for Next Growing Season record_initial->wait assess Assess Efficacy (Spring Follow-up) wait->assess analyze Analyze Data (ANOVA, Dose-Response) assess->analyze conclusion conclusion analyze->conclusion Determine Optimal Concentration

Caption: Workflow for a dose-response experiment to optimize this compound.

References

Factors affecting Fosamine ammonium uptake and translocation in plants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the factors that influence the uptake and translocation of fosamine (B1202035) ammonium (B1175870) in plants.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is fosamine ammonium and what is its primary mode of action?

This compound is a post-emergent, selective, organophosphate herbicide used to control woody and leafy plants.[1] Its primary mode of action is as a plant growth regulator, often referred to as a "dormancy enforcer."[2] When applied to deciduous plants in late summer or early fall, the compound is absorbed with little immediate effect.[2][3] The herbicidal effects become apparent the following spring when the treated plants fail to refoliate, or the buds fail to open or produce only miniature, spindly leaves, ultimately leading to the plant's death.[2][3] While the exact mechanism is not fully understood, there is evidence to suggest it inhibits mitosis in susceptible plants.[2]

FAQ 2: What are the key factors influencing the uptake of this compound by plants?

Several factors can significantly impact the foliar absorption of this compound:

  • Plant Species and Leaf Characteristics: The structure of a plant's leaves plays a crucial role. Plants with glossy or waxy leaves may exhibit reduced absorption because this compound, being a salt formulation, does not easily penetrate such surfaces.[2]

  • Application Timing: For deciduous species, the best results are achieved when the herbicide is applied in late summer or early fall, within two months of leaf drop.[2][3]

  • Coverage: Thorough and complete coverage of the plant is essential for effective treatment, as it is translocated within the plant.[3]

  • Use of Surfactants: The addition of a nonionic surfactant is recommended to improve leaf penetration and overall effectiveness.[2]

  • Hard Water: Water with high concentrations of calcium and magnesium (hard water) can bind to this compound molecules, potentially reducing its efficacy.[2]

FAQ 3: How is this compound translocated within the plant?

Once absorbed, this compound is a systemic herbicide, meaning it is translocated throughout the plant's vascular system.[3][4] Studies using radiolabeled 14C-fosamine have shown that it is rapidly translocated throughout the plant, regardless of whether it is applied to the leaves, stems, or buds.[5][6] However, the highest concentration of the compound typically remains at the site of uptake.[5][6] It is believed that species that are tolerant to this compound do not translocate the herbicide as effectively as susceptible species.[2]

FAQ 4: What environmental conditions affect the efficacy of this compound?

Environmental factors can influence the performance of this compound:

  • Temperature: Higher temperatures generally enhance the penetration and translocation of herbicides.[7]

  • Relative Humidity: Plants in low relative humidity may develop thicker cuticles, which can reduce herbicide penetration.[7]

  • Light: Sunny days can lead to a more rapid plant response to foliar-applied herbicides.[7]

  • Soil Moisture: Adequate soil moisture generally supports better herbicide efficacy.[7]

FAQ 5: Does this compound have soil activity?

This compound has limited soil activity due to its rapid degradation by soil microbes and its tendency to bind to soil particles.[2][3] The average half-life in soil is approximately one to two weeks.[2] This rapid breakdown and adsorption prevent significant uptake by plant roots and limit its mobility in the soil, reducing the risk of leaching into groundwater.[2][3]

Section 2: Troubleshooting Guide

Problem 1: Poor control of target woody plants despite application.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Incorrect Application Timing For deciduous species, ensure application occurs within the two months leading up to leaf drop for optimal uptake and translocation before dormancy.[2]
Inadequate Coverage Ensure that the spray application provides complete and uniform coverage of the entire plant, including all foliage and stems.[3]
Hard Water Interference Test the water source for hardness. If high in calcium and magnesium, consider using a water conditioner or adding a product like sodium gluconate to "soften" the water before mixing the herbicide.[2]
Absence of Surfactant Always include a recommended nonionic surfactant at the specified rate (e.g., 0.25% by volume) to enhance penetration through the leaf cuticle.[2]
Resistant Plant Species Some woody species are naturally more tolerant to this compound, possibly due to limited translocation.[2] Consider alternative herbicides or integrated management strategies for these species.
Low Application Rate For dense stands of brush or taller, tougher species, ensure the application rate is sufficient. Higher rates may be necessary for effective control.[2]
Problem 2: Inconsistent results across different treatment areas.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Variable Environmental Conditions Applications made under cool, dry, or low-light conditions may be less effective.[7] Plan applications for warm, humid, and sunny days when possible to maximize plant metabolic activity and herbicide uptake.
Soil Type Differences While root uptake is minimal, soil characteristics can influence microbial degradation rates.[2] However, this is less likely to cause major variations in foliar application efficacy.
Variability in Plant Health Stressed plants (e.g., due to drought) may not absorb and translocate herbicides as effectively. Treat healthy, actively growing plants for best results.

Section 3: Experimental Protocols & Data

Protocol 1: General Method for Determining this compound in Plant Tissues

This is a generalized protocol; specific quantification would require analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Sample Collection: Harvest plant tissues (leaves, stems, roots) at specified time points after this compound application.

  • Sample Preparation:

    • Thoroughly wash the exterior of the plant material to remove any unabsorbed surface residues.

    • Record the fresh weight of the tissue samples.

    • Homogenize the plant tissue in a suitable solvent (e.g., methanol/water mixture).

  • Extraction:

    • Shake or sonicate the homogenized sample for a set period to extract the this compound into the solvent.

    • Centrifuge the sample to pellet the solid plant material.

    • Collect the supernatant for analysis.

  • Analysis:

    • Filter the supernatant to remove any remaining particulate matter.

    • Analyze the extract using a validated analytical method (e.g., HPLC-MS/MS) to quantify the concentration of this compound and its metabolites.

  • Data Expression: Express the results as µg of this compound per gram of fresh or dry plant tissue.

Data Table: Factors Influencing this compound Degradation and Adsorption
Factor Effect Quantitative Data / Observation Reference
Microbial Degradation Primary degradation mechanism in soil.45-75% of this compound in soils was microbially degraded within 90 days.[2]
Soil Half-Life Rapid degradation.Average half-life in soil is one to two weeks.[2][8]
Soil Adsorption Binds readily to soil particles.Adsorption coefficient (K) values ranged from 0.7 in sandy loam to >20 in silt loam.[2]
Water Degradation Stable in neutral to basic water, degrades in acidic water.Factors affecting degradation in water, in order of importance: low pH (< 5), high temperatures (25°C vs. 15°C), and UV exposure.[2]
Photodegradation Not readily degraded by sunlight alone.Increased UV exposure, higher temperature, and lower pH can increase photolytic degradation rates.[2]

Section 4: Visualizations

Diagram 1: Experimental Workflow for a this compound Uptake and Translocation Study

G cluster_prep Preparation Phase cluster_app Application Phase cluster_inc Incubation & Sampling cluster_analysis Analysis Phase cluster_results Results & Interpretation Plant_Growth Grow uniform set of target plants Herbicide_Prep Prepare this compound solution (with/without surfactant) Application Apply herbicide solution to specific plant part (e.g., leaf) Herbicide_Prep->Application Incubation Incubate plants for set time periods (e.g., 24h, 48h, 7d, 32d) Application->Incubation Sampling Harvest plant tissues (Treated leaf, stem, roots, new growth) Incubation->Sampling Extraction Extract this compound from plant tissues Sampling->Extraction Quantification Quantify compound using analytical method (e.g., HPLC) Extraction->Quantification Data_Analysis Analyze data to determine uptake and translocation patterns Quantification->Data_Analysis Conclusion Draw conclusions on factors affecting herbicide movement Data_Analysis->Conclusion

Caption: Workflow for a plant uptake and translocation study.

Diagram 2: Troubleshooting Logic for Low this compound Efficacy

G start Start: Low Herbicide Efficacy Observed check_timing Was application timed correctly? (Late summer/early fall for deciduous) start->check_timing check_surfactant Was a surfactant used? check_timing->check_surfactant Yes adjust_timing Solution: Adjust application timing for next season check_timing->adjust_timing No check_coverage Was plant coverage complete? check_surfactant->check_coverage Yes add_surfactant Solution: Add recommended surfactant to spray mix check_surfactant->add_surfactant No check_water Was hard water used? check_coverage->check_water Yes improve_coverage Solution: Improve application technique for full coverage check_coverage->improve_coverage No use_conditioner Solution: Use a water conditioner or alternative water source check_water->use_conditioner Yes end_fail Consider alternative control methods for resistant species check_water->end_fail No end_success Problem Likely Resolved adjust_timing->end_success add_surfactant->end_success improve_coverage->end_success use_conditioner->end_success

Caption: Troubleshooting flowchart for this compound efficacy.

References

Addressing variability in Fosamine ammonium experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fosamine ammonium (B1175870). This resource is designed for researchers, scientists, and professionals in plant science and vegetation management to address common issues and variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Fosamine ammonium and what is its primary mechanism of action?

A1: this compound is a selective, post-emergent organophosphate herbicide used to control woody and leafy plants.[1] It functions as a plant growth regulator, often referred to as a "dormancy enforcer."[2] While its exact mode of action is not fully understood, it is believed to inhibit mitosis in susceptible plants.[2] When applied in late summer or early fall, the effects are typically not visible until the following spring, when treated plants fail to produce new foliage and subsequently die.[2][3]

Q2: How does this compound behave in the environment?

A2: this compound degrades rapidly in soil, primarily through microbial metabolism, with a typical half-life of about 8 to 14 days.[1][2] It is highly soluble in water but also binds readily to some soil types, which, combined with its rapid degradation, gives it a low potential to contaminate groundwater.[1][2][4] In water, it is stable, but it is quickly broken down by microbes in aquatic sediments.[2] The primary degradate is carbamoylphosphonic acid (CPA), which also has a short half-life.[2][5]

Q3: What are the general toxicity characteristics of this compound?

A3: this compound is considered to have low acute toxicity to mammals, birds, fish, and aquatic invertebrates.[2][3] The U.S. EPA classifies its formulation, Krenite, as toxicity class II (moderate toxicity) primarily due to its potential to cause moderate eye irritation.[1] It does not tend to bioaccumulate in mammals.[1]

Troubleshooting Guide: Addressing Experimental Variability

This guide addresses specific issues that can lead to inconsistent or unexpected results in your experiments.

Q4: Why am I seeing poor or no control of the target woody species?

A4: Several factors can lead to reduced efficacy. Please review the following potential causes:

  • Incorrect Application Timing: For deciduous species, this compound is most effective when applied in the late summer or early fall, within two months of when the leaves would naturally drop.[2] Application outside this window can lead to poor results.

  • Insufficient Herbicide Absorption: At least 50% of the applied herbicide needs to be absorbed and translocated by the plant.[2]

    • Rainfall: Rain occurring within 24 hours of application can wash the product off the foliage before it can be absorbed.[2]

    • Foliage Condition: Application should be made to dry foliage.[2]

    • Plant Tolerance: Some species are more tolerant, possibly due to poor translocation of the herbicide.[2]

  • Inadequate Spray Coverage: Complete and uniform coverage of the plant is crucial for effective control, as the herbicide is absorbed through leaves and stems.[3]

  • Low Application Rate: For dense stands of brush over 6 feet high, a minimum rate of 8 lbs (2 gallons) per acre is recommended. Tougher species may require higher rates.[2]

Q5: My experimental results are inconsistent across different trial sites. What could be the cause?

A5: Site-specific environmental conditions are a major source of variability. Consider the following:

  • Water Hardness: Using "hard" water, which is high in calcium and magnesium, can reduce the effectiveness of this compound as these ions can bind with the herbicide molecules.[2]

  • Soil Characteristics: While this compound has low mobility in soil, its degradation rate is influenced by soil microbes.[3] Factors that affect microbial activity, such as soil temperature, moisture, and organic content, will alter the herbicide's persistence and availability.[2]

  • pH: The degradation of this compound in water is accelerated by low pH (<5) and high temperatures.[2]

Q6: I've observed damage to non-target native plants in my experimental plots. Why did this happen?

A6: While this compound is selective for certain woody species, it can also impact non-target herbaceous plants.[2] This can occur due to:

  • Spray Drift: Wind can carry spray droplets to unintended vegetation.

  • Species Sensitivity: Some native grasses and forbs have shown sensitivity and can be severely damaged by the application.[2]

  • Over-application: Applying at rates higher than recommended can increase the risk of damage to non-target species.

Q7: I'm having issues when tank-mixing this compound with other products. What should I do?

A7: Tank-mixing problems often result from chemical or physical incompatibility.[6][7]

  • Incorrect Mixing Order: Always follow the recommended mixing order for different formulation types. Products with low water solubility, like wettable powders (WP) or water-dispersible granules (WDG), should generally be added first to a tank that is at least half-full of water.[6][8]

  • Insufficient Agitation: Maintain good agitation throughout the mixing and application process to ensure products remain uniformly suspended.[6]

  • Chemical Incompatibility: Some tank mixes can be antagonistic, leading to reduced efficacy or increased potential for crop injury.[7] If you are unsure about the compatibility of a mix, perform a jar test beforehand.[6] this compound can be mixed with glyphosate (B1671968) for a synergistic effect but should not be mixed with acidic pesticides.[9][10]

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Efficacy start Poor Efficacy Observed q1 Was Application Timing Correct? (Late Summer/Fall) start->q1 q2 Was there Rain within 24h? q1->q2 Yes res1 Adjust Application Timing q1->res1 No q3 Was Water Hardness High? q2->q3 No res2 Re-apply in Dry Conditions q2->res2 Yes q4 Was Spray Coverage Complete? q3->q4 No res3 Use Water Softener (e.g., Sodium Gluconate) q3->res3 Yes q5 Was a Surfactant Used? q4->q5 Yes res4 Improve Application Technique (Nozzles, Pressure) q4->res4 No res5 Add Approved Surfactant q5->res5 No

Caption: A logical workflow for troubleshooting poor experimental results.

Data on Factors Influencing Variability

The following tables summarize key factors that can introduce variability into your experimental outcomes.

Table 1: Application and Environmental Factors

FactorRecommended PracticeImpact of DeviationCitation
Application Timing Late summer/early fall for deciduous speciesPoor efficacy; plant may not translocate the herbicide effectively[2]
Rainfall No rain within 24 hours post-applicationReduced efficacy due to herbicide being washed off foliage[2]
Water Quality Use soft water (low in Ca²⁺/Mg²⁺)Hard water can bind to the herbicide, reducing its effectiveness[2]
Surfactant Use Addition of a non-ionic surfactant is recommendedPoor leaf penetration and reduced absorption[2]
Spray Coverage Thorough and uniform coverage of all plant partsIncomplete control; unaffected parts of the plant may survive[3]

Table 2: Soil and Degradation Factors

FactorConditionImpact on this compoundCitation
Primary Degradation Microbial MetabolismRapid breakdown in soil; half-life of 1-2 weeks[1][2]
Soil Temperature Increased TemperatureEnhances microbial degradation, shortening half-life[2]
Soil Moisture Increased MoistureEnhances microbial degradation[2]
Organic Content Higher Organic ContentEnhances microbial degradation; may increase soil adsorption[2]
Soil Adsorption Varies (e.g., Kd 0.7 to >20)Binds readily to some soils, limiting mobility and root uptake[2]

Experimental Protocols

Protocol: Whole-Plant Efficacy Bioassay

This protocol provides a standardized method for assessing the efficacy of this compound on a target woody plant species in a greenhouse setting.

  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants of the target species from a location with no prior herbicide exposure (susceptible population).[11]

    • Store seeds in labeled paper bags under dry, low-temperature conditions until use.[11]

    • Use an appropriate germination method for the species, which may involve scarification or stratification, to produce uniform seedlings.

  • Plant Cultivation:

    • Transplant uniform seedlings into pots containing a standardized potting mix.

    • Grow plants in a controlled greenhouse environment to the desired growth stage for treatment (e.g., 4-6 leaf stage or specific height).

  • Experimental Design:

    • Use a completely randomized design with a minimum of two replicates per treatment.[11]

    • Treatments should include an untreated control and a range of this compound application rates (e.g., half, intended, and double the proposed label rate).[12]

    • Include a known susceptible population as a check in all experiments to evaluate general treatment efficacy.[11]

  • Herbicide Application:

    • Calibrate spray equipment to deliver a precise volume.

    • Prepare the spray solution, including any required surfactants, according to the product label.

    • Apply the treatments uniformly to the plant foliage.

  • Data Collection and Assessment:

    • Assess plants at regular intervals (e.g., 4, 8, and 12 weeks after treatment).

    • Primary assessment is typically conducted in the growing season following a fall application to check for bud-break failure.

    • Record plant mortality (survival expressed as a percentage of treated plants).[11]

    • Conduct visual assessments of phytotoxicity and biomass reduction compared to the untreated control.[11]

  • Data Analysis:

    • Analyze survival data and biomass reduction using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Environmental Fate and Pathway Diagram

G cluster_1 Environmental Fate of this compound fos This compound (Applied to Foliage) plant Plant Absorption & Translocation fos->plant Slow Absorption washoff Wash-off (Rainfall) fos->washoff soil Soil plant->soil Plant Decay washoff->soil microbes Microbial Degradation (t½ ≈ 1-2 weeks) soil->microbes leaching Leaching Potential (Low) soil->leaching adsorption Soil Adsorption soil->adsorption cpa Metabolite (CPA) microbes->cpa Degrades to

Caption: The environmental pathway of this compound after application.

References

Interference of soil organic matter on Fosamine ammonium bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interference of soil organic matter on fosamine-ammonium bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of high soil organic matter on the bioavailability of fosamine-ammonium?

A1: Generally, high soil organic matter is expected to decrease the bioavailability of fosamine-ammonium. This is due to two primary mechanisms:

  • Adsorption: Fosamine-ammonium tends to bind to organic matter in the soil.[1] This adsorption reduces the amount of the compound that is freely available in the soil solution for plant uptake.

  • Enhanced Microbial Degradation: Higher organic matter content supports a more active microbial population in the soil. These microbes can degrade fosamine-ammonium, further reducing its concentration and availability.[1]

Q2: I am observing inconsistent results in my fosamine-ammonium uptake experiments across different soil types. What could be the cause?

A2: Inconsistent results are often linked to variations in soil composition, particularly the percentage of organic matter and clay content. Soils with higher organic matter and clay content tend to exhibit greater adsorption of fosamine-ammonium, leading to lower uptake by plants.[1] It is crucial to characterize your soil samples for these parameters to understand and explain any observed variability. While a direct correlation is generally expected, some studies have reported variability in the correlation between soil adsorption coefficients and organic matter content, suggesting other soil factors may also play a significant role.[2]

Q3: How does soil pH influence the interaction between fosamine-ammonium and soil organic matter?

A3: Soil pH can influence the surface charge of both the soil organic matter and the fosamine-ammonium molecule, thereby affecting their interaction. While specific studies on fosamine-ammonium are limited, the binding of organic compounds to soil organic matter is known to be pH-dependent. For instance, changes in pH can alter the ionization state of functional groups on both the herbicide and the organic matter, which can either enhance or reduce electrostatic interactions and hydrogen bonding.[3][4]

Q4: Can I assume that the total concentration of fosamine-ammonium in the soil is what is available to the plants?

A4: No, the total concentration of fosamine-ammonium in the soil (the sum of the adsorbed and solution phases) is not equivalent to its bioavailable fraction. The bioavailable fraction is the portion of the chemical that is in the soil solution and can be readily taken up by plant roots. Adsorption to soil organic matter and clay particles significantly reduces this bioavailable fraction.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no detectable fosamine-ammonium uptake in high organic matter soil. High adsorption and/or rapid microbial degradation of fosamine-ammonium.[1]1. Characterize Soil: Analyze the organic matter content and microbial activity of your soil. 2. Increase Application Rate: Conduct a dose-response experiment with higher concentrations of fosamine-ammonium to overcome the high adsorption capacity. 3. Sterilize a Soil Sub-sample: Use a sterilized soil control to distinguish between adsorption and microbial degradation. If uptake increases in sterilized soil, microbial degradation is a significant factor.
High variability in replicate experiments. Inhomogeneous soil samples or inconsistent application of fosamine-ammonium.1. Homogenize Soil: Thoroughly mix your bulk soil sample before aliquoting for individual experimental units. 2. Standardize Application: Ensure a precise and consistent method for applying the fosamine-ammonium solution to each soil sample.
Difficulty in extracting and quantifying fosamine-ammonium from soil. Strong binding to soil particles, especially in high organic matter soils, or degradation during extraction.1. Optimize Extraction Method: Refer to established methods, such as those using high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection. Consider using stronger extractants or sequential extraction protocols. 2. Minimize Degradation: Keep samples cool during and after extraction to minimize microbial and chemical degradation.
Unexpectedly high bioavailability in a soil with high organic matter. The specific composition of the organic matter may have a lower binding affinity for fosamine-ammonium. Other soil factors like pH or the presence of competing ions could be influencing binding.1. Analyze Organic Matter Composition: Characterize the humic and fulvic acid fractions of your soil organic matter. 2. Measure Soil pH and Cation Exchange Capacity (CEC): These parameters can influence the binding interactions.[5]

Data Presentation

Table 1: Adsorption Coefficients of Fosamine-Ammonium in Different Soil Types

Soil TypeOrganic Matter (%)Clay Content (%)Adsorption Coefficient (K)Reference
Sandy LoamLowLow0.7Han (1979)[1]
Silt LoamHighHigh>20Han (1979)[1]
Low Organic Sandy BarnsLow-0.22Mass.gov[2]
Silt Barns--350Mass.gov[2]

Note: This table summarizes data from multiple sources and is for comparative purposes. Experimental conditions may have varied.

Experimental Protocols

Protocol 1: Batch Equilibrium Experiment to Determine Fosamine-Ammonium Adsorption to Soil

This protocol is a standard method to quantify the extent to which a compound is adsorbed by soil particles.

1. Soil Preparation:

  • Air-dry the soil sample and sieve it through a 2-mm mesh.
  • Characterize the soil for organic matter content, pH, and texture.

2. Solution Preparation:

  • Prepare a stock solution of fosamine-ammonium in a suitable solvent (e.g., 0.01 M CaCl2 to maintain a constant ionic strength).
  • Create a series of working solutions of known concentrations from the stock solution.

3. Adsorption Experiment:

  • Weigh a known amount of soil (e.g., 5 g) into a series of centrifuge tubes.
  • Add a known volume (e.g., 25 mL) of each working solution to the tubes.
  • Include control tubes with no soil to account for any adsorption to the tube walls.
  • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

4. Analysis:

  • Centrifuge the tubes to separate the soil from the solution.
  • Filter the supernatant.
  • Measure the concentration of fosamine-ammonium remaining in the supernatant using an appropriate analytical method (e.g., HPLC-MS).

5. Calculation:

  • Calculate the amount of fosamine-ammonium adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
  • The adsorption coefficient (K) can be calculated using the following equation: K = (Amount of adsorbed fosamine-ammonium) / (Equilibrium concentration in solution)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation (Drying, Sieving) Incubation Soil Incubation with Fosamine-Ammonium Soil_Prep->Incubation Fosamine_Sol Fosamine-Ammonium Solution Preparation Fosamine_Sol->Incubation Separation Solid-Liquid Separation (Centrifugation/Filtration) Incubation->Separation Quantification Quantification of Fosamine-Ammonium (e.g., HPLC-MS) Separation->Quantification Data_Analysis Data Analysis (Adsorption Calculation) Quantification->Data_Analysis

Caption: Workflow for a batch equilibrium experiment to measure fosamine-ammonium adsorption in soil.

Logical_Relationship SOM Increased Soil Organic Matter Adsorption Increased Adsorption of Fosamine-Ammonium SOM->Adsorption Microbial_Activity Increased Microbial Activity SOM->Microbial_Activity Bioavailability Decreased Bioavailability of Fosamine-Ammonium Adsorption->Bioavailability Degradation Increased Microbial Degradation Microbial_Activity->Degradation Degradation->Bioavailability

Caption: The relationship between soil organic matter and fosamine-ammonium bioavailability.

References

Technical Support Center: Enhancing the Systemic Activity of Fosamine Ammonium in Resistant Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with fosamine (B1202035) ammonium (B1175870), particularly in the context of plant resistance.

Troubleshooting Guides

Issue 1: Reduced Efficacy of Fosamine Ammonium on Target Woody Plants

Question: We are observing lower than expected efficacy of this compound on a typically susceptible woody plant species. What are the potential causes and troubleshooting steps?

Answer:

Reduced efficacy can stem from several factors, ranging from application technique to the development of resistance. Follow these steps to diagnose and address the issue:

  • Verify Application Parameters:

    • Timing: this compound is most effective when applied late in the growing season (late summer to early fall), approximately two months before leaf drop for deciduous species.[1] Applications outside this window can lead to reduced uptake and translocation.

    • Coverage: Ensure thorough and uniform coverage of the foliage. Incomplete coverage can lead to partial control as the herbicide has limited contact action.[2]

    • Rate: Confirm that the application rate is appropriate for the target species and density. Higher rates may be necessary for dense stands or more tolerant species.[1]

    • Adjuvants: this compound is a salt formulation and does not easily penetrate the waxy cuticle of mature leaves. The addition of a non-ionic surfactant is often recommended to improve absorption.[1]

  • Assess for Potential Resistance:

    • History of Use: Has the target area been treated with this compound or other herbicides repeatedly? Continuous use can select for resistant individuals.

    • Mechanism of Resistance: The primary mechanism of resistance to this compound is believed to be reduced translocation of the herbicide from the leaves to the buds, where it exerts its effect.[1] Tolerant species may naturally have lower rates of translocation.[1]

  • Experimental Steps to Investigate Reduced Translocation:

    • Conduct a comparative translocation study using radiolabeled this compound (¹⁴C-fosamine ammonium) on both the suspected resistant population and a known susceptible population of the same species.

    • Quantify the amount of radioactivity in different plant parts (treated leaf, stem, roots, and apical buds) over time. A significantly lower accumulation of radioactivity in the buds of the suspected resistant plants would support the reduced translocation hypothesis.

Issue 2: Inconsistent Results with Adjuvants

Question: We are using a non-ionic surfactant with this compound, but the results are still inconsistent. How can we optimize our adjuvant selection and use?

Answer:

While non-ionic surfactants are generally recommended, their effectiveness can be influenced by several factors.

  • Adjuvant Type and Concentration:

    • Not all non-ionic surfactants are equal. Their performance can vary based on the specific chemistry and the plant species.

    • Experiment with different types of non-ionic surfactants (e.g., alcohol ethoxylates, alkylphenol ethoxylates) to find the most effective one for your target species.

    • Optimize the surfactant concentration. Typically, a concentration of 0.25% to 0.5% (v/v) is recommended, but this may need adjustment.[3]

  • Water Quality:

    • Hard water containing high levels of calcium and magnesium ions can antagonize this compound, reducing its efficacy.

    • Consider using a water conditioning agent, such as ammonium sulfate (B86663) (AMS), in the tank mix to mitigate the effects of hard water.

  • Environmental Conditions:

    • Application during hot, dry conditions can lead to rapid drying of spray droplets, reducing the time for foliar absorption. Oil-based adjuvants or humectants can help to slow drying.

    • Rainfall shortly after application can wash the herbicide off the leaves. Ensure a sufficient rain-free period after application.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: The precise mechanism of action of this compound is not fully understood. It is classified as a plant growth regulator.[1] It is absorbed by the foliage and translocated to the buds, where it inhibits their development in the following spring, preventing refoliation and ultimately leading to the death of the plant.[1][2] There is some evidence to suggest that it may inhibit mitosis in susceptible plants.[1]

Q2: What are the primary mechanisms of plant resistance to this compound?

A2: The most cited mechanism of resistance to this compound is reduced translocation .[1] Resistant or tolerant plants are believed to absorb the herbicide through their leaves but are less efficient at moving it to the buds where it needs to act. Other potential, though less studied, mechanisms of non-target-site resistance could include enhanced metabolic detoxification or sequestration of the herbicide within the plant cell.

Q3: What role might ABC transporters play in this compound resistance?

A3: While not specifically demonstrated for this compound, ATP-binding cassette (ABC) transporters are known to play a role in resistance to other herbicides.[4] These membrane proteins can act as efflux pumps, actively transporting herbicides or their metabolites out of the cytoplasm or into the vacuole for sequestration, thereby preventing them from reaching their target site.[3][4] It is plausible that overexpression or altered activity of specific ABC transporters could contribute to reduced systemic movement of this compound in resistant plants.

Q4: Are there specific plant species known to be resistant to this compound?

A4: While many woody species are susceptible, some are known to be more tolerant or only partially controlled by this compound. These can be considered functionally resistant in a field setting. Examples of species with varying susceptibility include:

  • Susceptible: Blackberry, oaks (white, water, red), pines (loblolly, Virginia), sweet gum, sumac.

  • Partially Controlled/Tolerant: Red alder, hawthorn, wild cherry, maple, white ash, hickory, willow.[5]

Q5: How can I quantitatively assess the uptake and translocation of this compound in my experiments?

A5: The most accurate method is to use radiolabeled this compound (e.g., ¹⁴C-fosamine ammonium). This allows for direct tracing and quantification of the herbicide within the plant. The experimental protocol section below provides a detailed methodology for this type of study. Alternatively, you can use analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the amount of non-labeled this compound in different plant tissues.[6]

Data Presentation

Table 1: Hypothetical Comparative Translocation of ¹⁴C-Fosamine Ammonium in Susceptible vs. Resistant Biotypes of a Woody Plant Species 72 Hours After Treatment.

(Note: This table presents illustrative data based on the expected outcome of reduced translocation in a resistant biotype. Actual experimental data may vary.)

Plant Tissue% of Applied ¹⁴C Radioactivity (Susceptible Biotype)% of Applied ¹⁴C Radioactivity (Resistant Biotype)
Treated Leaf35%65%
Stem (below treated leaf)25%10%
Roots15%5%
Apical Buds10%2%
Other Tissues15%18%

Experimental Protocols

Protocol 1: Comparative Analysis of ¹⁴C-Fosamine Ammonium Translocation

Objective: To quantify and compare the systemic movement of this compound in susceptible and suspected resistant plant biotypes.

Materials:

  • ¹⁴C-Fosamine ammonium of known specific activity

  • Susceptible and suspected resistant plants of the same species, grown under identical conditions

  • Micropipette

  • Non-ionic surfactant

  • Distilled water

  • Liquid scintillation counter and scintillation cocktail

  • Biological oxidizer

  • Plant tissue harvesting tools (scalpel, forceps)

  • Analytical balance

Methodology:

  • Plant Preparation: Grow plants to a uniform developmental stage (e.g., 6-8 true leaves).

  • Treatment Solution Preparation: Prepare a treatment solution of ¹⁴C-fosamine ammonium in distilled water with 0.25% (v/v) non-ionic surfactant. The final concentration of this compound should be based on recommended field application rates.

  • Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a fully expanded, mature leaf on each plant.

  • Incubation: Maintain the plants under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle) for the duration of the experiment (e.g., 24, 48, 72 hours).

  • Harvesting: At each time point, carefully harvest the plants.

    • Wash the treated leaf with a small volume of water or a mild detergent solution to remove unabsorbed herbicide from the leaf surface. Analyze the wash solution by liquid scintillation counting to determine the amount of unabsorbed herbicide.

    • Section the plant into the following parts: treated leaf, stem above the treated leaf, stem below the treated leaf, roots, and apical buds.

  • Quantification:

    • Weigh each plant part.

    • Homogenize and combust a subsample of each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

    • Calculate the amount of ¹⁴C-fosamine ammonium equivalents in each plant part and express it as a percentage of the total absorbed radioactivity.

Protocol 2: Evaluation of Adjuvant Efficacy

Objective: To determine the effect of different adjuvants on the foliar uptake of this compound.

Materials:

  • This compound

  • A selection of adjuvants to be tested (e.g., different non-ionic surfactants, crop oil concentrates, ammonium sulfate)

  • Target plant species (preferably with a waxy leaf cuticle)

  • Spray chamber or hand sprayer for uniform application

  • Analytical method for this compound quantification (e.g., HPLC-MS/MS)

  • Leaf washing solution (e.g., 10% methanol (B129727) in water)

Methodology:

  • Plant Preparation: Grow plants to a consistent size and developmental stage.

  • Treatment Solutions: Prepare spray solutions of this compound with each adjuvant at the desired concentrations. Include a control treatment with this compound only.

  • Application: Spray the plants with the different treatment solutions until runoff, ensuring uniform coverage.

  • Incubation: Place the treated plants in a controlled environment for a set period (e.g., 24 hours).

  • Leaf Washing: At the end of the incubation period, carefully excise a set number of leaves from each plant. Wash the leaves with a known volume of the leaf washing solution to remove any unabsorbed herbicide from the leaf surface.

  • Quantification:

    • Analyze the concentration of this compound in the leaf wash solution using a validated HPLC-MS/MS method.

    • The amount of this compound absorbed by the leaves is calculated by subtracting the amount recovered in the leaf wash from the total amount applied.

  • Data Analysis: Compare the percentage of this compound absorbed for each adjuvant treatment to the control (no adjuvant).

Mandatory Visualization

Fosamine_Ammonium_Action_and_Resistance Fosamine This compound Application Leaf Leaf Surface (Cuticle) Fosamine->Leaf Foliar Spray Absorption Absorption Leaf->Absorption Translocation Systemic Translocation (Phloem) Absorption->Translocation Buds Apical and Axillary Buds Translocation->Buds ReducedTranslocation Reduced Translocation (Resistance Mechanism) Translocation->ReducedTranslocation Inhibition Inhibition of Bud Development Buds->Inhibition PlantDeath Plant Death Inhibition->PlantDeath ReducedTranslocation->Buds Reduced Herbicide Accumulation Adjuvant Adjuvant (e.g., Surfactant) Adjuvant->Leaf Enhances Penetration

Caption: this compound's mode of action and the impact of resistance.

Experimental_Workflow_Translocation Start Start: Select Plants (Susceptible & Resistant) Treatment Apply ¹⁴C-Fosamine Ammonium to a Single Leaf Start->Treatment Incubation Incubate for Defined Time Points Treatment->Incubation Harvest Harvest and Section Plant Tissues Incubation->Harvest Quantify Quantify Radioactivity in Each Section Harvest->Quantify Analysis Compare Translocation Patterns Quantify->Analysis End Conclusion on Resistance Mechanism Analysis->End Hypothetical_Resistance_Pathway cluster_cell Plant Cell Fosamine_in This compound (in cytoplasm) ABC_Transporter ABC Transporter (e.g., in tonoplast) Fosamine_in->ABC_Transporter Binding TargetSite Target Site (e.g., in meristematic cells) Fosamine_in->TargetSite Translocation to Target (Susceptible) Vacuole Vacuole (Sequestration) ABC_Transporter->Vacuole Transport & Sequestration (Resistance) Inhibition Inhibition TargetSite->Inhibition Inhibits Bud Growth Fosamine_out This compound (outside cell) Fosamine_out->Fosamine_in Uptake

References

Technical Support Center: Fosamine Ammonium Degradation in Long-Term Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosamine (B1202035) ammonium (B1175870). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term laboratory studies on the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My fosamine ammonium stock solution appears to be degrading prematurely. What are the optimal storage conditions?

A1: this compound is a water-soluble compound. For optimal stability, aqueous stock solutions should be stored at or below -18°C in the dark. Avoid repeated freeze-thaw cycles. Dry, solid this compound should be stored in a cool, dark, and dry place.

Q2: I am observing inconsistent degradation rates in my soil metabolism study. What could be the cause?

A2: Inconsistent degradation rates in soil studies can be attributed to several factors:

  • Soil Homogeneity: Ensure your soil is thoroughly mixed and sieved to achieve a uniform consistency before applying this compound.

  • Microbial Activity: The primary degradation pathway for this compound in soil is microbial metabolism.[1][2] Variations in microbial populations between soil batches can lead to different degradation rates. It is advisable to use a single, well-characterized soil source for the entire study.

  • Environmental Conditions: Maintain consistent temperature and moisture levels throughout the experiment, as these factors significantly influence microbial activity.

  • Application Method: Ensure a uniform application of this compound to the soil samples to avoid "hot spots" of high concentration.

Q3: I am conducting a hydrolysis study and see little to no degradation of this compound. Is this expected?

A3: Yes, this is expected under certain conditions. This compound is stable to hydrolysis at neutral and alkaline pH values (pH 7 and 9).[2][3] Some hydrolysis to its primary metabolite, carbamoylphosphonic acid (CPA), may occur in acidic conditions (pH < 5), particularly at low concentrations (<5 ppm).[1] If your study at neutral or alkaline pH shows no degradation, your results are consistent with the known properties of the compound. For studies at acidic pH, the rate of hydrolysis is still expected to be slow.

Q4: Is this compound sensitive to light? Should I protect my experiments from light exposure?

A4: this compound is generally stable to photolysis and is not readily degraded by sunlight.[1] However, prolonged exposure to UV light, especially in combination with low pH and high temperatures, can increase the rate of degradation.[1] Therefore, it is good laboratory practice to protect your experimental setups from direct, intense light unless photolysis is the specific process being investigated.

Troubleshooting Guides

Analytical Method: HPLC-MS/MS

Problem 1: Low recovery of this compound during sample preparation (Solid Phase Extraction - SPE).

Possible Cause Troubleshooting Step
Incomplete analyte retention on the SPE cartridge. This compound is a polar compound. Ensure you are using an appropriate SPE cartridge chemistry for polar analytes (e.g., mixed-mode or hydrophilic interaction liquid chromatography - HILIC). Optimize the pH of the sample and loading buffer to ensure the analyte is in a form that will be retained by the sorbent.[4]
Analyte breakthrough during loading. The sample may be flowing through the cartridge too quickly, or the cartridge may be overloaded. Reduce the flow rate during sample loading and ensure the sample volume does not exceed the cartridge capacity.[4]
Incomplete elution of the analyte. The elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger elution solvent or a larger volume of the current solvent. It may be necessary to adjust the pH of the elution solvent to facilitate the release of the analyte.[5]
Analyte degradation during sample processing. Minimize the time samples are at room temperature. Keep samples on ice or frozen whenever possible.

Problem 2: Poor peak shape or retention time shifts in HPLC-MS/MS analysis.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH. The retention of polar, ionizable compounds like this compound is highly sensitive to mobile phase pH. Small variations can cause significant shifts in retention time. Ensure the mobile phase is accurately and consistently buffered.[6]
Matrix effects from the sample. Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and poor peak shape. Optimize the sample cleanup procedure to remove interfering matrix components. A change in the chromatographic gradient or mobile phase composition may also help to separate the analyte from interfering compounds.
Column contamination. Residual matrix components can accumulate on the analytical column, leading to peak distortion and retention time shifts. Use a guard column and implement a regular column washing procedure.[6]
Degradation Studies

Problem 3: No degradation of this compound observed in a soil metabolism study.

Possible Cause Troubleshooting Step
Low microbial activity in the soil. Use fresh soil with a known history of microbial activity. Ensure the soil has not been sterilized or stored in a way that would diminish its microbial population. The soil should be pre-incubated at the study temperature for a period to allow the microbial population to stabilize.
Inappropriate environmental conditions. Microbial degradation is dependent on temperature and moisture. Ensure the incubation temperature is within a suitable range for microbial activity (e.g., 20-30°C) and that the soil moisture is maintained at an optimal level (e.g., 40-60% of water holding capacity).
Analytical issues. Verify that your analytical method is capable of detecting this compound and its expected degradation products at the relevant concentrations. Run a spiked control sample to confirm the efficiency of your extraction and analysis.

Problem 4: High variability in results between replicate samples in degradation studies.

Possible Cause Troubleshooting Step
Non-homogeneous application of the test substance. Ensure that the this compound solution is evenly applied to each soil or water replicate. For soil studies, this may involve careful mixing after application.
Inconsistent incubation conditions. Check for temperature or moisture gradients within your incubator. Ensure all replicates are exposed to the same conditions.
Errors in sample collection or processing. Standardize your sampling and extraction procedures to minimize variability. Ensure that subsamples are representative of the entire replicate.

Quantitative Data on this compound Degradation

The degradation of this compound is influenced by several environmental factors. The following tables summarize available quantitative data.

Table 1: Soil Half-Life of this compound

Soil TypeHalf-Life (Days)Temperature (°C)Reference
Various (Field Studies)7 - 14Not Specified[1]
Silt Loam~10Not Specified[2]
Fine SandFaster than silt loamNot Specified[2]

Table 2: Hydrolysis of this compound in Aqueous Solution

pHDegradation after 4 weeks (%)Temperature (°C)Reference
7< 320[3]
9< 320[3]
5~50 (estimated half-life of 10 days)20[3]

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism Study

This protocol is a general guideline for conducting an aerobic soil metabolism study with this compound. It is recommended to consult specific regulatory guidelines (e.g., EPA OCSPP 835.4100) for detailed requirements.

Objective: To determine the rate of aerobic degradation of this compound in soil and to identify its major degradation products.

Materials:

  • Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic matter content, texture).

  • Analytical standard of this compound.

  • Analytical standards of expected metabolites (e.g., carbamoylphosphonic acid).

  • Incubation vessels (e.g., biometer flasks).

  • Controlled environment chamber or incubator.

  • Analytical instrumentation (HPLC-MS/MS).

Procedure:

  • Soil Characterization and Pre-incubation: Characterize the soil for its physicochemical properties. Bring the soil to approximately 40-60% of its maximum water holding capacity and pre-incubate it in the dark at the desired temperature (e.g., 20 ± 2°C) for 7-14 days to allow the microbial community to stabilize.

  • Application of Test Substance: Prepare a stock solution of this compound. Apply the solution to the soil to achieve the desired final concentration. Ensure even distribution by thorough mixing.

  • Incubation: Place the treated soil samples in the incubation vessels. To trap any evolved CO2 (if using radiolabeled material), a trap containing a suitable absorbent (e.g., potassium hydroxide (B78521) solution) can be connected to the vessel. Incubate the samples in the dark at a constant temperature.

  • Sampling: Collect triplicate samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction and Analysis: Extract this compound and its degradation products from the soil samples using a suitable solvent and extraction technique. Analyze the extracts by a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: Calculate the concentration of this compound and its metabolites at each time point. Determine the degradation kinetics (e.g., first-order rate constant and half-life) of this compound.

Caption: Experimental workflow for a soil metabolism study.

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Soil Characterization & Pre-incubation app Application of This compound soil_prep->app incubate Incubate in Dark (Constant T & Moisture) app->incubate sampling Sampling at Time Intervals incubate->sampling extraction Extraction sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Half-life) analysis->data_analysis

Protocol 2: Hydrolysis Study

This protocol is based on the principles outlined in OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.[7][8][9][10][11]

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9.

  • Analytical standard of this compound.

  • Sterile glass vessels with airtight seals (e.g., screw-cap vials).

  • Constant temperature incubator or water bath.

  • Analytical instrumentation (HPLC-MS/MS).

Procedure:

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Application of Test Substance: Add a known amount of this compound to each buffer solution to achieve a concentration that is less than half the saturation concentration.

  • Incubation: Dispense the solutions into the sterile glass vessels, seal them, and place them in an incubator in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove triplicate samples for each pH.

  • Analysis: Analyze the samples directly by HPLC-MS/MS to determine the concentration of this compound and any hydrolysis products.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life of this compound at each pH.

Caption: Workflow for a hydrolysis study of this compound.

Hydrolysis_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) add_fosamine Add this compound prep_buffers->add_fosamine incubate Incubate in Dark (Constant Temperature) add_fosamine->incubate sampling Collect Samples Over Time incubate->sampling hplc_analysis Analyze by HPLC-MS/MS sampling->hplc_analysis calc_rate Calculate Hydrolysis Rate and Half-life hplc_analysis->calc_rate

Signaling Pathways and Logical Relationships

The primary degradation pathway of this compound in the environment is through microbial action in the soil, leading to the formation of carbamoylphosphonic acid (CPA).

Caption: Degradation pathway of this compound in soil.

Degradation_Pathway Fosamine This compound CPA Carbamoylphosphonic Acid (CPA) Fosamine->CPA Hydrolysis Metabolism Microbial Metabolism

References

How to prevent leaching of Fosamine ammonium in greenhouse pot experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the leaching of Fosamine ammonium (B1175870) during greenhouse pot experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fosamine ammonium and why is leaching a concern in pot experiments?

This compound is a water-soluble, non-selective, post-emergent herbicide used to control woody plants.[1][2] While it is readily degraded by soil microbes and has a low mobility potential in the field due to binding with soil particles, the controlled and often artificial environment of a greenhouse pot experiment can increase the risk of leaching.[3][4] The high water solubility of this compound means that over-irrigation in contained pots can lead to the chemical being washed out of the soil profile and into the collected leachate, potentially skewing experimental results and creating hazardous waste.

Q2: What are the key properties of this compound relevant to leaching?

Understanding the chemical and environmental fate of this compound is crucial for designing experiments that minimize leaching. Key properties are summarized in the table below.

PropertyValue/DescriptionImplication for Leaching
Water Solubility 1,790,000 ppm (Highly Soluble)[3]High potential to dissolve in irrigation water and move through the soil profile.
Adsorption Potential Medium-High; Binds readily to some soils[3][4]Adsorption to soil particles, particularly those with higher organic matter and clay content, can reduce mobility.
Soil Half-Life Approximately 8 days (1 to 2 weeks)[3]Rapid microbial degradation reduces the amount of active ingredient available for leaching over time.
Mobility Potential Low[4]Despite high water solubility, its tendency to adsorb to soil and rapid degradation result in low overall mobility in field conditions.

Q3: What are the primary factors that influence the leaching of this compound in pot experiments?

Several factors can influence the leaching of this compound in a greenhouse setting:

  • Soil Type: Soils with low organic matter and low clay content (e.g., sandy soils) will have a lower capacity to adsorb this compound, increasing the risk of leaching.[4]

  • Irrigation Practices: Excessive watering that leads to significant drainage from the pots is the most direct cause of leaching.

  • Pot Type and Size: The design of the pot, including the presence and type of drainage holes, can affect water flow and leaching.

  • Temperature and Microbial Activity: Higher temperatures can accelerate the microbial degradation of this compound, reducing the amount available to be leached.[3]

Troubleshooting Guide

Problem: I am detecting high concentrations of this compound in the leachate from my pots.

This is a common issue that can compromise the integrity of your experiment. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Review Your Irrigation Protocol

  • Are you overwatering? The most likely cause of excessive leaching is applying more water than the soil can hold.

  • Solution: Implement a controlled irrigation schedule. Water pots to field capacity and then re-water only when the soil has dried to a predetermined level. Consider using a drip irrigation system for precise water delivery.

Step 2: Evaluate Your Soil Mixture

  • Is your soil low in organic matter? this compound binds more effectively to soils with higher organic content.[3]

  • Solution: Amend your soil mixture with organic matter such as peat moss or compost. This will increase the soil's cation exchange capacity and its ability to retain the herbicide.

Step 3: Consider the Pot and Drainage System

  • Do your pots have excessive drainage? Large or numerous drainage holes can facilitate rapid water and chemical loss.

  • Solution: Use pots with controlled drainage. Placing a layer of gravel or a filter mesh at the bottom of the pot can slow down water flow without causing waterlogging. For highly sensitive experiments, consider using lysimeters, which are specifically designed to study the movement of substances through soil.

Step 4: Analyze Environmental Conditions

  • Is the greenhouse temperature too low? Lower temperatures can slow down the microbial degradation of this compound, making it available for leaching for a longer period.

  • Solution: Maintain optimal greenhouse temperatures to encourage microbial activity, which will help break down the herbicide more quickly.[3]

Experimental Protocols

Protocol 1: Minimizing Leaching in a Standard Pot Experiment

This protocol outlines a standard procedure for a greenhouse pot experiment designed to minimize the leaching of this compound.

  • Pot Selection: Choose pots with adequate but not excessive drainage holes. A single, central drainage hole is often sufficient.

  • Soil Preparation:

    • Create a soil mixture with a minimum of 5% organic matter. A sandy loam amended with compost or peat moss is a good option.

    • Fill each pot with a consistent amount of the prepared soil mixture.

  • This compound Application:

    • Apply this compound evenly to the soil surface at the desired experimental concentration.

    • Lightly water the soil surface to incorporate the herbicide without causing immediate drainage.

  • Irrigation Management:

    • Water the pots to field capacity immediately after herbicide application.

    • Allow the soil to dry to 75% of field capacity before re-watering.

    • Use a drip irrigation system to apply water slowly and directly to the soil surface, minimizing runoff and channeling.

  • Leachate Collection and Analysis:

    • Place a collection tray under each pot to capture any leachate.

    • Measure the volume of leachate after each watering event.

    • Analyze the leachate for this compound concentration using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Using Lysimeters for Precise Leaching Studies

For experiments where quantifying the exact amount of leaching is critical, the use of lysimeters is recommended.[5][6]

  • Lysimeter Setup:

    • Use non-weighing lysimeters filled with the desired soil type.

    • Ensure the lysimeter has a collection port at the bottom for leachate sampling.

  • Herbicide Application: Apply this compound to the soil surface within the lysimeter.

  • Controlled Irrigation: Apply a known volume of water to the lysimeter at set intervals.

  • Leachate Collection: Collect all leachate that passes through the soil column.

  • Analysis: Measure the total volume of leachate and determine the concentration of this compound to calculate the total amount leached.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Pot_Selection Select Pots with Controlled Drainage Soil_Prep Prepare Soil Mix (≥5% Organic Matter) Pot_Selection->Soil_Prep Consistent Soil for all pots Herbicide_App Apply Fosamine Ammonium Soil_Prep->Herbicide_App Irrigation Controlled Irrigation (Drip System) Herbicide_App->Irrigation Leachate_Collection Collect Leachate Irrigation->Leachate_Collection Analysis Analyze Leachate for This compound Leachate_Collection->Analysis Data_Eval Evaluate Leaching and Adjust Protocol Analysis->Data_Eval

Caption: Experimental workflow for minimizing this compound leaching.

Troubleshooting_Leaching Start High this compound in Leachate Detected Check_Irrigation Review Irrigation Protocol (Overwatering?) Start->Check_Irrigation Adjust_Irrigation Implement Controlled Watering Schedule Check_Irrigation->Adjust_Irrigation Yes Check_Soil Evaluate Soil Mix (Low Organic Matter?) Check_Irrigation->Check_Soil No Adjust_Irrigation->Check_Soil Amend_Soil Increase Organic Matter in Soil Check_Soil->Amend_Soil Yes Check_Pots Assess Pot Drainage (Excessive?) Check_Soil->Check_Pots No Amend_Soil->Check_Pots Modify_Pots Use Pots with Controlled Drainage Check_Pots->Modify_Pots Yes End Leaching Minimized Check_Pots->End No Modify_Pots->End

Caption: Troubleshooting flowchart for excessive leaching of this compound.

References

Technical Support Center: Handling Fosamine Ammonium in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the potential corrosive effects of Fosamine ammonium (B1175870) on laboratory equipment. It is intended for researchers, scientists, and professionals in drug development who may work with this substance.

Frequently Asked Questions (FAQs)

Q1: What is Fosamine ammonium and what are its general chemical properties?

This compound is an organophosphonate herbicide used for brush control.[1] It is a colorless to white crystalline solid that is highly soluble in water.[2][3] Aqueous solutions are generally stable; however, the compound can decompose in acidic media, especially in dilute solutions.[4]

Q2: Is this compound corrosive to laboratory equipment?

Direct and comprehensive data on the corrosive effects of this compound on a wide range of laboratory materials is limited. However, it is known to be corrosive to copper and brass.[2] For other materials, we can infer potential compatibility based on its chemical nature as an ammonium salt and data available for similar compounds.

Q3: What common laboratory materials are likely to be affected by this compound?

Based on its known corrosivity (B1173158) to copper and brass, any equipment containing these metals is at high risk. This can include certain fittings, valves, and older electronic components. The compatibility with other materials is detailed in the tables below.

Q4: How should I handle and store this compound to minimize corrosion?

This compound should be handled in a well-ventilated area.[4] To prevent corrosion and other hazards, it is prudent to use equipment made of known compatible materials. Store this compound in tightly closed containers in a dry, cool, and well-ventilated place, away from incompatible materials, particularly acids.[4]

Q5: What are the primary safety concerns when working with this compound?

This compound can cause serious eye irritation and is harmful in contact with skin.[4] It is essential to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration or pitting of metal surfaces after contact with this compound. The equipment may contain copper or brass, which are known to be corroded by this compound.Immediately cease use of the equipment with this compound. Clean the affected area thoroughly. If possible, replace the component with one made from a resistant material like 316 stainless steel or a compatible plastic.
Clouding or crazing of plastic components (e.g., beakers, tubing). The plastic may not be compatible with this compound solutions, especially at elevated temperatures or for prolonged exposure.Refer to the plastic compatibility table below. Discontinue use of the incompatible plastic and switch to a recommended alternative such as PTFE or polypropylene.
Unexpected experimental results or instrument malfunction after using this compound. Corrosion of critical components within an instrument (e.g., fluid paths, sensors) could be altering the experimental conditions or causing the malfunction.Consult the instrument's user manual for material compatibility. If corrosion is suspected, contact the manufacturer for guidance on cleaning and part replacement. Consider a thorough cleaning and recalibration of the instrument.
White crystalline residue on equipment after a solution has evaporated. This is likely the this compound salt left after the solvent has evaporated.Clean the equipment thoroughly with deionized water. Ensure all residue is removed before storing or using the equipment for other experiments.

Data Presentation: Material Compatibility

Disclaimer: The following tables provide general guidance on the chemical compatibility of various materials. Direct data for this compound is limited. The information for stainless steel and plastics is based on data for other ammonium salts, which may serve as a reasonable but not guaranteed proxy. Always perform a small-scale test with your specific application and conditions before extensive use.

Table 1: Metal Compatibility with Ammonium Salts

Material This compound Ammonium Salts (General) Recommendations & Notes
Copper Severe Effect (Not Recommended) [2]D - Severe EffectAvoid all contact. This compound is known to be corrosive to copper.
Brass Severe Effect (Not Recommended) [2]D - Severe EffectAvoid all contact. This compound is known to be corrosive to brass.
304 Stainless Steel No DataB - GoodGenerally good resistance to many ammonium salts. Monitor for any signs of corrosion, especially with acidic solutions.
316 Stainless Steel No DataA - ExcellentPreferred choice for stainless steel applications. Offers better resistance to pitting and crevice corrosion than 304 stainless steel.
Aluminum No DataC - FairMay be attacked by ammonium salts. Not recommended for long-term exposure without specific testing.

Ratings: A - Excellent; B - Good; C - Fair; D - Severe Effect

Table 2: Plastic Compatibility with Ammonium Salts

Material Ammonium Salts (General) Recommendations & Notes
Polypropylene (PP) A - ExcellentA good choice for general-purpose labware like beakers and containers.
Polyethylene, Low-Density (LDPE) A - ExcellentSuitable for bottles and tubing where flexibility is needed.
Polyethylene, High-Density (HDPE) A - ExcellentSuitable for bottles and containers requiring more rigidity.
Polytetrafluoroethylene (PTFE) A - ExcellentExcellent chemical resistance. Ideal for tubing, seals, and linings in critical applications.
Polyvinyl Chloride (PVC) A-B (Good to Excellent)Generally good, but compatibility can vary with the specific formulation and presence of plasticizers.
Polycarbonate (PC) C - FairMay be susceptible to attack, especially with prolonged exposure or at higher temperatures. Testing is recommended.

Ratings: A - Excellent; B - Good; C - Fair

Experimental Protocols

Protocol for Material Compatibility Testing of this compound

Objective: To determine the compatibility of a specific material (e.g., a type of plastic or metal) with a this compound solution.

Materials:

  • Coupons (small, pre-weighed samples) of the material to be tested.

  • This compound solution at the desired concentration.

  • Glass beakers with lids or watch glasses.

  • Analytical balance.

  • Microscope (optional).

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Procedure:

  • Preparation: Clean the material coupons with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any surface contaminants, then rinse with deionized water and dry completely.

  • Initial Measurement: Weigh each coupon accurately on an analytical balance and record the weight. Visually inspect the surface of each coupon (under a microscope if possible) and note its appearance (e.g., color, texture).

  • Immersion: Place each coupon in a separate, labeled glass beaker. Add enough this compound solution to completely submerge the coupon. Cover the beakers to prevent evaporation.

  • Incubation: Store the beakers at the desired experimental temperature for a specified period (e.g., 24 hours, 7 days, or 30 days).

  • Post-Exposure Analysis:

    • Carefully remove the coupons from the solutions.

    • Rinse the coupons thoroughly with deionized water to remove any residual this compound.

    • Dry the coupons completely.

    • Reweigh each coupon and record the final weight.

    • Visually inspect the coupons for any changes in appearance, such as discoloration, pitting, swelling, or cracking.

  • Data Analysis:

    • Calculate the change in weight for each coupon. A significant weight loss indicates corrosion (for metals), while a weight gain might suggest absorption of the solution (for plastics).

    • Compare the pre- and post-exposure visual observations.

Visualizations

TroubleshootingWorkflow start Issue Encountered with This compound check_material What type of material is affected? start->check_material metal Metal (e.g., fittings, surfaces) check_material->metal  Metal plastic Plastic (e.g., tubing, containers) check_material->plastic  Plastic instrument Instrument Malfunction check_material->instrument  Instrument is_cu_br Is it Copper or Brass? metal->is_cu_br check_plastic_table Consult Plastic Compatibility Table. plastic->check_plastic_table check_manual Consult instrument manual for material compatibility. instrument->check_manual cu_br_yes High Corrosion Risk. Cease use and replace with compatible material. is_cu_br->cu_br_yes Yes cu_br_no Is it Stainless Steel or other metal? is_cu_br->cu_br_no No ss_action Monitor for discoloration/pitting. Consider switching to 316 SS. cu_br_no->ss_action replace_plastic Replace with a material rated 'Excellent' (e.g., PTFE, PP). check_plastic_table->replace_plastic contact_manufacturer Contact manufacturer for cleaning and service advice. check_manual->contact_manufacturer

Caption: Troubleshooting workflow for material compatibility issues with this compound.

ExperimentalWorkflow start Start: Material Compatibility Test prep_coupon 1. Prepare & Clean Material Coupon start->prep_coupon initial_measurement 2. Weigh & Visually Inspect (Pre-Exposure) prep_coupon->initial_measurement immersion 3. Submerge Coupon in This compound Solution initial_measurement->immersion incubation 4. Incubate at Controlled Temperature immersion->incubation removal_cleaning 5. Remove, Rinse & Dry Coupon incubation->removal_cleaning final_measurement 6. Weigh & Visually Inspect (Post-Exposure) removal_cleaning->final_measurement analysis 7. Analyze Data: - Weight Change - Visual Changes final_measurement->analysis conclusion End: Determine Compatibility analysis->conclusion

Caption: Experimental workflow for testing material compatibility with this compound.

References

Optimizing spray droplet size for maximal Fosamine ammonium absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the foliar absorption of Fosamine ammonium (B1175870) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Fosamine ammonium and how does it work?

This compound is a water-soluble, post-emergent, systemic herbicide used to control woody plants and some herbaceous weeds. Its precise mechanism of action is not fully understood, but it is known to be absorbed by the foliage, stems, and buds of plants. Following application, particularly in late summer or early fall, the effects are typically not visible until the subsequent spring when the treated plants fail to produce new growth, leading to their eventual death. On average, only about 50% of the applied this compound is absorbed and translocated throughout the plant.

Q2: Why is optimizing spray droplet size crucial for this compound efficacy?

Optimizing spray droplet size is critical for maximizing the efficacy of this compound for several reasons:

  • Coverage: Smaller droplets can provide more uniform coverage over the leaf surface, increasing the chances of the active ingredient coming into contact with absorptive areas.

  • Retention: Droplets that are too large may bounce or run off the leaf surface, leading to waste and reduced absorption. Conversely, very fine droplets are more susceptible to drift and may evaporate before reaching the target.

  • Uptake: The size of the droplet can influence the rate and efficiency of herbicide uptake through the leaf cuticle.

Q3: What are the ideal droplet size classifications for a systemic herbicide like this compound?

For systemic herbicides like this compound, which are translocated within the plant, a medium to coarse droplet size is generally recommended. This provides a good balance between achieving adequate coverage and minimizing drift potential. Finer droplets are often recommended for contact herbicides that require thorough coverage to be effective.

Q4: How do adjuvants enhance the absorption of this compound?

Adjuvants are substances added to a herbicide formulation to improve its performance. For this compound, key types of adjuvants include:

  • Surfactants: These surface-active agents reduce the surface tension of the spray droplets, allowing them to spread more evenly over the waxy leaf surface and improve contact.[1]

  • Ammonium Sulfate (B86663) (AMS): The ammonium ions in AMS can help overcome antagonism from hard water cations and may also increase the absorption and translocation of the herbicide.[2] Adjuvant mixtures that combine a surfactant with ammonium sulfate can be particularly beneficial for enhancing the efficacy of weak acid herbicides.[2]

Q5: What environmental factors can influence the absorption of this compound?

Several environmental conditions can impact the absorption of foliar-applied herbicides:

  • Temperature and Humidity: Higher humidity and moderate temperatures generally favor slower droplet drying times, allowing more time for absorption. High temperatures and low humidity can cause rapid droplet evaporation.

  • Wind: Windy conditions increase the risk of spray drift, especially for smaller droplets, preventing the herbicide from reaching the target plant.

  • Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface before it has been adequately absorbed.

Troubleshooting Guides

Issue 1: Poor efficacy of this compound application despite correct dosage.

Possible Cause Troubleshooting Step
Inappropriate Droplet Size Verify the nozzle type, orifice size, and spray pressure are appropriate for producing a medium to coarse droplet spectrum. Finer droplets may be drifting off-target, while overly coarse droplets may be bouncing off the foliage.
Poor Leaf Coverage Ensure the spray volume is adequate for the target plant's size and density. Consider adding a non-ionic surfactant to the spray solution to improve spreading and wetting of the leaf surface.[1]
Antagonism from Hard Water If using hard water as a carrier, add ammonium sulfate (AMS) to the tank mix. The ammonium ions can help overcome the negative effects of cations like calcium and magnesium.[2]
Environmental Conditions Apply this compound during periods of moderate temperature and high humidity to slow droplet evaporation. Avoid application during windy conditions to minimize drift. Check the weather forecast to ensure a rain-free period after application.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Variable Droplet Size Distribution Calibrate the spray equipment before each experiment to ensure consistent nozzle performance. Use a laser diffraction instrument to measure the droplet size spectrum and ensure it meets the desired specifications for each replicate.
Non-uniform Application Ensure the spray boom height and travel speed are consistent across all applications to maintain uniform coverage.
Differences in Plant Physiology Use plants of a similar growth stage and health for all replicates. Variations in leaf cuticle thickness and overall plant vigor can affect herbicide absorption.

Data Presentation

Table 1: Illustrative Relationship Between Droplet Size and this compound Absorption

Disclaimer: The following data is illustrative and based on general principles of herbicide application. Specific experimental data for this compound was not available in the public domain.

Droplet Size ClassificationVolume Median Diameter (VMD) (µm)Theoretical Absorption Rate (%)Potential for DriftCoverage Quality
Fine100 - 25045HighExcellent
Medium250 - 40055ModerateGood
Coarse400 - 60050LowFair
Very Coarse> 60040Very LowPoor

Table 2: Effect of Adjuvants on this compound Spray Characteristics

Disclaimer: This table presents expected outcomes based on the known functions of these adjuvants.

Adjuvant TypeEffect on Droplet SpreadingEffect on Droplet RetentionExpected Impact on Absorption
NonePoorLowBaseline
Non-ionic Surfactant (NIS)ExcellentModerateIncreased
Ammonium Sulfate (AMS)ModerateModerateIncreased
NIS + AMSExcellentHighSignificantly Increased

Experimental Protocols

Protocol 1: Measurement of Spray Droplet Size Using Laser Diffraction

This protocol outlines the methodology for characterizing the droplet size spectrum of a this compound spray solution.

Materials:

  • Laser diffraction instrument (e.g., Malvern Spraytec)

  • Wind tunnel

  • Spray nozzle to be tested

  • Pressurized spray system

  • This compound solution with and without adjuvants

Procedure:

  • System Setup:

    • Position the spray nozzle at the appropriate height and orientation within the wind tunnel.

    • Align the laser beam of the diffraction instrument to pass through the spray plume at a representative distance from the nozzle.

  • Calibration:

    • Perform a background calibration of the laser diffraction instrument to account for any airborne particles.

  • Spraying and Data Acquisition:

    • Pressurize the spray system to the desired operating pressure.

    • Initiate spraying of the this compound solution through the nozzle.

    • Begin data acquisition with the laser diffraction software.

    • Traverse the spray plume through the laser beam to obtain a representative sample of the entire spray pattern.

  • Data Analysis:

    • The software will analyze the scattered light patterns to calculate the droplet size distribution.

    • Record key parameters such as the Volume Median Diameter (VMD or Dv50), Dv10, and Dv90.

    • Repeat the measurement for each nozzle type, pressure setting, and adjuvant combination.

Protocol 2: Quantification of this compound Absorption Using Radiolabeling

This protocol describes a method to quantify the amount of this compound absorbed by a plant leaf using a radiolabeled active ingredient.

Materials:

  • ¹⁴C-labeled this compound

  • Non-labeled this compound

  • Target plant species

  • Micropipette

  • Liquid scintillation counter

  • Scintillation vials and cocktail

  • Leaf washing solution (e.g., water:acetone mixture)

  • Biological oxidizer

Procedure:

  • Treatment Solution Preparation:

    • Prepare a treatment solution containing a known concentration of non-labeled this compound and a tracer amount of ¹⁴C-labeled this compound.

  • Application:

    • Using a micropipette, apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets onto the adaxial surface of a mature leaf.

  • Incubation:

    • Place the treated plants in a controlled environment chamber for a specified absorption period (e.g., 24, 48, 72 hours).

  • Leaf Washing:

    • At the end of the incubation period, carefully excise the treated leaf.

    • Wash the leaf surface with the washing solution to remove any unabsorbed herbicide. Collect the wash solution in a scintillation vial.

  • Quantification of Unabsorbed Herbicide:

    • Add scintillation cocktail to the vial containing the leaf wash and measure the radioactivity using a liquid scintillation counter.

  • Quantification of Absorbed Herbicide:

    • Dry and combust the washed leaf tissue in a biological oxidizer.

    • Trap the resulting ¹⁴CO₂ in a scintillation cocktail and measure the radioactivity.

  • Calculation:

    • Calculate the percentage of absorbed this compound based on the total radioactivity applied.

Mandatory Visualizations

Experimental_Workflow prep Prepare this compound Solutions (with/without adjuvants) droplet_measure Measure Droplet Size (Laser Diffraction) prep->droplet_measure nozzle_select Select Nozzle Types and Pressure Settings nozzle_select->droplet_measure application Apply Spray Treatments to Plants droplet_measure->application plant_prep Prepare Target Plants (Uniform Growth Stage) plant_prep->application incubation Incubate Plants (Controlled Environment) application->incubation absorption_assay Quantify Absorption (Radiolabeling) incubation->absorption_assay analysis Data Analysis and Comparison absorption_assay->analysis optimization Determine Optimal Droplet Size & Formulation analysis->optimization

Caption: Experimental workflow for optimizing this compound droplet size.

Signaling_Pathway fosamine This compound (Foliar Application) absorption Leaf Absorption fosamine->absorption amt Ammonium Transporters (AMTs) (Hypothesized) absorption->amt ammonium Increased Intracellular Ammonium Concentration amt->ammonium h2o2 Hydrogen Peroxide (H₂O₂) Production ammonium->h2o2 aba Abscisic Acid (ABA) Signaling ammonium->aba gene_exp Altered Gene Expression h2o2->gene_exp aba->gene_exp growth_inhibit Inhibition of Bud Development and Growth gene_exp->growth_inhibit

Caption: Hypothetical signaling pathway for this compound in plants.

References

Technical Support Center: Analysis of Fosamine Ammonium and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of Fosamine ammonium (B1175870) and its primary metabolite, carbamoylphosphonic acid (CPA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing Fosamine ammonium and its metabolite, carbamoylphosphonic acid (CPA)?

A1: The primary challenges stem from the high polarity and ionic nature of these compounds. Key difficulties include:

  • Poor Chromatographic Retention: Both Fosamine and CPA show little to no retention on standard reversed-phase HPLC columns (e.g., C18), often eluting in the void volume with matrix interferences.

  • Significant Matrix Effects: Co-eluting matrix components from complex samples (soil, plant tissue, biological fluids) can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.

  • Low Recovery During Sample Preparation: The high water solubility of these analytes can lead to poor recovery during conventional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if the methods are not specifically optimized for highly polar compounds.

  • Thermal Instability: Although less of a concern with modern LC-MS techniques, older GC-based methods required derivatization to increase volatility, adding complexity and potential for analyte loss.

Q2: What is the recommended analytical technique for sensitive and selective detection?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and CPA.[1] This technique offers high sensitivity and selectivity. Key recommendations include:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are preferred over traditional reversed-phase chromatography for better retention of these polar analytes.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used, as the phosphonic acid group is readily deprotonated.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the selectivity needed to distinguish the analytes from complex matrix backgrounds.

Q3: What is a suitable extraction method for these analytes from complex matrices?

A3: The QuPPe (Quick Polar Pesticides) method is a well-established and effective procedure for extracting highly polar pesticides, like this compound, from various food and environmental matrices.[2] The general workflow involves a single-step extraction with an acidified methanol (B129727)/water mixture.[2] This approach is simpler and often more efficient than traditional methods for these specific analytes.

Q4: What is the main metabolite of this compound?

A4: The primary and most significant metabolite of this compound is carbamoylphosphonic acid (CPA) . In soil, this compound degrades rapidly, primarily through microbial metabolism, with a half-life of about one to two weeks. CPA is also relatively short-lived in soil, typically being eliminated within three to six months.

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Problem 1: Low or No Analyte Signal (Poor Sensitivity)
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize ESI Source Parameters: Adjust capillary voltage, nebulizer pressure, gas flow, and gas temperature. Start with typical values for polar anions and optimize systematically. • Check Mobile Phase pH: Ensure the mobile phase pH promotes deprotonation of the phosphonic acid group (typically pH > 3). However, be aware that very high pH can negatively impact silica-based columns. • Evaluate Mobile Phase Additives: While common in LC-MS, additives like ammonium formate (B1220265) or acetate (B1210297) can sometimes suppress the ionization of specific compounds.[3] Test mobile phases with and without these additives to assess their impact.
Ion Suppression from Matrix Dilute the Sample: A simple 1:5 or 1:10 dilution of the final extract with the initial mobile phase can significantly reduce matrix effects. • Improve Sample Cleanup: Incorporate a dispersive solid-phase extraction (dSPE) step after the initial QuPPe extraction. Common sorbents to test include C18, graphitized carbon black (GCB), and chitosan (B1678972) to remove different types of interferences. • Use Isotope-Labeled Internal Standards: A stable isotope-labeled (e.g., ¹³C, ¹⁵N) internal standard for this compound is the most effective way to compensate for matrix-induced signal suppression.
Analyte Loss During Sample Prep Check pH during Extraction: Ensure the pH of the extraction solvent (e.g., acidified methanol in the QuPPe method) is suitable to keep the analyte stable and in a soluble form. • Verify SPE Protocol: If using SPE, ensure the sorbent is appropriate for polar compounds (e.g., mixed-mode anion exchange) and that the wash steps are not eluting the analyte. Test the load and wash fractions for the presence of your analyte.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Fronting)
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Switch to HILIC or Mixed-Mode Column: Standard C18 columns are not suitable. Use a column specifically designed for polar compounds, such as one with an amide, zwitterionic, or ion-exchange stationary phase.
Mismatch Between Sample Solvent and Mobile Phase Solvent Composition: The solvent used for the final sample extract should be as close as possible to the initial mobile phase conditions. High water content in the sample solvent can cause distorted peaks on HILIC columns when the initial mobile phase is high in organic solvent. • Online Dilution: If available, use an online dilution function where the sample is mixed with the mobile phase before reaching the column.
Secondary Interactions with Column Hardware Use a Metal-Free System: The phosphonic acid group can chelate with metal ions in the HPLC system (e.g., stainless steel frits, tubing). If peak tailing is severe and persistent, consider using PEEK or other metal-free components.
Problem 3: Low or Inconsistent Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction from Matrix Optimize Extraction Solvent: For the QuPPe method, ensure the methanol is acidified (e.g., with 1% formic acid) to aid in the extraction process. • Ensure Thorough Homogenization: For solid samples like soil or plant tissue, ensure the sample is finely ground and thoroughly mixed with the extraction solvent. Increase shaking or sonication time if necessary.
Analyte Loss During SPE Cleanup Breakthrough: The analyte may not be retained on the SPE cartridge. Collect and analyze the fraction that passes through during sample loading. If the analyte is present, the sorbent is not appropriate, or the sample loading conditions (e.g., pH, flow rate) need adjustment. • Incomplete Elution: The analyte may be irreversibly bound to the SPE sorbent. Analyze the SPE cartridge after elution if possible, or try a stronger elution solvent. Ensure the elution solvent volume is sufficient.
Analyte Adsorption to Labware Use Polypropylene (B1209903): Avoid glass containers where possible, as polar, charged analytes can adsorb to glass surfaces. Use polypropylene vials and collection tubes. • Acidify Solvents: Adding a small amount of acid (e.g., formic acid) to solvents can help keep the analytes protonated and reduce adsorption.

Quantitative Data Summary

The following tables summarize typical performance data gathered from various analytical methods for this compound and related polar compounds. Note that specific values will be method- and matrix-dependent.

Table 1: Limits of Detection (LOD) & Quantification (LOQ)

AnalyteMatrixMethodLODLOQCitation
This compoundSoilHPLC-Thermospray MS-0.05 mg/kg (ppm)
Phosphonic AcidWaterLC-MS/MS (HILIC)0.6 µg/L2.0 µg/L[4][5]
Polar Pesticides (general)CherriesLC-MS/MS (QuPPe)-1.77 - 12.13 µg/kg[3]

Table 2: Analyte Recovery Rates

Analyte/ClassMatrixSample Prep MethodTypical Recovery (%)Citation
Quaternary Ammonium CompoundsWastewaterSPE101 - 111%[6]
Quaternary Ammonium CompoundsSoilASE89 - 116%[6]
Polar PesticidesFruits & VegetablesLLE / SPE71 - 119%[1]
Polar PesticidesCherriesQuPPe70.2 - 105.1%[3]

Experimental Protocols & Method Parameters

Protocol 1: Modern Approach using QuPPe and HILIC-LC-MS/MS (Recommended)

This protocol is a recommended starting point based on modern analytical principles for highly polar pesticides. Users must validate this protocol for their specific matrix and instrumentation.

  • Sample Extraction (QuPPe)

    • Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of 1% formic acid in methanol.

    • Shake vigorously for 5 minutes.

    • Centrifuge at >4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter (e.g., PTFE) into an autosampler vial for direct injection.

    • Optional Cleanup: For complex matrices, a dSPE cleanup step can be added before filtration.

  • LC-MS/MS Parameters

    • LC Column: HILIC column (e.g., Amide phase, 2.1 x 100 mm, <3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to increase the aqueous content to elute the polar analytes, then re-equilibrate.

    • Ionization: ESI, Negative Ion Mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 3: Suggested MRM Transitions (for method development)

Since publicly available, validated MRM transitions for Fosamine and CPA are scarce, these are proposed based on chemical structures and data from analogous compounds. These must be empirically optimized on your instrument. The deprotonated molecule [M-H]⁻ is the suggested precursor ion.

AnalyteChemical FormulaPrecursor Ion (m/z) [M-H]⁻Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)
Fosamine (acid form)C₃H₈NO₄P152.0~79 (PO₃⁻)~96 (PO₃H₂⁻)
Carbamoylphosphonic Acid (CPA)CH₄NO₄P124.0~79 (PO₃⁻)~96 (PO₃H₂⁻)

*Note: Product ions are predictive and should be determined by infusing a standard of the analyte and performing a product ion scan.

Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Homogenize Sample (Soil, Plant, etc.) s2 Weigh 10g into PP Tube s1->s2 s3 Add 10mL Acidified Methanol (QuPPe Extraction) s2->s3 s4 Vortex / Shake s3->s4 s5 Centrifuge s4->s5 s6 Filter Supernatant (0.22µm) s5->s6 a1 Inject into HILIC-LC-MS/MS s6->a1 Final Extract a2 Data Acquisition (Negative ESI, MRM) a1->a2 a3 Quantify using Calibrated Curve a2->a3

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Workflow cluster_ms MS Check cluster_lc LC Check cluster_prep Sample Prep Check start Low / No Signal or Poor Recovery? ms1 Infuse Standard Directly start->ms1 ms2 Signal OK? ms1->ms2 lc1 Inject High Conc. Standard ms2->lc1 Yes node_ms_fail Optimize MS Source Check MRM Transitions ms2->node_ms_fail No lc2 Peak Shape / RT OK? lc1->lc2 p1 Spike Blank Matrix Before Extraction lc2->p1 Yes node_lc_fail Check Column Type Mobile Phase Sample Solvent lc2->node_lc_fail No p2 Analyze Load/Wash Fractions p1->p2 p3 Analyte Found? p2->p3 node_prep_fail Adjust SPE/LLE Steps (e.g., pH, Solvents) p3->node_prep_fail Yes node_matrix_effect Suspect Matrix Effect (Ion Suppression) Dilute Sample / Use ILIS p3->node_matrix_effect No

Caption: Logical troubleshooting flow for low signal or recovery.

References

Technical Support Center: Improving Fosamine Ammonium Controlled-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fosamine Ammonium (B1175870) Controlled-Release Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the formulation of controlled-release systems for Fosamine ammonium.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in formulating a controlled-release version of this compound?

A1: The primary challenge is its high water solubility (1,790,000 ppm)[1]. This property can lead to rapid, uncontrolled release (burst release) from polymeric matrices, defeating the purpose of a controlled-release formulation. Additionally, as an ammonium salt, its interactions with anionic polymers and sensitivity to pH changes need to be carefully considered during formulation development.

Q2: Which polymers are suitable for encapsulating this compound?

A2: Natural polymers like sodium alginate and chitosan (B1678972) are excellent candidates due to their biocompatibility, biodegradability, and ability to form hydrogel matrices through simple cross-linking methods like ionic gelation[2][3][4]. Synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA) can also be used, particularly for creating microparticles with a defined release profile[5].

Q3: What is the most common method for encapsulating this compound on a lab scale?

A3: Ionic gelation is a widely used and straightforward method for encapsulating water-soluble compounds like this compound[4][6]. This technique involves dropping a solution of the active ingredient mixed with a polymer (e.g., sodium alginate) into a solution containing a cross-linking agent (e.g., calcium chloride) to form beads[7][8].

Q4: How can I analyze the release of this compound from my formulation?

A4: The concentration of this compound in the release medium can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector[3][9][10][11]. A validated analytical method is crucial for obtaining accurate and reliable release data.

Q5: Is this compound stable under typical formulation and release study conditions?

A5: this compound is stable in neutral and alkaline aqueous solutions but can decompose in acidic media, especially at dilute concentrations[12]. It is also stable to photodegradation[13]. Therefore, the pH of the formulation and release media should be carefully controlled and monitored.

Troubleshooting Guide

This guide addresses common problems encountered during the development of controlled-release this compound formulations.

Problem Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (EE%) 1. High water solubility of this compound leading to leakage into the cross-linking solution. 2. Insufficient polymer concentration. 3. Inadequate cross-linking.1. Increase the viscosity of the polymer solution to slow diffusion. 2. Optimize the polymer concentration; higher concentrations generally improve EE[14]. 3. Increase the concentration of the cross-linking agent (e.g., CaCl₂) or the cross-linking time[7][15]. 4. Consider using a dual-polymer system (e.g., alginate-chitosan) to form a polyelectrolyte complex with a denser network[16][17].
High Initial Burst Release 1. A large amount of this compound adsorbed on the surface of the microparticles. 2. High porosity of the polymer matrix. 3. Rapid swelling of the hydrogel in the release medium.1. Wash the formulated beads with a suitable solvent to remove surface-adsorbed drug. 2. Increase the polymer and/or cross-linker concentration to create a denser matrix[7]. 3. Apply a secondary coating with a less permeable polymer (e.g., chitosan coating on alginate beads) to create a barrier[5][18]. 4. Dry the microparticles to reduce initial water content and slow down the initial swelling.
Irregular or Non-Spherical Particle Shape 1. Viscosity of the polymer solution is too high or too low. 2. Improper dropping technique during ionic gelation. 3. Inadequate stirring of the cross-linking bath.1. Adjust the polymer concentration to achieve an optimal viscosity for droplet formation. 2. Use a syringe pump for a consistent and controlled dropping rate. 3. Ensure gentle and uniform stirring of the cross-linking solution to allow for even gelation around the droplet.
Inconsistent Release Profile Between Batches 1. Variation in particle size and size distribution. 2. Inconsistent drug loading. 3. Non-uniform cross-linking.1. Standardize the formulation and process parameters (e.g., stirring speed, dropping rate, temperature). 2. Use a high-energy process like homogenization or sonication for smaller and more uniform particles[12]. 3. Ensure all parameters in the experimental protocol are precisely controlled for each batch.
Formulation Instability (e.g., degradation of this compound) 1. Use of acidic conditions during formulation or release studies. 2. Microbial contamination during long-term studies.1. Maintain a neutral or slightly alkaline pH throughout the process[12]. 2. Use sterile solutions and equipment, and consider adding a preservative to the release medium for long-term studies.

Experimental Protocols

Preparation of this compound-Loaded Alginate Beads by Ionic Gelation

Objective: To encapsulate this compound in calcium alginate beads for controlled-release studies.

Materials:

  • This compound

  • Sodium alginate (medium viscosity)

  • Calcium chloride (CaCl₂)

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Syringe with a 22-gauge needle

  • Beakers

  • Analytical balance

Methodology:

  • Preparation of this compound-Alginate Solution:

    • Dissolve a specific amount of sodium alginate (e.g., 2% w/v) in deionized water with gentle heating and stirring until a homogenous solution is formed.

    • Allow the solution to cool to room temperature.

    • Dissolve a predetermined amount of this compound into the alginate solution and mix thoroughly.

  • Ionic Gelation:

    • Prepare a calcium chloride solution (e.g., 2% w/v) in a beaker and place it on a magnetic stirrer with gentle stirring.

    • Draw the this compound-alginate solution into a syringe fitted with a 22-gauge needle.

    • Extrude the polymer solution dropwise into the CaCl₂ solution from a fixed height.

    • Allow the formed beads to cure in the CaCl₂ solution for a specified time (e.g., 30 minutes) to ensure complete cross-linking.

  • Collection and Washing:

    • Collect the beads by filtration.

    • Wash the beads with deionized water to remove excess CaCl₂ and any un-encapsulated this compound from the surface.

  • Drying (Optional):

    • The beads can be air-dried or oven-dried at a low temperature (e.g., 40°C) for further studies.

G cluster_prep Preparation of Fosamine-Alginate Solution cluster_gelation Ionic Gelation cluster_post Post-Processing A Dissolve Sodium Alginate in Water B Cool Alginate Solution A->B C Dissolve this compound B->C E Dropwise Addition of Fosamine-Alginate Solution D Prepare CaCl2 Solution D->E F Cure Beads E->F G Collect and Wash Beads F->G H Optional Drying G->H

Workflow for preparing this compound-loaded alginate beads.
In-Vitro Release Study

Objective: To determine the release kinetics of this compound from the prepared alginate beads.

Materials:

  • This compound-loaded alginate beads

  • Phosphate (B84403) buffer solutions (e.g., pH 5.0, 7.0, and 8.0)

  • Shaking incubator or water bath

Equipment:

  • Conical flasks or beakers

  • Syringes with filters (0.45 µm)

  • HPLC-UV/MS system

Methodology:

  • Experimental Setup:

    • Place a known quantity of this compound-loaded beads into a flask containing a specific volume of release medium (e.g., 100 mL of phosphate buffer).

    • Place the flask in a shaking incubator at a constant temperature (e.g., 25°C).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

    • Filter the collected samples through a 0.45 µm syringe filter before analysis.

  • Quantification:

    • Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point.

    • Plot the cumulative release percentage against time to obtain the release profile.

    • The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

G A Setup: Beads in Release Medium B Incubate at Constant Temperature A->B C Sample Collection at Time Intervals B->C D Filter Samples C->D E HPLC Analysis D->E F Calculate Cumulative Release E->F G Plot Release Profile F->G H Kinetic Modeling G->H G cluster_params Formulation Parameters cluster_process In-Process Controls cluster_char Product Characteristics PolymerConc Polymer Concentration EE Encapsulation Efficiency PolymerConc->EE ParticleSize Particle Size & Shape PolymerConc->ParticleSize CrosslinkerConc Cross-linker Concentration CrosslinkerConc->EE ReleaseProfile Release Profile CrosslinkerConc->ReleaseProfile DrugLoad Initial Drug Loading DrugLoad->EE StirSpeed Stirring Speed StirSpeed->ParticleSize DropRate Dropping Rate DropRate->ParticleSize CureTime Curing Time CureTime->ReleaseProfile EE->ReleaseProfile ParticleSize->ReleaseProfile

References

Validation & Comparative

A Comparative Guide to Fosamine Ammonium and Glyphosate for Brush Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Fosamine ammonium (B1175870) and Glyphosate for the control of brush and other woody plant species. While direct comparative studies with quantitative data are limited, this document synthesizes available information on their mechanisms of action, individual efficacy on various plant species, and outlines a general protocol for conducting such comparative efficacy trials.

Mechanisms of Action

The two herbicides control unwanted vegetation through distinct biochemical pathways.

Fosamine Ammonium: This herbicide acts as a plant growth regulator.[1][2] Its precise mechanism of action is not fully understood, but it is believed to inhibit mitosis in susceptible plants.[1] When applied to deciduous plants in late summer or early fall, it is absorbed by the foliage and translocated. The effects become apparent the following spring when the treated plants fail to refoliate and subsequently die, a phenomenon sometimes referred to as a "dormancy enforcer".[1]

Glyphosate: This herbicide is a broad-spectrum, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[3] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants.[3] Without these vital amino acids, protein synthesis and other critical cellular functions are halted, leading to plant death.[3]

Signaling Pathway Diagrams

Fosamine_Ammonium_Mechanism cluster_plant_cell Plant Cell Fosamine This compound (Applied to foliage) Absorption Absorption & Translocation Fosamine->Absorption Meristematic Meristematic Tissues (Buds) Absorption->Meristematic Mitosis Mitosis Meristematic->Mitosis Inhibition Inhibition Meristematic->Inhibition Growth Cell Division & Spring Growth Mitosis->Growth NoGrowth Failure to Refoliate & Plant Death Mitosis->NoGrowth Inhibition->Mitosis Glyphosate_Mechanism cluster_shikimate_pathway Shikimate Pathway Glyphosate Glyphosate Inhibition Inhibition Glyphosate->Inhibition EPSPS EPSP Synthase EPSP 5-enolpyruvylshikimate-3-phosphate EPSPS->EPSP Shikimate3P Shikimate-3-phosphate + Phosphoenolpyruvate Shikimate3P->EPSPS AromaticAA Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSP->AromaticAA ProteinSynthesis Protein Synthesis & Plant Growth AromaticAA->ProteinSynthesis PlantDeath Plant Death ProteinSynthesis->PlantDeath Inhibition->EPSPS Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Herbicide Application cluster_assessment Phase 3: Data Collection & Analysis SiteSelection Site Selection & Plot Layout PreTreatment Pre-Treatment Assessment (Density, Height, Cover) SiteSelection->PreTreatment HerbicideApp Randomized Application of: - this compound - Glyphosate - Control PreTreatment->HerbicideApp PostTreatment Post-Treatment Assessments (e.g., 3, 6, 12, 24 months) HerbicideApp->PostTreatment DataCollection Data Collection: - % Control - Biomass Reduction - Phytotoxicity PostTreatment->DataCollection DataAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->DataAnalysis Conclusion Conclusions on Comparative Efficacy DataAnalysis->Conclusion

References

A Comparative Guide to Mitotic Inhibitors: Evaluating Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of common mitotic inhibitors, focusing on agents with well-defined mechanisms of action relevant to researchers, scientists, and drug development professionals. The initial topic of inquiry, Fosamine ammonium (B1175870), is an organophosphate herbicide used to control woody and leafy plants.[1] While some evidence suggests it may inhibit mitosis in susceptible plants, its specific molecular mechanism of action has not been identified.[2] It is primarily considered a plant growth regulator that prevents dormant tissues from becoming active again.[2][3] Given the lack of a defined mitotic inhibition pathway for Fosamine ammonium in a biomedical context, this guide will instead focus on a comparison of well-characterized mitotic inhibitors widely used in cancer research and therapy: the Vinca alkaloids and the Taxanes.

These two classes of drugs represent a cornerstone of cancer chemotherapy and serve as excellent models for understanding the validation of a mitotic inhibition pathway.[4] Both target microtubule dynamics, a critical process for the formation of the mitotic spindle and the segregation of chromosomes during cell division.[5][6] However, they do so through opposing mechanisms, providing a clear basis for comparison.

Section 1: Mechanisms of Action - Destabilization vs. Stabilization

The primary mechanism of action for both Vinca alkaloids and Taxanes is the disruption of microtubule function, leading to an arrest of the cell cycle in M-phase (mitosis) and subsequent cell death.[4][6]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents act as microtubule destabilizers. They bind to tubulin dimers, the protein subunits that polymerize to form microtubules. This binding inhibits the assembly of microtubules, preventing the formation of a functional mitotic spindle.[7][8] At low concentrations, they can suppress microtubule dynamics, and at higher concentrations, they lead to microtubule depolymerization.[9]

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast, Taxanes are microtubule stabilizers.[4] Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, which stabilizes the structure and prevents its depolymerization.[10] This action disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle function, leading to mitotic arrest and the induction of apoptosis.[11][12][13]

The opposing mechanisms of these two classes of drugs are visualized in the signaling pathway diagram below.

Mitotic_Inhibition_Pathways cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome tubulin αβ-Tubulin Dimers mt Microtubules (Dynamic Instability) tubulin->mt Polymerization spindle_disruption Mitotic Spindle Disruption mt->tubulin Depolymerization vinca Vinca Alkaloids (e.g., Vincristine) vinca->tubulin Binds to free dimers vinca->spindle_disruption Inhibits Polymerization taxane Taxanes (e.g., Paclitaxel) taxane->mt Binds and stabilizes taxane->spindle_disruption Prevents Depolymerization mitotic_arrest M-Phase Arrest spindle_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Opposing mechanisms of microtubule-targeting agents.

Section 2: Comparative Efficacy Data

The potency of mitotic inhibitors is often compared using the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process (such as cell proliferation) by 50%. Lower IC50 values indicate greater potency. The tables below summarize IC50 values for Vincristine and Paclitaxel in various human cancer cell lines.

Table 1: Comparative IC50 Values for Mitotic Inhibitors

Cell LineCancer TypeVincristine (nM)Paclitaxel (nM)
HeLaCervical Cancer1.2 - 5.02.0 - 8.0
A549Non-Small Cell Lung3.5 - 15.05.0 - 20.0
MCF-7Breast Cancer0.5 - 4.01.5 - 10.0
HCT-116Colon Cancer2.0 - 10.03.0 - 12.0
SK-OV-3Ovarian Cancer4.0 - 25.010.0 - 50.0

Note: IC50 values are approximate and can vary significantly based on experimental conditions, such as drug exposure time and specific assay used. Data is compiled from various scientific literature and databases.[14][15][16][17][18]

Section 3: Experimental Protocols

Validating the mitotic inhibition pathway of a compound involves several key experiments. Below are detailed protocols for two fundamental assays: the Mitotic Index Assay, which assesses the phenotypic outcome of cell cycle arrest, and the in vitro Tubulin Polymerization Assay, which directly measures the compound's effect on microtubule formation.

Mitotic Index Assay Protocol

This assay quantifies the percentage of cells in a population that are in mitosis. A potent mitotic inhibitor will cause cells to accumulate in M-phase, leading to a significant increase in the mitotic index compared to untreated controls.

Objective: To determine the percentage of cells in mitosis following treatment with a test compound.

Materials:

  • Adherent cancer cell line (e.g., HeLa)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Black-walled, clear-bottom 96-well imaging plates

  • Test compound (e.g., Paclitaxel as a positive control)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-phospho-Histone H3 (Ser10 or Ser28) antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of analysis and allow them to adhere overnight.[19]

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a duration equivalent to one to two cell cycles (e.g., 18-24 hours). Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM Paclitaxel).

  • Fixation and Permeabilization: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash cells with PBS and add blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-phospho-Histone H3) diluted in blocking solution overnight at 4°C.[19]

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature, protected from light.

  • Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system. Capture at least two channels: one for the nuclear stain (total cells) and one for the phospho-Histone H3 stain (mitotic cells).

  • Data Analysis: Use image analysis software to count the total number of nuclei (DAPI channel) and the number of mitotic cells (phospho-Histone H3 positive). Calculate the Mitotic Index using the following formula:

    • Mitotic Index (%) = (Number of Mitotic Cells / Total Number of Cells) x 100

    • Plot the Mitotic Index against the log of the compound concentration to generate a dose-response curve.[20]

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules. It is a critical experiment to confirm that the compound's site of action is indeed tubulin.

Objective: To measure the effect of a test compound on the kinetics of tubulin assembly in a cell-free system.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[21]

  • Guanosine-5′-triphosphate (GTP) stock solution

  • Glycerol (B35011) (for promoting polymerization)

  • Test compound, positive control (e.g., Paclitaxel), and negative control (e.g., Colchicine)

  • UV-transparent 96-well plates

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.[22][23]

Procedure:

  • Reagent Preparation: Prepare all reagents on ice to prevent premature tubulin polymerization. Prepare a 2X stock of the test compound and controls in General Tubulin Buffer.

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, add the 2X test compound or control solutions to the appropriate wells.

    • Prepare the tubulin reaction mix on ice. For a final concentration of 2-4 mg/mL tubulin, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[23] Finally, add the purified tubulin protein.

  • Initiate Polymerization: Add the tubulin reaction mix to the wells containing the test compounds. Mix gently by pipetting. The final concentration of tubulin should be sufficient for polymerization (e.g., 3 mg/mL).[23]

  • Data Acquisition: Immediately place the plate into a spectrophotometer pre-warmed to 37°C.[22] Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.[23][24]

  • Data Analysis: Plot absorbance (OD 340 nm) versus time for each condition.

    • Inhibitors (like Vincristine): Will show a decrease in the rate (Vmax) and the maximal level (plateau) of polymerization compared to the vehicle control.

    • Stabilizers (like Paclitaxel): Will show an increase in the rate and extent of polymerization.[23]

Section 4: Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for identifying and validating a potential mitotic inhibitor, from initial cell-based screening to direct biochemical validation.

Experimental_Workflow cluster_0 Phase 1: Cell-Based Screening cluster_1 Phase 2: Phenotypic Validation cluster_2 Phase 3: Mechanism of Action start Compound Library assay1 Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) start->assay1 hits Identify Cytotoxic Hits (Determine IC50) assay1->hits assay2 Mitotic Index Assay (Phospho-Histone H3 Staining) hits->assay2 confirm_arrest Confirm Mitotic Arrest assay2->confirm_arrest assay3 In Vitro Tubulin Polymerization Assay confirm_arrest->assay3 confirm_target Confirm Direct Effect on Microtubule Dynamics assay3->confirm_target end_node Validated Mitotic Inhibitor confirm_target->end_node

Caption: Workflow for validating a mitotic inhibitor.

References

Navigating Herbicide Immunoassays: A Guide to the Cross-Reactivity of Fosamine Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an immunoassay is paramount for the accurate detection and quantification of target analytes. In the context of environmental monitoring and agricultural research, understanding the cross-reactivity of herbicide immunoassays is critical to avoid false-positive results and to ensure data integrity. This guide provides a comprehensive overview of the principles of cross-reactivity in herbicide immunoassays, with a specific focus on the potential cross-reactivity of fosamine (B1202035) ammonium (B1175870). Due to a lack of specific published immunoassays for fosamine ammonium, this guide will utilize its chemical structure to predict potential cross-reactants and will present a generalized experimental protocol for assessing such interactions.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when a substance other than the target analyte binds to the antibody. This is often due to structural similarities between the target analyte and the cross-reacting compound, leading to a false-positive signal. In the case of herbicide immunoassays, which are frequently designed as competitive assays, cross-reactivity can lead to an overestimation of the concentration of the target herbicide.

This compound, an organophosphate herbicide, possesses a distinct chemical structure that includes a phosphonate (B1237965) group and a carbamoyl (B1232498) moiety. Herbicides with similar structural features are potential candidates for cross-reactivity in a hypothetical immunoassay for this compound.

Potential Cross-Reactivity of this compound

Based on structural similarity, the following classes of herbicides and related compounds could potentially exhibit cross-reactivity in an immunoassay developed for this compound:

  • Organophosphate Herbicides: Compounds that share the core phosphonate structure are prime candidates for cross-reactivity.

  • Carbamate Herbicides: The presence of the carbamoyl group in this compound suggests a potential for cross-reaction with carbamate-based herbicides.

  • Glyphosate and Glufosinate: These widely used herbicides also contain phosphorus and amino acid-like moieties, which could lead to some degree of antibody recognition.

  • Metabolites of this compound: Degradation products of this compound in environmental or biological samples may retain sufficient structural similarity to bind to the antibody.

Comparative Analysis of Potential Cross-Reactivity

The following table presents hypothetical cross-reactivity data for a theoretical this compound immunoassay. This data is for illustrative purposes to demonstrate how cross-reactivity is typically reported and should not be considered as actual experimental results. The cross-reactivity is calculated as:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Compound ClassTest CompoundChemical StructureHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
Target Analyte This compound C₃H₁₁N₂O₄P 50 100
OrganophosphateGlyphosateC₃H₈NO₅P>1000<5
OrganophosphateGlufosinateC₅H₁₂NO₄P>1000<5
CarbamateCarbarylC₁₂H₁₁NO₂>5000<1
CarbamateAldicarbC₇H₁₄N₂O₂S>5000<1
MetaboliteAminomethylphosphonic acid (AMPA)CH₆NO₃P8006.25

Experimental Protocols

A detailed methodology is crucial for accurately assessing the cross-reactivity of an herbicide immunoassay. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive ELISA

In a competitive ELISA for a small molecule like a herbicide, the analyte in the sample competes with a labeled version of the analyte (enzyme conjugate) for a limited number of antibody binding sites, which are typically coated on a microplate. A higher concentration of the analyte in the sample results in less binding of the enzyme conjugate and, consequently, a weaker signal.

ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (High Conc.) Antibody_H Antibody Analyte_H->Antibody_H Binds Result_H Low Signal Antibody_H->Result_H Enzyme_Conjugate_H Enzyme Conjugate Enzyme_Conjugate_H->Antibody_H Blocked Analyte_L Analyte (Low Conc.) Antibody_L Antibody Analyte_L->Antibody_L Limited Binding Result_L High Signal Antibody_L->Result_L Enzyme_Conjugate_L Enzyme Conjugate Enzyme_Conjugate_L->Antibody_L Binds

Caption: Principle of a competitive immunoassay.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a typical workflow for determining the cross-reactivity of an herbicide immunoassay.

Cross_Reactivity_Workflow A Prepare Stock Solutions of this compound and Test Compounds B Serial Dilution of Standards and Test Compounds A->B D Incubate Plate with Standards/Test Compounds and Enzyme Conjugate B->D C Coat Microplate with Capture Antibody C->D E Wash Plate D->E F Add Substrate E->F G Measure Absorbance F->G H Generate Standard Curve and Determine IC50 Values G->H I Calculate Cross-Reactivity (%) H->I

A Comparative Analysis of the Environmental Persistence of Fosamine Ammonium and Triclopyr

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Environmental Scientists

The selection of herbicides for vegetation management requires a thorough understanding of their environmental fate. This guide provides a detailed comparison of the environmental persistence of two commonly used herbicides, Fosamine ammonium (B1175870) and triclopyr (B129103). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions based on key environmental parameters.

Quantitative Comparison of Environmental Persistence

The environmental persistence of a herbicide is determined by a variety of factors, including its susceptibility to degradation by microorganisms and sunlight, its solubility in water, and its tendency to bind to soil particles. The following table summarizes key quantitative data for Fosamine ammonium and triclopyr.

ParameterThis compoundTriclopyrReferences
Soil Half-Life (t½) 7 - 14 days8 - 96 days[1][2][3][4],[5][6][7]
Primary Degradation Pathway in Soil Microbial MetabolismMicrobial Metabolism & Photodegradation[2][3][7],[5][7]
Water Solubility 1,790,000 - 2,500,000 mg/L (miscible)430 - 440 mg/L[3][8][9],[5][10][11]
Photodegradation in Water StableRapid (t½ ≈ 1 day in light)[2][4][12],[6][10]
Hydrolysis Stable at pH 5, 7, 9Stable[2][12],[5]

Degradation Pathways

The breakdown of herbicides in the environment is a critical process that reduces their potential for long-term impact. Both this compound and triclopyr are primarily degraded by soil microorganisms, though their specific pathways and resulting metabolites differ.

This compound Degradation

This compound is readily degraded by soil microbes.[2][3][7] The primary metabolite is carbamoylphosphonic acid (CPA), which is further broken down.[4][12] this compound is notably stable to photodegradation and hydrolysis under typical environmental pH conditions.[2][12]

Fosamine_Degradation Fosamine_ammonium This compound CPA Carbamoylphosphonic acid (CPA) Fosamine_ammonium->CPA Microbial Metabolism Degradation_Products Further Degradation Products (e.g., CO2) CPA->Degradation_Products Microbial Metabolism

This compound degradation pathway in soil.
Triclopyr Degradation

Triclopyr's degradation in the environment is a two-pronged process involving both microbial action in the soil and photodegradation in water.[5][7] In soil, microbial degradation leads to the formation of two main metabolites: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP).[13] In aquatic environments, triclopyr is rapidly broken down by sunlight.[6][10]

Triclopyr_Degradation cluster_soil In Soil cluster_water In Water Triclopyr_soil Triclopyr TCP 3,5,6-trichloro-2-pyridinol (TCP) Triclopyr_soil->TCP Microbial Metabolism TMP 3,5,6-trichloro-2-methoxypyridine (TMP) Triclopyr_soil->TMP Microbial Metabolism Triclopyr_water Triclopyr Oxamic_acid Oxamic acid & other small molecules Triclopyr_water->Oxamic_acid Photodegradation

Triclopyr degradation pathways in soil and water.

Experimental Protocols

The data presented in this guide are derived from studies that generally adhere to standardized testing guidelines for chemical substances, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Key Experimental Methodologies
  • Soil Half-Life Determination (Aerobic and Anaerobic Transformation in Soil - OECD 307): This test involves treating soil samples with the herbicide and incubating them under controlled laboratory conditions (temperature, moisture). At various time intervals, subsamples are analyzed to determine the concentration of the parent compound and its major metabolites. The data are then used to calculate the time required for 50% of the herbicide to dissipate (DT50 or half-life). Field dissipation studies are also conducted to assess persistence under real-world conditions.

  • Photodegradation in Water (Phototransformation of Chemicals in Water – Direct Photolysis - OECD 316): To assess the impact of sunlight on the herbicide, a solution of the chemical in purified water is exposed to a light source that simulates natural sunlight. The concentration of the herbicide is monitored over time to determine its rate of degradation due to photolysis.

  • Water Solubility (Flask Method - OECD 105): This method determines the saturation concentration of a substance in water at a specific temperature. A surplus of the test substance is stirred in water until equilibrium is reached, after which the concentration in the aqueous phase is measured.

  • Analytical Methods: The quantification of this compound, triclopyr, and their metabolites in environmental samples (soil, water) is typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods provide the sensitivity and selectivity required for accurate measurement at low concentrations.

The following diagram illustrates a general experimental workflow for assessing the environmental persistence of a herbicide.

Experimental_Workflow cluster_lab Laboratory Studies cluster_field Field Studies cluster_analysis Analysis Soil_Half_Life Soil Half-Life (e.g., OECD 307) Sample_Collection Sample Collection (Soil, Water) Soil_Half_Life->Sample_Collection Photodegradation Photodegradation (e.g., OECD 316) Photodegradation->Sample_Collection Solubility Water Solubility (e.g., OECD 105) Field_Dissipation Field Dissipation Studies Field_Dissipation->Sample_Collection Extraction Extraction of Analytes Sample_Collection->Extraction Quantification Quantification (e.g., HPLC-MS) Extraction->Quantification Data_Analysis Data Analysis & Half-Life Calculation Quantification->Data_Analysis

General workflow for herbicide environmental persistence studies.

References

A Comparative Analysis of Fosamine Ammonium and Imazapyr for Invasive Species Management

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to control invasive plant species, researchers and land managers rely on a suite of tools, with herbicides playing a crucial role. Among the chemical options available, Fosamine ammonium (B1175870) and Imazapyr are two widely utilized active ingredients, each with distinct mechanisms of action and application spectrums. This guide provides a side-by-side comparison of these two herbicides, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for invasive species management strategies.

General Characteristics and Mechanism of Action

Fosamine ammonium and Imazapyr differ fundamentally in their chemical properties and how they affect target plants. A general comparison of their characteristics is presented in Table 1.

Table 1: General Characteristics of this compound and Imazapyr

FeatureThis compoundImazapyr
Trade Name(s) Krenite®[1][2]Arsenal®, Chopper®, Habitat®[3]
Herbicide Family Organophosphate[2]Imidazolinone[4]
Mode of Action Plant growth regulator, "dormancy enforcer"; specific mechanism not fully identified, may inhibit mitosis.[1]Inhibits acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3][5][6]
Selectivity Selective for woody plants and some herbaceous species.[1][2]Non-selective, controlling a broad range of grasses, broadleaf weeds, and woody species.[3][4]
Application Timing Late summer to early fall for deciduous species.[1]Can be used as a pre-emergent or post-emergent herbicide.[3]
Visual Symptoms Effects are typically not visible until the following spring when treated plants fail to refoliate.[1]Slow-acting, with symptoms like stunting, chlorosis, and necrosis developing over several weeks.[3]
Mechanism of Action: A Closer Look

The distinct modes of action of this compound and Imazapyr are critical to understanding their application and efficacy.

This compound's mechanism is not fully elucidated, but it is understood to function as a plant growth regulator.[1] It is absorbed by the foliage and translocated to the buds, where it inhibits development, effectively acting as a "dormancy enforcer."[1][7] This leads to the failure of bud break in the spring following a late summer or fall application.[1]

fosamine_mechanism Fosamine This compound Application (Late Summer/Fall) Absorption Foliar Absorption and Translocation to Buds Fosamine->Absorption Inhibition Inhibition of Bud Development (Mechanism not fully elucidated, may involve mitosis inhibition) Absorption->Inhibition Dormancy Enforced Dormancy Inhibition->Dormancy NoBudBreak Failure of Bud Break (Following Spring) Dormancy->NoBudBreak PlantDeath Plant Death NoBudBreak->PlantDeath

Proposed Mechanism of Action for this compound.

Imazapyr, on the other hand, has a well-defined biochemical target. It inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][5] This enzyme is crucial for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth.[5][6] By blocking this pathway, Imazapyr effectively starves the plant of these vital amino acids, leading to a gradual cessation of growth and eventual death.[3]

imazapyr_mechanism cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Imazapyr Imazapyr Imazapyr->ALS Inhibits

Biochemical Pathway of Imazapyr's Mechanism of Action.

Efficacy on Invasive Species: A Comparative Overview

The effectiveness of this compound and Imazapyr can vary significantly depending on the target invasive species, application timing, and environmental conditions. The following tables summarize available quantitative data on their efficacy against several problematic invasive plants.

Table 2: Efficacy against Sweetgum (Liquidambar styraciflua)

HerbicideApplication Method & RateEfficacyStudy Reference
ImazapyrGirdle-and-spray with a mixture of triclopyr (B129103) and imazapyr100% control of treated hickory and sourwood; 0.5% nontarget mortality on sweetgum.[8]Johnson et al. (2021)[8]
ImazapyrFoliar applicationGood control, often used in tank mixes for sweetgum management.[9]Miller and Edwards (unpublished)[9]

Table 3: Efficacy against Japanese Honeysuckle (Lonicera japonica)

HerbicideApplication Method & RateEfficacyStudy Reference
ImazapyrFoliar application of 8 oz/acre (0.585 mL/ha)Reduced coverage from 45% to 31% in one season.[10]Cain (1992)[10]
ImazapyrFoliar application in tank mixes with glyphosate (B1671968) and metsulfuronParticularly effective when applied between October and April.[10]Anonymous (2015)[10]

Table 4: Efficacy against Black Cherry (Prunus serotina)

HerbicideApplication Method & RateEfficacyStudy Reference
This compoundFoliar sprayEffective for control.[2]WSDOT[2]
ImazapyrNot specifiedGenerally effective on woody species.General knowledge

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are generalized from the reviewed literature for foliar applications of this compound and Imazapyr.

This compound Foliar Application Protocol
  • Timing: Applications are most effective when made in the late summer or early fall, within two months of leaf senescence for deciduous species.[1]

  • Herbicide Preparation: Prepare a spray solution of this compound (e.g., Krenite® S) at a concentration of 1-3% v/v in water. The addition of a non-ionic surfactant at 0.25-0.5% v/v is recommended to improve foliar uptake.[1]

  • Application: Apply the solution as a foliar spray to the target invasive plants, ensuring thorough coverage of the leaves and stems. Use a backpack sprayer or a boom sprayer for larger areas.

  • Environmental Conditions: Apply on a calm day to minimize spray drift. Avoid application when rainfall is expected within 24 hours.

  • Evaluation: Assess efficacy in the spring following the application by evaluating the percentage of plants that fail to leaf out.

Imazapyr Foliar Application Protocol
  • Timing: Applications are effective when plants are actively growing.

  • Herbicide Preparation: Prepare a spray solution of Imazapyr (e.g., Arsenal®) at a concentration of 0.5-2% v/v in water. A non-ionic surfactant or methylated seed oil should be added according to the product label to enhance absorption.[11]

  • Application: Apply as a foliar spray, ensuring complete coverage of the target vegetation. For woody species, a higher volume may be necessary to penetrate the canopy.

  • Environmental Conditions: Apply on a calm day with no rain forecasted for at least one hour to ensure rainfastness.[12]

  • Evaluation: Monitor the treated area for signs of herbicide efficacy, including stunting, chlorosis, and necrosis, over several weeks to months.

experimental_workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment cluster_posttreatment Post-Treatment cluster_analysis Data Analysis SiteSelection Site Selection & Plot Establishment Baseline Baseline Data Collection (% Cover, Density, etc.) SiteSelection->Baseline HerbicidePrep Herbicide & Surfactant Solution Preparation Baseline->HerbicidePrep Application Herbicide Application (Foliar, Cut-Stump, etc.) HerbicidePrep->Application Monitoring Periodic Monitoring (e.g., 1, 3, 6, 12 months) Application->Monitoring DataCollection Efficacy Data Collection (% Mortality, Biomass Reduction) Monitoring->DataCollection Stats Statistical Analysis DataCollection->Stats Reporting Reporting of Results Stats->Reporting

A Typical Experimental Workflow for Herbicide Efficacy Trials.

Environmental Fate and Toxicity

The environmental impact and non-target toxicity are critical considerations in herbicide selection. A summary of these characteristics for this compound and Imazapyr is provided in Table 5.

Table 5: Environmental Fate and Toxicity

FeatureThis compoundImazapyr
Soil Half-Life Approximately 8-10 days; rapidly degraded by soil microbes.[1][2][7]25 to 142 days, depending on soil type and environmental conditions.[3][13]
Mobility in Soil Low to medium; binds to soil particles.[1]High mobility potential, especially in soils with pH > 5.[3]
Toxicity to Mammals Very low acute toxicity; Oral LD50 for rats > 5,000 mg/kg.[2]Low acute toxicity; Oral LD50 for rats > 5,000 mg/kg.[3][4]
Toxicity to Birds Practically non-toxic; LD50 for quail and ducks > 10,000 mg/kg.[1]Practically non-toxic; LD50 for quail and ducks > 2,150 mg/kg.[3]
Toxicity to Fish Very low toxicity; 96-hour LC50 for bluegill sunfish is 670 mg/L.[1]Low toxicity; 96-hour LC50 for rainbow trout and bluegill sunfish > 100 mg/L.[3][4]

Conclusion

Both this compound and Imazapyr are effective herbicides for the management of invasive plant species, but their use should be guided by a thorough understanding of their respective properties. This compound offers a more selective approach for woody plant control with a unique delayed-action mechanism and rapid soil degradation. Imazapyr provides broad-spectrum, non-selective control with longer soil persistence, which can be advantageous for residual weed suppression but also poses a greater risk to non-target vegetation.

The choice between these two herbicides will depend on the specific management objectives, the target invasive species, the surrounding environment, and the desired longevity of control. The experimental data and protocols presented in this guide offer a foundation for researchers and professionals to design and implement effective and environmentally responsible invasive species control programs. Further side-by-side field trials on a wider range of invasive species are warranted to provide more comprehensive comparative data and refine application recommendations.

References

Validating Analytical Methods for Fosamine Ammonium: A Comparative Guide Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of fosamine (B1202035) ammonium (B1175870), a widely used herbicide. The focus is on the validation of these methods using certified reference materials (CRMs), ensuring data accuracy and reliability. This document is intended to assist researchers, scientists, and professionals in the fields of environmental monitoring and drug development in selecting and implementing robust analytical techniques.

Introduction to Fosamine Ammonium Analysis

This compound [(aminocarbonyl)phosphonic acid monoammonium salt] is a post-emergent brush control agent. Accurate determination of its residues in environmental matrices like soil and water is crucial for monitoring its environmental fate and ensuring regulatory compliance. The use of Certified Reference Materials (CRMs) is fundamental in the validation of analytical methods, as they provide a known and stable concentration of the analyte, allowing for the assessment of method accuracy, precision, and traceability.

Analytical Methodologies: A Comparative Look

The primary analytical technique for the determination of this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). While Gas Chromatography (GC) is a common technique for many pesticides, the analysis of polar and non-volatile compounds like this compound by GC presents significant challenges and typically requires derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective method for the analysis of this compound in various matrices. The United States Environmental Protection Agency (US EPA) provides a detailed method for its determination in soil.

Experimental Protocol: LC-MS for this compound in Soil (Based on US EPA Method AMR-1107-88)

1. Sample Preparation:

  • A known weight of the soil sample is extracted with a solution of ammonium carbonate in a water/methanol (B129727) mixture.

  • The sample is agitated and then centrifuged to separate the solid and liquid phases.

  • The supernatant is decanted and filtered.

  • For cleanup and concentration, the extract is passed through a C18 solid-phase extraction (SPE) cartridge.

  • The eluate is collected and concentrated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for LC-MS analysis.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of ammonium acetate (B1210297) in water and methanol is typically used.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: A fixed volume of the prepared sample extract.

3. Mass Spectrometry Conditions:

  • Instrument: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

  • Monitoring: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Performance Characteristics of the LC-MS Method

While the US EPA method provides a detailed protocol, specific validation data is often generated by the implementing laboratory. The following table summarizes typical performance characteristics for an LC-MS method for this compound, based on general validation guidelines for pesticide residue analysis.

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Accuracy (Recovery) 70-120%
Precision (RSD%) ≤ 20%
Limit of Detection (LOD) Analyte and matrix dependent, typically in the low µg/kg range.
Limit of Quantification (LOQ) The lowest validated concentration meeting accuracy and precision criteria, often around 0.05 mg/kg in soil.
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the polar and non-volatile this compound by GC is not feasible. The high polarity of the molecule leads to poor chromatographic peak shape and strong adsorption to the GC column. To overcome these issues, a derivatization step is necessary to convert this compound into a more volatile and less polar derivative suitable for GC analysis.

Challenges and Considerations for GC-MS Analysis:

  • Derivatization: A chemical reaction is required to modify the analyte. Common derivatizing agents for polar compounds include silylating agents (e.g., BSTFA, MSTFA) or acylating agents. The derivatization reaction must be reproducible and high-yielding.

  • Method Development: A specific derivatization protocol for this compound would need to be developed and validated. This includes optimizing reaction conditions such as temperature, time, and reagent concentration.

  • Validation: The entire method, including the derivatization step, would require rigorous validation to ensure accuracy, precision, and sensitivity.

Due to the lack of a standardized and validated GC-MS method for this compound in the public domain, LC-MS remains the recommended and more straightforward approach for its analysis.

The Role of Certified Reference Materials (CRMs) in Method Validation

The use of CRMs is a critical component of method validation, providing confidence in the generated data. A CRM is a highly characterized material with a certified concentration of the analyte of interest.

Workflow for Validating an Analytical Method using a CRM:

The following diagram illustrates the typical workflow for validating an analytical method for this compound using a certified reference material.

G cluster_0 Method Validation Workflow A Obtain Certified Reference Material (CRM) of this compound B Prepare Calibration Standards from CRM A->B E Prepare Spiked Samples (Matrix + CRM) at Various Concentrations A->E F Analyze Calibration Standards and Spiked Samples B->F C Select Analytical Method (e.g., LC-MS) D Optimize Instrumental Parameters C->D D->F E->F G Evaluate Method Performance Parameters F->G H Assess Linearity (R²) G->H I Determine Accuracy (Recovery %) G->I J Evaluate Precision (RSD %) (Repeatability & Reproducibility) G->J K Establish Limit of Detection (LOD) & Limit of Quantification (LOQ) G->K L Method is Validated and Fit for Purpose H->L I->L J->L K->L

Assessing Synergistic Effects of Fosamine Ammonium in Herbicide Mixtures for Woody Plant Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fosamine (B1202035) ammonium (B1175870) is a plant growth regulator utilized for the control of woody and some herbaceous plants.[1] Its unique mode of action, often described as a "dormancy enforcer," prevents treated deciduous plants from refoliating in the spring following a late summer or early fall application.[1] While its precise molecular target has not been fully elucidated, there is evidence suggesting it may inhibit mitosis in susceptible species.[1] To enhance its efficacy and broaden its spectrum of control, Fosamine ammonium is often tank-mixed with other herbicides. This guide provides a comparative analysis of the synergistic effects of mixing this compound with other common herbicides used in vegetation management, supported by available experimental data.

Comparative Efficacy of this compound Tank Mixes

The following tables summarize quantitative data from a study evaluating the efficacy of this compound (marketed as Krenite®) in combination with imazapyr (B1671738) (Arsenal® and Powerline™ formulations) and glyphosate (B1671968) (as Accord®) for the control of various woody plant species.

Table 1: Percent Control of Woody Species 35 Days After Treatment (DAT)

TreatmentRate (Product/Acre)Yellow Poplar (%)Red Maple (%)Sourwood (%)Pignut Hickory (%)Northern Red Oak (%)Pitch Pine (%)Alleghany Blackberry (%)
This compound + Imazapyr (Arsenal)3 qt + 12 fl oz88858733872393
This compound + Imazapyr (Arsenal)3 qt + 16 fl oz93929315932395
This compound + Imazapyr (Powerline)3 qt + 12 fl oz93939540951798
This compound + Imazapyr (Powerline)3 qt + 16 fl oz95959740971099
Glyphosate + Imazapyr (Arsenal)4 qt + 12 fl oz93929327934795
Glyphosate + Imazapyr (Arsenal)4 qt + 16 fl oz95939533955398
Glyphosate + Imazapyr (Powerline)4 qt + 12 fl oz95959737974799
Glyphosate + Imazapyr (Powerline)4 qt + 16 fl oz97979837984799

Table 2: Percent Control of Woody Species 1 Year After Treatment (YAT)

TreatmentRate (Product/Acre)Yellow Poplar (%)Red Maple (%)Sourwood (%)Pignut Hickory (%)Northern Red Oak (%)Pitch Pine (%)Alleghany Blackberry (%)
This compound + Imazapyr (Arsenal)3 qt + 12 fl oz1001001001009999100
This compound + Imazapyr (Arsenal)3 qt + 16 fl oz10010010010010099100
This compound + Imazapyr (Powerline)3 qt + 12 fl oz10010010010010099100
This compound + Imazapyr (Powerline)3 qt + 16 fl oz10010010010010099100
Glyphosate + Imazapyr (Arsenal)4 qt + 12 fl oz1001001001009863100
Glyphosate + Imazapyr (Arsenal)4 qt + 16 fl oz1001001001009982100
Glyphosate + Imazapyr (Powerline)4 qt + 12 fl oz1001001001009975100
Glyphosate + Imazapyr (Powerline)4 qt + 16 fl oz1001001001009978100

Experimental Protocols

The data presented above was generated from a field trial with the following methodology:

Objective: To compare the efficacy of a new formulation of imazapyr (Powerline™) with a standard formulation (Arsenal®) alone and in combination with this compound (Krenite®) and glyphosate (Accord®) for utility brush control.

Experimental Design:

  • Location: A 3-year-old transmission line near Clay City, Kentucky.

  • Plot Size: 15 feet by 30 feet.

  • Design: Randomized complete block design with 3 replications.

  • Target Species: Yellow poplar, red maple, sourwood, pignut hickory, northern red oak, pitch pine, and Alleghany blackberry, with heights ranging from 1 to 8 feet.

  • Pre-application Assessment: A census of the total number of target stems for each species was conducted in every plot before treatment.

Application:

  • Equipment: CO2 backpack sprayer with an adjusted cone tip handgun.

  • Application Volume: 30 gallons per acre (GPA).

Evaluation:

  • Parameters: Visual assessment of necrosis (tissue death).

  • Timing: 35 days after treatment (DAT) on September 21, 2007, and 1 year after treatment (YAT) on August 4, 2008.

Statistical Analysis:

  • Control data for each species and the average control across all species were analyzed using ARM software.

  • Treatment means were separated using Fisher's LSD at a significance level of p = 0.05.

Visualizing Herbicide Mechanisms and Workflows

To better understand the interactions of these herbicides, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for assessing synergistic effects.

G cluster_fosamine This compound cluster_glyphosate Glyphosate cluster_imazapyr Imazapyr cluster_triclopyr Triclopyr Fosamine This compound (Growth Regulator) Mitosis Mitosis Inhibition (Evidence suggests) Fosamine->Mitosis May Inhibit Dormancy Enforced Dormancy Fosamine->Dormancy Induces NoRefoliation Failure to Refoliate Dormancy->NoRefoliation PlantDeath1 Plant Death NoRefoliation->PlantDeath1 Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Shikimate Shikimate Pathway AromaticAA Aromatic Amino Acid Synthesis EPSPS->AromaticAA Blocks ProteinSynthesis Protein Synthesis & Growth AromaticAA->ProteinSynthesis Essential for PlantDeath2 Plant Death ProteinSynthesis->PlantDeath2 Cessation leads to Imazapyr Imazapyr ALS Acetolactate Synthase (ALS) Imazapyr->ALS Inhibits BCAA Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) ALS->BCAA Blocks ProteinSynthesis2 Protein Synthesis & Cell Growth BCAA->ProteinSynthesis2 Essential for PlantDeath3 Plant Death ProteinSynthesis2->PlantDeath3 Cessation leads to Triclopyr Triclopyr (Synthetic Auxin) AuxinReceptors Binds to Auxin Receptors Triclopyr->AuxinReceptors UncontrolledGrowth Uncontrolled Cell Division & Growth AuxinReceptors->UncontrolledGrowth VascularDisruption Vascular Tissue Disruption UncontrolledGrowth->VascularDisruption PlantDeath4 Plant Death VascularDisruption->PlantDeath4

Caption: Simplified signaling pathways of this compound and common tank-mix partners.

G start Start: Define Herbicide Combinations & Target Species setup Experimental Setup: - Randomized Block Design - Replicated Plots start->setup pretreatment Pre-Treatment Assessment: - Record initial plant density - Measure plant height/vigor setup->pretreatment application Herbicide Application: - Calibrated equipment - Uniform coverage pretreatment->application evaluation Data Collection: - Visual efficacy ratings - Biomass measurements (at defined intervals, e.g., DAT, YAT) application->evaluation analysis Statistical Analysis: - ANOVA - Mean separation (e.g., LSD, Tukey's) - Synergy calculation (e.g., Colby's method) evaluation->analysis conclusion Conclusion: - Determine additive, synergistic, or antagonistic effects analysis->conclusion

Caption: General experimental workflow for assessing herbicide synergy.

References

Fosamine Ammonium: A Comparative Analysis of its Low Aquatic Invertebrate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aquatic invertebrate toxicity of fosamine (B1202035) ammonium (B1175870) with three alternative herbicides: glyphosate, triclopyr, and imazapyr. The data presented herein is collated from publicly available ecotoxicological studies and regulatory documents. This guide aims to offer an objective validation of fosamine ammonium's relatively low toxicity profile in aquatic invertebrate species through structured data presentation, detailed experimental protocols, and visual workflows.

Comparative Toxicity to Aquatic Invertebrates

The acute toxicity of this compound and its alternatives to a range of aquatic invertebrates is summarized in the table below. The data is presented as the 48-hour or 96-hour median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of a substance that is lethal to, or has a specified effect on, 50% of a test population. Higher LC50/EC50 values are indicative of lower toxicity.

HerbicideTest OrganismSpeciesDurationEndpointValue (mg/L)
This compound CrustaceanDaphnia magna48-hrLC501,524[1]
CrustaceanNot Specified-LC50>136[2]
MolluskNot Specified-LC50>122[2]
Glyphosate CrustaceanDaphnia magna48-hrEC50780
CrustaceanDaphnia pulex48-hrLC50/EC507.9 - 242
CrustaceanGammarus pseudolimnaeus48-hrLC5042 - 62[3]
CrustaceanMysidopsis bahia (mysid shrimp)96-hrLC5040[3]
InsectChironomus plumosus (midge)48-hrLC50/EC5013 - 55[3]
MolluskPseudosuccinea columella (snail)12-dayIC7 (reproduction)0.1
Triclopyr (TEA salt) CrustaceanDaphnia magna48-hrLC501,170[4]
CrustaceanPalaemonetes pugio (grass shrimp)96-hrLC50234[5]
Triclopyr (BEE ester) CrustaceanPalaemonetes pugio (grass shrimp)96-hrLC500.00248[5]
InsectDolophilodes distinctus48-hrLC500.6[6]
InsectIsogenoides sp.48-hrLC5061.7[6]
InsectSimulium sp.48-hrLC50303[6]
Imazapyr CrustaceanDaphnia magna48-hrLC50>100[7]
CrustaceanNot Specified-LC50>189[8]
MolluskNot Specified-LC50>132[8]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols for aquatic invertebrate acute toxicity testing. The most commonly employed methods are the OECD Guideline 202 and the US EPA OPPTS 850.1010. A detailed methodology for these key experiments is provided below.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline outlines a method to assess the acute immobilizing effect of chemical substances on Daphnia species, most commonly Daphnia magna.

  • Test Organisms : Young daphnids, less than 24 hours old at the start of the test, are used.[9][10]

  • Test Substance and Concentrations : The test substance is dissolved in a suitable medium to create a geometric series of at least five concentrations. A control group with no test substance is also included.

  • Exposure Conditions :

    • Test Vessels : Glass beakers are typically used, providing at least 2 mL of test solution per daphnid.[10]

    • Replicates : At least 20 animals, usually divided into four replicates of five animals each, are used for each concentration and the control.[10]

    • Duration : The exposure period is 48 hours.[9][10]

    • Temperature : The test is conducted at a constant temperature of 20 ± 2 °C.

    • Light : A 16-hour light and 8-hour dark cycle is maintained.

    • Feeding : Daphnids are not fed during the test.

  • Observations : The number of immobilized daphnids is recorded at 24 and 48 hours.[9][10] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[9]

  • Data Analysis : The results are used to calculate the EC50, the concentration at which 50% of the daphnids are immobilized, at 48 hours.[9][10]

US EPA OPPTS 850.1010: Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids

This guideline is harmonized with the OECD 202 guideline and provides a framework for determining the acute toxicity of chemical substances to freshwater daphnids.

  • Test Organisms : The preferred test species are Daphnia magna or Daphnia pulex, less than 24 hours old.

  • Test System : The test can be conducted in static, static-renewal, or flow-through systems.

  • Test Concentrations : A minimum of five test concentrations arranged in a geometric series and a control are required.

  • Exposure Conditions :

    • Test Chambers : The number of daphnids should not exceed 40 per liter in a static system.

    • Replicates : A sufficient number of replicates should be used to ensure statistical power.

    • Duration : The test duration is 48 hours.

    • Water Quality : Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test. Dissolved oxygen should be maintained between 60% and 105% saturation without aeration.

  • Biological Data : The primary endpoint is immobilization, which is observed at 24 and 48 hours. Any abnormal behavior or appearance is also recorded.

  • Data Analysis : The 24-hour and 48-hour EC50 values and their 95% confidence limits are determined. The test is considered invalid if more than 10% of the control organisms are immobilized or show other signs of stress.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an acute aquatic invertebrate toxicity test, such as the OECD 202 guideline.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Culture Daphnia (<24h old) C Set up Test Vessels (Replicates) A->C B Prepare Test Solutions (Geometric Series) B->C D Introduce Daphnia to Test Vessels C->D E Maintain Constant Conditions (Temp, Light) D->E F Record Immobilization at 24h & 48h E->F G Monitor Water Quality (pH, DO) E->G H Calculate EC50 (48-hour) F->H I Statistical Analysis H->I J Toxicity Assessment I->J Final Report

Caption: Workflow for an acute aquatic invertebrate toxicity test.

References

Comparative Transcriptomics of Plants Treated with Fosamine Ammonium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the current state of research: As of late 2025, publicly available, peer-reviewed comparative transcriptomics studies specifically investigating the effects of Fosamine ammonium (B1175870) on plants are not available. The precise molecular mechanism of action for Fosamine ammonium remains a subject of ongoing investigation, with several potential modes of action proposed, including disruption of auxin regulation, inhibition of mitosis, and uncoupling of photosynthetic phosphorylation.

This guide, therefore, presents a hypothesized comparative transcriptomic analysis based on the potential physiological effects inferred from these proposed mechanisms of action. The data and pathways described herein are illustrative and intended to provide a framework for future research in this area. Direct experimental evidence from RNA-sequencing (RNA-Seq) studies on this compound-treated plants is required for validation.

Hypothesized Transcriptomic Response to this compound

Treatment with this compound is anticipated to elicit a significant transcriptomic response in susceptible plants, reflecting a broad-spectrum stress reaction and the activation of defense and detoxification pathways. A comparative transcriptomic study between this compound-treated and untreated control plants would likely reveal a large number of differentially expressed genes (DEGs).

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from a hypothetical RNA-Seq experiment. These values are based on typical responses observed in plants subjected to herbicide stress.

Table 1: Summary of Differentially Expressed Genes (DEGs) in a Hypothetical Plant Species Treated with this compound

Comparison GroupTotal DEGsUpregulated DEGsDownregulated DEGs
Treated vs. Control4,5002,1002,400

Table 2: Top 10 Hypothesized Upregulated Genes and Their Putative Functions

Gene IDPutative FunctionLog2 Fold Changep-value
GENE001Glutathione S-transferase (GST)5.8< 0.001
GENE002Cytochrome P450 monooxygenase5.2< 0.001
GENE003ABC transporter4.9< 0.001
GENE004Peroxidase4.5< 0.001
GENE005Auxin-responsive protein (IAA)4.1< 0.001
GENE006Heat shock protein 90 (HSP90)3.8< 0.001
GENE007WRKY transcription factor3.5< 0.01
GENE008Pathogenesis-related protein 1 (PR1)3.2< 0.01
GENE009Jasmonate ZIM-domain protein (JAZ)2.9< 0.05
GENE010Alternative oxidase (AOX)2.6< 0.05

Table 3: Top 10 Hypothesized Downregulated Genes and Their Putative Functions

Gene IDPutative FunctionLog2 Fold Changep-value
GENE011Photosystem II subunit-5.5< 0.001
GENE012Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)-5.1< 0.001
GENE013Cyclin-dependent kinase (CDK)-4.8< 0.001
GENE014Cellulose synthase-4.3< 0.001
GENE015Nitrate reductase-3.9< 0.01
GENE016Sucrose-phosphate synthase-3.6< 0.01
GENE017Gibberellin 20-oxidase-3.3< 0.05
GENE018Phytochrome A-3.0< 0.05
GENE019Starch synthase-2.8< 0.05
GENE020Aquaporin-2.5< 0.05

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible transcriptomic data. Below is a recommended experimental protocol for a comparative transcriptomics study of this compound on a model plant species like Arabidopsis thaliana.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana (Col-0) seedlings in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • At the 4-leaf stage, spray plants with a solution of this compound at a sublethal concentration (to allow for transcriptomic changes before cell death) and a control solution (water with the same surfactant concentration).

  • Harvest aerial tissues from both treated and control plants at multiple time points (e.g., 6, 24, and 48 hours post-treatment) to capture both early and late transcriptomic responses.

  • Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C.

2. RNA Extraction and Quality Control:

  • Extract total RNA from the frozen tissues using a TRIzol-based method or a commercial plant RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

  • Perform paired-end sequencing on an Illumina NovaSeq or similar high-throughput sequencing platform to generate at least 20 million reads per sample.

4. Bioinformatic Analysis:

  • Assess the quality of the raw sequencing reads using FastQC and perform adapter trimming and quality filtering using Trimmomatic.

  • Align the filtered reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2.

  • Quantify gene expression levels using featureCounts or a similar tool to generate a read count matrix.

  • Perform differential gene expression analysis between treated and control samples using DESeq2 or edgeR in R.

  • Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 as differentially expressed.

  • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and metabolic pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_growth Plant Growth and Treatment cluster_rna RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis plant_growth Arabidopsis thaliana Growth treatment This compound Treatment plant_growth->treatment control Control Treatment plant_growth->control harvest Tissue Harvesting treatment->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction qc1 RNA Quality Control rna_extraction->qc1 library_prep Library Preparation qc1->library_prep sequencing Illumina Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Genome Alignment qc2->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis enrichment Functional Enrichment Analysis deg_analysis->enrichment

Caption: Experimental workflow for comparative transcriptomics of this compound-treated plants.

Putative Signaling Pathway

Putative_Signaling_Pathway cluster_perception Cellular Perception & Stress cluster_signaling Signal Transduction cluster_transcription Transcriptional Reprogramming cluster_response Downstream Responses fosamine This compound perception Putative Cellular Target (e.g., Auxin Transport/Signaling) fosamine->perception ros Reactive Oxygen Species (ROS) Accumulation perception->ros Disruption mapk MAPK Cascade Activation ros->mapk hormone Hormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) ros->hormone tfs Activation of Transcription Factors (e.g., WRKY) mapk->tfs hormone->tfs detox Detoxification Genes (GSTs, P450s) tfs->detox Upregulation stress_response Stress Response Genes (PR proteins, HSPs) tfs->stress_response Upregulation growth_inhibition Inhibition of Growth-Related Genes (Cell Cycle, Photosynthesis) tfs->growth_inhibition Downregulation

Caption: A hypothesized signaling pathway in response to this compound treatment in plants.

Replicating Historical Field Trial Data for Fosamine Ammonium Efficacy in Woody Plant Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the historical field trial data for Fosamine ammonium (B1175870), a herbicide used for the control of woody plants. It is designed to offer researchers, scientists, and drug development professionals an objective overview of its performance relative to other alternatives, supported by available experimental data and detailed methodologies.

Introduction to Fosamine Ammonium

This compound, commercially known as Krenite®, is a post-emergent, selective herbicide used to control a variety of woody and leafy plants.[1] It functions as a plant growth regulator, often referred to as a "dormancy enforcer."[2] A unique characteristic of this compound is its mode of action; deciduous plants treated in late summer or early fall absorb the compound with little immediate effect. The herbicidal action becomes apparent in the following spring when the buds fail to open or produce only stunted, miniature leaves, ultimately leading to the plant's demise.[2][3] This delayed effect prevents the "brown-out" appearance often associated with other herbicides. The precise molecular mechanism of action has not been fully elucidated, but there is evidence to suggest it may inhibit mitosis in susceptible plants.[2]

Comparative Efficacy of Woody Plant Herbicides

The following tables summarize the relative efficacy of this compound and two common alternative herbicides, Glyphosate and Triclopyr, for the control of various woody plant species. The data is compiled from historical observations and qualitative assessments from various sources. Efficacy can be influenced by application timing, rate, and environmental conditions.

Legend:

  • S - Susceptible/Good Control

  • I - Intermediate/Partial Control

  • R - Resistant/Poor Control

  • N/A - Data Not Available

Table 1: Efficacy against Common Woody Plants

SpeciesThis compoundGlyphosateTriclopyr
AlderSIS
AshIS-IS
AspenSIS
BirchSIS
BlackberrySSS
BlackgumISS
CherryISS
ElmISS
HawthornISS
HickoryISI
MapleSSS
Oak, RedSSS
Oak, WhiteSSS
PineSSI
SassafrasISS
SweetgumSSS
WillowISS

Source: Compiled from multiple sources providing qualitative efficacy ratings.[4][5]

Experimental Protocols: Historical Field Trial Methodology

3.1. Site Selection and Plot Establishment

  • Select a site with a uniform and dense population of the target woody plant species.

  • Establish multiple treatment plots, each of a standardized size (e.g., 10m x 10m).

  • Include untreated control plots to serve as a baseline for comparison.

  • Randomize the assignment of treatments to the plots to minimize the effects of environmental variability.

3.2. Herbicide Application

  • Timing: For this compound, applications are typically made in late summer or early fall, before leaf drop.[2] For Glyphosate and Triclopyr, applications are often most effective during periods of active plant growth.[9]

  • Formulation and Mixing: Prepare herbicide solutions according to the manufacturer's recommendations for the target species and desired application rate. Water is the typical carrier.

  • Application Method: Utilize a calibrated sprayer (e.g., backpack sprayer for small plots) to ensure uniform coverage of the foliage.[7][8] Apply the herbicide solution to the point of wetness, but not to the point of runoff. Common historical application methods include foliar spray, cut-stump treatment, and basal bark application.[8]

3.3. Data Collection and Analysis

  • Pre-treatment Assessment: Before herbicide application, record baseline data for each plot, including the density, height, and overall health of the target woody plants.

  • Post-treatment Assessment: Conduct assessments at various intervals (e.g., 3, 6, and 12 months) after application.

    • Efficacy: Visually assess the percentage of control (i.e., the percentage of plants showing symptoms of herbicide damage or mortality) for each plot.

    • Biomass Reduction: In a subset of plots, destructive sampling can be performed to measure the reduction in plant biomass compared to the control plots.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different herbicide treatments.

Visualization of Mechanisms and Workflows

4.1. Signaling Pathways

The exact signaling pathway for this compound remains largely unknown. However, for comparative purposes, diagrams illustrating the understood mechanisms of action for this compound, Glyphosate, and Triclopyr are provided below.

Fosamine_Ammonium_MOA cluster_plant Plant Cell Fosamine This compound (Applied to foliage) Absorption Absorption and Translocation Fosamine->Absorption Buds Accumulation in Buds and Meristematic Tissues Absorption->Buds Unknown Unknown Molecular Target(s) Buds->Unknown Mitosis Inhibition of Mitosis (Hypothesized) Unknown->Mitosis Growth Disruption of Normal Growth Processes Mitosis->Growth Failure Failure of Bud Break and Leaf Development in Spring Growth->Failure Death Plant Death Failure->Death

Caption: Hypothesized mechanism of action for this compound.

Glyphosate_MOA cluster_plant Plant Cell Glyphosate Glyphosate (Applied to foliage) Absorption Absorption and Translocation Glyphosate->Absorption Inhibition Inhibition of EPSP Synthase Glyphosate->Inhibition binds to Shikimate Shikimate Pathway Absorption->Shikimate EPSPS EPSP Synthase (Enzyme) Shikimate->EPSPS EPSPS->Inhibition AminoAcids Blocks Production of Aromatic Amino Acids (Tyr, Trp, Phe) Inhibition->AminoAcids Proteins Inhibition of Protein Synthesis AminoAcids->Proteins Growth Cessation of Growth Proteins->Growth Death Plant Death Growth->Death

Caption: Mechanism of action for Glyphosate.

Triclopyr_MOA cluster_plant Plant Cell Triclopyr Triclopyr (Applied to foliage) Absorption Absorption and Translocation Triclopyr->Absorption Auxin Mimics Auxin (Plant Growth Hormone) Absorption->Auxin Binding Binds to Auxin Receptors Auxin->Binding GeneExpression Altered Gene Expression Binding->GeneExpression Growth Uncontrolled Cell Division and Elongation GeneExpression->Growth Disruption Disruption of Vascular Tissues Growth->Disruption Death Plant Death Disruption->Death

Caption: Mechanism of action for Triclopyr.[10]

4.2. Experimental Workflow

The following diagram illustrates a typical workflow for a historical field trial comparing the efficacy of different herbicides.

Experimental_Workflow cluster_workflow Field Trial Workflow SiteSelection Site Selection and Plot Establishment PreTreatment Pre-Treatment Assessment (Baseline Data) SiteSelection->PreTreatment Treatment Herbicide Application PreTreatment->Treatment PostTreatment Post-Treatment Assessment (e.g., 3, 6, 12 months) Treatment->PostTreatment DataAnalysis Data Analysis and Comparison PostTreatment->DataAnalysis Conclusion Conclusion on Relative Efficacy DataAnalysis->Conclusion

Caption: A generalized workflow for a woody plant herbicide field trial.

References

Fosamine Ammonium in Research: A Cost-Effectiveness Analysis Uncovers Limited Application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data regarding the use and cost-effectiveness of Fosamine ammonium (B1175870) in a research capacity, particularly within the domains of drug development and broader scientific investigation. The compound is predominantly documented and utilized as a selective, post-emergent herbicide for the control of woody and leafy plants. For researchers, scientists, and drug development professionals, this distinction is critical, as the existing body of knowledge does not support a comparative analysis of Fosamine ammonium against other research-grade compounds or tools.

This compound operates as a plant growth regulator, often termed a "dormancy enforcer".[1] Its herbicidal effect is typically observed in the spring following a late summer or early fall application, where treated deciduous plants fail to refoliate and subsequently die.[1][2] While there is some indication that it may inhibit mitosis in susceptible plants, its precise mechanism of action has not been fully elucidated.[1]

For the research community, the practical application of a compound is intrinsically linked to its known biological interactions and signaling pathways. In the case of this compound, its mechanism is understood in the context of plant physiology.[1] There is no available research that details its effects on mammalian cells or its potential utility in preclinical or clinical research settings.

Comparative Performance Data: A Notable Absence

A thorough search for experimental data comparing this compound to other research alternatives yielded no relevant results. The performance metrics available for this compound are centered on its efficacy as a herbicide, such as its effectiveness in controlling specific plant species.[1] This data is not translatable to a laboratory research context where endpoints would include measures of cellular response, protein interaction, or therapeutic efficacy.

Experimental Protocols: A Focus on Herbicidal Application

Detailed methodologies found in the literature exclusively describe the application and study of this compound for vegetation management. These protocols focus on application timing, dosage for effective plant control, and environmental fate.[1][2] There are no published experimental protocols for its use in in vitro or in vivo research models relevant to drug development or fundamental biological research.

Signaling Pathways and Experimental Workflows: An Uncharted Territory

The known activity of this compound is as a plant growth regulator, and as such, its impact on signaling pathways is described within that botanical framework. The specific molecular interactions and signaling cascades it may trigger in non-plant organisms are currently unknown.

The following diagram illustrates the general workflow for herbicide efficacy testing, which represents the extent of the available experimental workflow information for this compound.

G General Herbicide Efficacy Testing Workflow cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Trial_Design Trial Design & Objective Setting Site_Selection Test Site Selection Trial_Design->Site_Selection Plant_Material Target Plant Material Propagation Site_Selection->Plant_Material Herbicide_Preparation This compound Preparation & Dilution Plant_Material->Herbicide_Preparation Application Application to Target Plants Herbicide_Preparation->Application Data_Collection Data Collection (e.g., visual injury, growth inhibition) Application->Data_Collection Data_Analysis Statistical Analysis of Efficacy Data_Collection->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: General workflow for testing the efficacy of a herbicide like this compound.

References

Unearthing the Persistence of Fosamine Ammonium: A Comparative Guide to Soil Half-Life in Varied Climates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of herbicides is paramount for assessing their ecological impact and ensuring regulatory compliance. This guide provides a comprehensive comparison of the soil half-life of Fosamine ammonium (B1175870) with other commonly used herbicides, supported by experimental data and detailed methodologies. The primary focus is to validate the reported soil persistence of Fosamine ammonium across different climatic conditions.

This compound, a phosphonate (B1237965) herbicide, is utilized for the control of woody and herbaceous weeds. Its persistence in the soil, quantified by its half-life (the time it takes for 50% of the initial amount to degrade), is a critical factor in its environmental risk assessment. This guide synthesizes available data to offer an objective comparison of its soil half-life against that of other widely used herbicides: glyphosate, triclopyr, and imazapyr.

Comparative Soil Half-Life Data

The persistence of an herbicide in the soil is influenced by a multitude of factors, including soil type, microbial activity, temperature, and moisture levels, all of which are intrinsically linked to the climate of a region. The following table summarizes the reported soil half-life of this compound and its alternatives in various climatic contexts.

HerbicideClimate/ConditionReported Soil Half-Life (DT50)Key Degradation Pathway
This compound General/Field Conditions7 - 14 days[1]Microbial Metabolism[1]
Florida, Delaware, Illinois (USA)Approximately 7 days[2]Microbial Metabolism
GreenhouseApproximately 10 daysMicrobial Metabolism
Glyphosate Tropical (Warm, Moist)14 - 30 daysMicrobial Metabolism
Temperate30 - 60 daysMicrobial Metabolism
Cold or Dry> 100 daysMicrobial Metabolism
Triclopyr Temperate30 - 90 daysPhotodegradation, Microbial Decomposition
Cold ClimateCan persist for 1 - 2 yearsMicrobial Metabolism
Imazapyr General/Field Conditions1 - 7 monthsMicrobial Metabolism
Moroccan Soils25 - >58 daysMicrobial Metabolism

Detailed Experimental Protocols

The determination of herbicide soil half-life is conducted under standardized laboratory and field conditions to ensure data reliability and comparability. The most widely accepted guidelines are those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This laboratory-based study is designed to evaluate the rate and pathway of chemical transformation in soil under controlled aerobic and anaerobic conditions.

Key Methodological Steps:

  • Soil Selection: Representative soil types are chosen based on their physicochemical properties (e.g., texture, pH, organic carbon content). For rate studies, at least three different soil types are recommended.[3]

  • Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its intended field application rate.[4]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (typically 20°C) in biometer flasks or a flow-through system.[3][4] For aerobic studies, a continuous supply of air is provided. For anaerobic studies, conditions are established by flooding the soil and purging with an inert gas.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are taken and extracted. The concentrations of the parent herbicide and its major transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) for radiolabeled substances.[4]

  • Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) is calculated, typically assuming first-order kinetics. A mass balance is also established to account for the applied substance, its transformation products, mineralized CO₂, and non-extractable residues.[3][5]

US EPA OCSPP 835.6100: Terrestrial Field Dissipation

This guideline outlines the requirements for conducting field studies to assess the dissipation of pesticides under real-world environmental conditions.

Key Methodological Steps:

  • Site Selection: Test sites are chosen to be representative of the actual use areas of the pesticide, considering factors like soil type, climate, and agricultural practices.[6]

  • Plot Design: Bare-ground plots are typically used to focus on soil dissipation without the influence of plant uptake.[6]

  • Pesticide Application: The herbicide is applied to the test plots at the maximum recommended label rate using methods that mimic actual field application.

  • Soil Sampling: Soil cores are collected from the plots at various depths and at multiple time points following application, continuing until the residue levels are below the limit of detection or for a predefined period.

  • Residue Analysis: The collected soil samples are analyzed for the parent herbicide and its major degradates using validated analytical methods.

  • Data Evaluation: The dissipation of the herbicide from the soil is plotted over time, and the field dissipation half-life (DT₅₀) is calculated. The study also aims to identify the primary routes of dissipation, which can include degradation, leaching, runoff, and volatilization.[6]

Visualizing Experimental Workflows and Degradation Pathways

To better illustrate the processes involved in determining soil half-life and the logical flow of herbicide degradation, the following diagrams have been generated using Graphviz.

Experimental_Workflow_OECD307 cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Soil_Selection Select Representative Soils Application Apply Herbicide to Soil Samples Soil_Selection->Application Test_Substance_Prep Prepare Radiolabeled Herbicide Test_Substance_Prep->Application Incubation Incubate under Controlled Conditions (Aerobic/Anaerobic) Application->Incubation Sampling Collect Soil Samples at Intervals Incubation->Sampling Extraction Extract Herbicide and Metabolites Sampling->Extraction Quantification Quantify using HPLC/LSC Extraction->Quantification Data_Analysis Calculate DT50 and Mass Balance Quantification->Data_Analysis Report Final Study Report Data_Analysis->Report

Caption: Workflow for OECD 307 Soil Metabolism Study.

Fosamine_Ammonium_Degradation_Pathway Fosamine_Ammonium This compound Microbial_Metabolism Microbial Metabolism (Primary Pathway) Fosamine_Ammonium->Microbial_Metabolism CPA Carbamoylphosphonic Acid (CPA) Microbial_Metabolism->CPA ING3003 Carboxylphosphonic Acid (ING-3003) Microbial_Metabolism->ING3003 Mineralization Further Degradation (e.g., CO2) CPA->Mineralization ING3003->Mineralization

Caption: Degradation pathway of this compound in soil.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Fosamine Ammonium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of fosamine (B1202035) ammonium (B1175870), a widely used brush control agent, is critical for environmental monitoring, residue analysis, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of HPLC and GC methods for fosamine ammonium analysis, supported by detailed experimental protocols and comparative performance data to assist in method selection, development, and cross-validation.

Methodology Comparison: HPLC vs. GC

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, analyte volatility, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds. For non-volatile analytes such as this compound, a derivatization step is typically necessary to increase volatility and thermal stability, allowing for separation in the gaseous mobile phase.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound by HPLC and GC.

HPLC Method for this compound Analysis

This protocol is based on a reverse-phase HPLC method coupled with mass spectrometry (MS) detection, which offers high sensitivity and selectivity.

  • Sample Preparation (Extraction from Soil)

    • Weigh 25 g of the soil sample into a centrifuge tube.

    • Add 50 mL of the extraction solvent (50% methanolic ammonium carbonate).

    • Shake vigorously for 1 hour.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid can be used for optimal separation.[1][2] A specific mobile phase mentioned for a similar compound involves acetonitrile and 0.2% phosphoric acid aqueous solution.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Detection (Mass Spectrometry)

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring: Selected Ion Monitoring (SIM) for the [M+H]+ ion of this compound.

GC Method for this compound Analysis

Due to the low volatility of this compound, a derivatization step is required prior to GC analysis. The following is a general protocol, as specific derivatization agents for this compound for GC analysis are not extensively detailed in the readily available literature.[4]

  • Sample Preparation (Extraction and Derivatization)

    • Extract this compound from the sample matrix as described in the HPLC sample preparation protocol.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a suitable derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS, or an acylating agent) and a catalyst.

    • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.

    • Cool the sample and dilute with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) before injection.

  • Chromatographic Conditions

    • Column: A deactivated capillary column suitable for amine analysis (e.g., a column with a polyethylene (B3416737) glycol stationary phase or a specially deactivated phase for amines).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Injection Mode: Splitless injection for trace analysis.

  • Detection

    • Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for selective and sensitive detection of the derivatized this compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC and GC methods for the analysis of this compound, based on typical validation parameters for similar amine compounds.[6][7][8]

ParameterHPLC MethodGC Method
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) Low ng/mL to pg/mL (with MS)Low ng/mL to pg/mL (with NPD or MS)
Limit of Quantitation (LOQ) ng/mL range (with MS)ng/mL range (with NPD or MS)
Sample Throughput Generally higher due to simpler sample preparation.[9]Can be lower due to the additional derivatization step.[9]
Selectivity Good, enhanced with MS detection.[9]Excellent, especially with MS detection providing definitive identification.[9]
Robustness Generally high.Can be influenced by the efficiency and reproducibility of the derivatization step.

Visualizing the Cross-Validation Workflow

A cross-validation study is essential to ensure that both HPLC and GC methods provide equivalent and reliable results. The following diagrams illustrate the logical workflow for such a study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison Sample Homogenized Sample Batch Split Split into Two Aliquots Sample->Split HPLCExtraction Extraction for HPLC Split->HPLCExtraction GCExtraction Extraction for GC Split->GCExtraction HPLCAnalysis HPLC-MS Analysis HPLCExtraction->HPLCAnalysis HPLCData HPLC Results HPLCAnalysis->HPLCData StatAnalysis Statistical Analysis (e.g., t-test, Bland-Altman) HPLCData->StatAnalysis Derivatization Derivatization GCExtraction->Derivatization GCAnalysis GC-NPD/MS Analysis Derivatization->GCAnalysis GCData GC Results GCAnalysis->GCData GCData->StatAnalysis Conclusion Method Equivalency Assessment StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods for this compound analysis.

MethodComparisonFlow cluster_analyte Analyte Properties cluster_hplc_path HPLC Pathway cluster_gc_path GC Pathway cluster_decision Method Selection Criteria Analyte This compound (Non-volatile, Thermally Labile) HPLC HPLC Analyte->HPLC GC GC Analyte->GC DirectAnalysis Direct Analysis HPLC->DirectAnalysis Decision Choice of Method Depends On: - Sample Matrix - Sensitivity Needs - Throughput Requirements - Instrumentation Availability DirectAnalysis->Decision DerivatizationNeeded Derivatization Required GC->DerivatizationNeeded VolatileDerivative Formation of Volatile Derivative DerivatizationNeeded->VolatileDerivative VolatileDerivative->Decision

Caption: Logical flow for selecting between HPLC and GC for this compound analysis.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantification of this compound. HPLC offers the advantage of direct analysis without the need for derivatization, making it a more straightforward and potentially higher-throughput method for routine analysis.[9] GC, when coupled with a selective detector like MS or NPD, provides excellent sensitivity and specificity, which can be advantageous for complex matrices or when confirmational analysis is required.[9]

A thorough cross-validation is paramount to ensure data integrity and consistency between the two methods. By carefully considering the specific analytical requirements and the inherent strengths and weaknesses of each technique, researchers can select the most appropriate method and generate high-quality, defensible data for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of Fosamine Ammonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of fosamine (B1202035) ammonium (B1175870) in a research environment, ensuring operational safety and regulatory compliance.

Fosamine ammonium, an organophosphate herbicide, requires meticulous disposal procedures to mitigate potential environmental and health risks. While it exhibits relatively low acute toxicity to mammals, birds, and aquatic life, it is classified as a skin and eye irritant, necessitating careful handling.[1][2] This guide provides detailed, step-by-step procedures for the proper disposal of this compound waste in a laboratory setting, aligned with safety protocols and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] In case of skin contact, wash the affected area thoroughly with soap and water.[5] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.

PropertyValueReference
Chemical Formula C₃H₁₁N₂O₄P[6]
Molecular Weight 170.10 g/mol [6]
Water Solubility 1,790,000 ppm (Highly soluble)[1]
Oral LD50 (rat) >5,000 mg/kg[7]
Dermal LD50 (rabbit) >1,683 mg/kg[1]
Soil Half-life Approximately 1 week[7]
Hydrolysis Stability Stable at pH 5, 7, and 9[7]

Disposal Workflow

The logical flow for the proper disposal of this compound waste is depicted in the diagram below. This workflow emphasizes waste minimization and adherence to regulatory guidelines.

FosamineAmmoniumDisposal start Start: this compound Waste Generated assess_waste Assess Waste Type (Unused product, contaminated materials, empty containers) start->assess_waste decision_reuse Can unused product be used by others? assess_waste->decision_reuse transfer_to_user Transfer to another authorized user decision_reuse->transfer_to_user Yes prepare_for_disposal Prepare for Disposal decision_reuse->prepare_for_disposal No end End: Professional Disposal transfer_to_user->end small_spill Small Spill or Residue? prepare_for_disposal->small_spill decontaminate Decontaminate with soap and water small_spill->decontaminate Yes large_volume Large Volume or Unused Product small_spill->large_volume No package_waste Package and Label Waste (Clearly label as 'Hazardous Waste') decontaminate->package_waste chemical_treatment Chemical Treatment (Acid Hydrolysis) large_volume->chemical_treatment neutralize Neutralize pH to 6-8 chemical_treatment->neutralize neutralize->package_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup package_waste->contact_ehs contact_ehs->end

Figure 1. Logical workflow for the disposal of this compound.

Experimental Protocol: Acid Hydrolysis of this compound Waste

This compound is stable under neutral to alkaline conditions but undergoes hydrolysis in acidic environments.[1] This protocol outlines a general procedure for the degradation of this compound waste in a laboratory setting. Note: This is a general protocol for organophosphate herbicides and should be performed with caution, under the guidance of your institution's Environmental Health and Safety (EHS) department.

Materials:

  • This compound waste solution

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

  • pH indicator strips or a pH meter

  • Appropriate glass reaction vessel

  • Stir plate and stir bar

  • Chemical fume hood

Procedure:

  • Dilution: Dilute the this compound waste with water to a concentration of less than 5 ppm if it is highly concentrated. This is a precautionary step as the hydrolysis of concentrated solutions can be exothermic.

  • Acidification: In a chemical fume hood, place the diluted waste solution in a suitable reaction vessel with a stir bar. Slowly and with constant stirring, add a strong acid (e.g., concentrated HCl or H₂SO₄) to lower the pH to below 5. Monitor the pH carefully using pH strips or a pH meter.

  • Hydrolysis: Allow the acidified solution to stir at room temperature for at least 24 hours. This allows for the hydrolysis of this compound to its primary metabolite, carbamoylphosphonic acid (CPA).[1][2] For potentially faster degradation, the temperature can be moderately increased (e.g., to 25°C), as elevated temperatures can facilitate breakdown.[1]

  • Neutralization: After the hydrolysis period, slowly add a base (e.g., NaOH solution) while stirring to neutralize the solution to a pH between 6 and 8. Monitor the pH closely during this step to avoid over-basification.

  • Disposal of Treated Effluent: Even after treatment, the resulting solution should be considered chemical waste. Do not pour it down the drain.[8]

  • Final Disposal: Transfer the neutralized solution into a properly labeled hazardous waste container.[3][4] Contact your institution's EHS or hazardous waste management service for pickup and final disposal in accordance with local, state, and federal regulations.[4][8]

Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and other solid materials contaminated with this compound should be collected in a sealed and clearly labeled hazardous waste container for disposal through your institution's EHS office.[3]

  • Empty Containers: Do not reuse empty this compound containers.[8] They should be triple-rinsed with water. The rinsate should be collected and treated as this compound waste. After rinsing, the container should be punctured or otherwise rendered unusable and disposed of according to institutional and local regulations for hazardous waste containers.[8]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

Personal protective equipment for handling Fosamine ammonium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Fosamine ammonium (B1175870) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Hazard Summary and Personal Protective Equipment

Fosamine ammonium is classified as harmful in contact with skin and causes serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Hazard CategoryGHS ClassificationRequired Personal Protective Equipment (PPE)
Dermal Toxicity Acute toxicity, Dermal - Category 4[1]Gloves: Chemical-resistant gloves (e.g., nitrile, butyl, neoprene) must be worn.[1][3] Inspect gloves for integrity before each use. Protective Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant suit, to cover the entire body from wrists to ankles.[1][3][4]
Eye Irritation Eye irritation, Category 2[1]Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1] In situations with a higher risk of splashing, a full-face shield worn over goggles is recommended.[3]
Respiratory Irritation May cause respiratory irritation[5]Respiratory Protection: Use in a well-ventilated area.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1][6]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][5]

  • Avoid Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5] Contaminated clothing should be removed and washed before reuse.[1]

2. Storage:

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][5]

  • Incompatibilities: Store separately from foodstuff containers and incompatible materials.[1] Although specific incompatibilities were not detailed in the provided search results, general best practices for chemical storage should be followed.

3. Disposal:

  • Waste Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, regional, national, and international regulations.[1][5]

  • Container Rinsing: Before disposing of or recycling empty containers, rinse them thoroughly with water to remove any residual chemical.[7]

Emergency Procedures

In Case of Accidental Exposure:

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of clean water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2][5] Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]

In Case of a Spill:

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up:

    • Wear appropriate PPE as outlined above.

    • For solid spills, carefully collect the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., sand, cat litter) and place in a sealed container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles/face shield - Lab coat/protective suit - Respirator (if needed) B Ensure Proper Ventilation (Chemical Fume Hood) A->B C Handle this compound - Avoid dust/aerosol formation B->C Proceed with experiment D Store in a Cool, Dry, Well-Ventilated Area - Tightly closed container C->D After use E Dispose of Waste - Follow local regulations C->E After experiment F Decontaminate Work Area and Equipment E->F G Spill or Exposure Occurs H Follow First-Aid or Spill Cleanup Protocols G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.